2-O-alpha-D-Mannopyranosyl-D-mannopyranose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPGCMGAMJNRG-VXSGSMIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455214 | |
| Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15548-39-7 | |
| Record name | 2-O-α-D-Mannopyranosyl-D-mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2alpha-Mannobiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2.ALPHA.-MANNOBIOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS99DM8F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-O-α-D-mannopyranosyl-D-mannopyranose
Foreword: The Significance of α-(1→2)-Mannobiose in Glycoscience
In the intricate world of glycobiology, the precise architecture of oligosaccharides dictates their diverse biological roles, from cellular recognition to pathogen interaction. Among these complex carbohydrates, 2-O-α-D-mannopyranosyl-D-mannopyranose, commonly referred to as α-(1→2)-mannobiose, emerges as a structure of considerable interest. This disaccharide is a key structural motif found in the high-mannose N-glycans of various glycoproteins, playing a crucial role in their folding, trafficking, and quality control within the cell. Furthermore, it is recognized by a variety of lectins, including those on the surface of immune cells, making it a critical component in the study of host-pathogen interactions and the development of novel therapeutics and vaccines.
This technical guide provides a comprehensive overview of the chemical synthesis and detailed characterization of 2-O-α-D-mannopyranosyl-D-mannopyranose, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and validated through rigorous analytical techniques, offering a reliable roadmap for the preparation and confirmation of this important disaccharide.
Part 1: Strategic Chemical Synthesis of α-(1→2)-Mannobiose
The chemical synthesis of a specific glycosidic linkage, such as the α-(1→2) bond in mannobiose, presents a significant challenge due to the multiple hydroxyl groups of similar reactivity on the monosaccharide units. A successful synthesis hinges on a well-designed protecting group strategy to selectively expose the C-2 hydroxyl group of the acceptor mannoside for glycosylation, and the stereoselective formation of the α-glycosidic bond.
Causality Behind the Experimental Choices: A Strategic Approach
The synthetic strategy outlined below employs a convergent approach, wherein a suitably protected glycosyl donor is coupled with a glycosyl acceptor with a single free hydroxyl group at the desired position.
-
Glycosyl Donor Selection: A key to achieving the desired α-stereoselectivity in mannosylation is the use of a participating protecting group at the C-2 position of the glycosyl donor. An acetyl or benzoyl group at this position can form a transient cyclic acyloxonium ion intermediate, which shields the β-face of the anomeric carbon, thereby directing the incoming acceptor to attack from the α-face.
-
Glycosyl Acceptor Design: The glycosyl acceptor must have all hydroxyl groups protected, except for the C-2 hydroxyl group, to ensure regioselective glycosylation. This is typically achieved through a series of protection and deprotection steps.
-
Promoter System: The glycosylation reaction is promoted by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), which activates the glycosyl donor and facilitates the formation of the glycosidic bond.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 2-O-α-D-mannopyranosyl-D-mannopyranose.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is a composite of established methodologies and serves as a robust starting point for the synthesis.[1][2]
Materials:
-
D-Mannose
-
Acetic anhydride
-
Pyridine
-
Hydrogen bromide in acetic acid
-
p-Methoxyphenol
-
Boron trifluoride etherate
-
Benzyl bromide
-
Sodium hydride
-
N,N-Dimethylformamide (DMF)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM)
-
Palladium on carbon (10%)
-
Sodium methoxide in methanol
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Step 1: Preparation of the Glycosyl Donor (Acetobromo-α-D-mannose)
-
To a solution of D-mannose in pyridine at 0 °C, add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with ice and extract the product with ethyl acetate.
-
Wash the organic layer with HCl (1M), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain per-O-acetylated mannose.
-
Dissolve the per-O-acetylated mannose in a minimal amount of dichloromethane and add hydrogen bromide in acetic acid.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with cold water, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude glycosyl donor, which can be used in the next step without further purification.
Step 2: Preparation of the Glycosyl Acceptor
-
Synthesize p-methoxyphenyl α-D-mannopyranoside by reacting per-O-acetylated mannose with p-methoxyphenol in the presence of a Lewis acid catalyst like boron trifluoride etherate.
-
Protect the 3, 4, and 6-hydroxyl groups of p-methoxyphenyl α-D-mannopyranoside using benzyl bromide and sodium hydride in DMF.
-
This step requires careful control of stoichiometry to achieve selective protection, or a multi-step protection/deprotection sequence may be necessary to isolate the desired acceptor with a free 2-OH group. An alternative is to use orthogonal protecting groups. For a more direct approach, a strategy using benzoyl groups as permanent protecting groups and an acetyl group at the C2 position of the acceptor can be employed, allowing for selective removal of the acetyl group to expose the 2-OH for glycosylation.[1]
Step 3: Glycosylation
-
Dissolve the glycosyl donor and acceptor in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).
-
Cool the reaction mixture to -40 °C.
-
Add TMSOTf dropwise and stir the reaction at this temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.
Step 4: Deprotection
-
Dissolve the protected disaccharide in a suitable solvent (e.g., methanol/ethyl acetate).
-
Add a catalytic amount of sodium methoxide to remove the acetyl groups.
-
After deacetylation, remove the benzyl protecting groups by catalytic hydrogenation using 10% palladium on carbon under a hydrogen atmosphere.
-
If a p-methoxyphenyl group was used for anomeric protection, it can be removed oxidatively.
-
Purify the final product by size-exclusion chromatography or reversed-phase HPLC to obtain pure 2-O-α-D-mannopyranosyl-D-mannopyranose.
Part 2: Rigorous Characterization of α-(1→2)-Mannobiose
The unambiguous structural confirmation of the synthesized disaccharide is paramount. A combination of spectroscopic and analytical techniques is employed to verify the molecular weight, connectivity, and stereochemistry of the final product.
Self-Validating System of Protocols
The characterization workflow is designed to be a self-validating system. Mass spectrometry provides the molecular weight, while a suite of NMR experiments elucidates the detailed structure. The data from each technique should be consistent and complementary, providing a high degree of confidence in the final structure.
Visualizing the Characterization Workflow
Caption: Workflow for the characterization of the synthesized disaccharide.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized disaccharide and can provide information about its structure through fragmentation analysis.
-
Expected Molecular Weight: The molecular formula for 2-O-α-D-mannopyranosyl-D-mannopyranose is C₁₂H₂₂O₁₁. The expected monoisotopic mass is 342.1162 g/mol .[3][4]
-
Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.
-
Fragmentation Analysis: In tandem MS (MS/MS), the glycosidic bond is typically cleaved, resulting in fragment ions corresponding to the individual monosaccharide units. The fragmentation pattern can help to confirm the connectivity. Cross-ring fragmentation can also occur, providing further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the detailed structural elucidation of oligosaccharides. A combination of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and to determine the stereochemistry and linkage position.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for α-(1→2)-Mannobiose
(Note: Chemical shifts are reported in ppm and are referenced to an internal standard. The exact values may vary depending on the solvent and temperature.)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Reducing Mannose (Man-I) | ||
| H-1α / H-1β | ~5.18 / ~4.88 | ~94.5 / ~94.7 |
| H-2 | ~4.10 | ~80.0 |
| H-3 | ~3.85 | ~71.0 |
| H-4 | ~3.70 | ~67.5 |
| H-5 | ~3.90 | ~73.5 |
| H-6a / H-6b | ~3.80 / ~3.75 | ~61.5 |
| Non-reducing Mannose (Man-II) | ||
| H-1' | ~5.05 | ~101.0 |
| H-2' | ~4.20 | ~70.5 |
| H-3' | ~3.95 | ~71.5 |
| H-4' | ~3.75 | ~67.8 |
| H-5' | ~3.85 | ~74.0 |
| H-6'a / H-6'b | ~3.82 / ~3.78 | ~61.8 |
Data compiled from typical values for mannose-containing oligosaccharides.
Key NMR Experiments and Their Interpretation:
-
¹H NMR: Provides information on the number of protons and their chemical environment. The anomeric protons (H-1 and H-1') are particularly diagnostic. A small coupling constant (J₁,₂ < 2 Hz) for the anomeric proton of the non-reducing mannose (Man-II) is indicative of an α-linkage.
-
¹³C NMR: Shows the number of unique carbon atoms. The anomeric carbons (C-1 and C-1') resonate in the region of 90-110 ppm.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each monosaccharide unit, allowing for the assignment of protons that are directly coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment for determining the linkage position. A correlation between the anomeric proton of the non-reducing mannose (H-1' of Man-II) and the C-2 of the reducing mannose (C-2 of Man-I) definitively confirms the α-(1→2) linkage.
Optical Rotation
The measurement of optical rotation provides information about the overall stereochemistry of the molecule. The specific rotation value can be compared to literature values for confirmation.
-
Expected Value: The specific rotation for 2-O-α-D-mannopyranosyl-D-mannopyranose is expected to be positive.
Conclusion: A Foundation for Glycoscience Research
The successful synthesis and rigorous characterization of 2-O-α-D-mannopyranosyl-D-mannopyranose provide researchers with a valuable tool to explore the multifaceted roles of this important disaccharide in biology. The detailed protocols and analytical workflows presented in this guide are designed to be both informative and practical, empowering scientists in the field of drug development and glycobiology to confidently produce and validate this key molecular probe. The ability to synthesize and confirm the structure of such complex carbohydrates is fundamental to advancing our understanding of their function and harnessing their potential for therapeutic applications.
References
-
Reina, J. J., Di Maio, A., Ramos-Soriano, J., Figueiredo, R. C., & Rojo, J. (2016). Rapid and efficient synthesis of α(1-2)mannobiosides. Organic & Biomolecular Chemistry, 14(10), 2873-2882. [Link]
-
Trattnig, N., Kosma, P., & Ni Cheallaigh, A. (2020). Synthesis of Allyl α-(1→2)-Linked α-Mannobioside from a Common 1,2-Orthoacetate Precursor. In Carbohydrate Chemistry (pp. 1-10). CRC Press. [Link]
-
Figueroa-Perez, S., & Verez-Bencomo, V. (2014). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 19(9), 15077-15091. [Link]
-
PubChem. (n.d.). 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. National Center for Biotechnology Information. Retrieved from [Link]
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- 1. Rapid and efficient synthesis of α(1-2)mannobiosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. This compound | C12H22O11 | CID 11099946 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Ubiquitous Presence of α-1,2-Mannobiose in the Fungal Kingdom: A Technical Guide for Researchers
Introduction: Beyond the Cell Wall - The Significance of Fungal Mannans
The fungal cell wall is a dynamic and essential organelle, critical for maintaining cellular integrity, mediating interactions with the environment, and, in pathogenic species, orchestrating the host-pathogen interface.[1][2] A key component of the outer cell wall of many fungi is a complex matrix of mannoproteins, which are glycoproteins heavily decorated with mannose-based glycans (mannans).[1][3] These mannans are not mere structural elements; they are pivotal in immune recognition, adhesion, and biofilm formation.[1][3] Delving into the fine structure of these mannans reveals repeating disaccharide units that dictate their overall architecture and biological function. Among these, 2-O-α-D-mannopyranosyl-D-mannopyranose, commonly known as α-1,2-mannobiose, is a fundamental building block in the N-linked and O-linked mannan chains of numerous fungal species.[4][5] This guide provides an in-depth exploration of the natural occurrence of α-1,2-mannobiose in fungi, its biosynthesis, and the methodologies for its study, tailored for researchers, scientists, and drug development professionals.
Natural Occurrence and Distribution of α-1,2-Mannobiose in Fungi
While not typically found as a free disaccharide in significant quantities, 2-O-α-D-mannopyranosyl-D-mannopyranose is a prevalent structural motif within the complex mannans of a wide array of fungi. Its presence is integral to the architecture of both N-linked and O-linked mannans, which are covalently attached to proteins to form mannoproteins.[1]
Key Fungal Genera Featuring α-1,2-Mannobiose:
| Fungal Genus | Location of α-1,2-Mannobiose | Significance |
| Candida | A primary component of the acid-stable and acid-labile side chains of N-linked mannans in the cell wall.[5][6] | Crucial for serotyping, virulence, and interaction with the host immune system.[1][6] |
| Aspergillus | Found in the core-mannan structure of fungal-type galactomannan (FTGM).[7][8] | Essential for hyphal growth, conidiation, and cell wall integrity.[7][8] |
| Saccharomyces | Forms the short side chains of the highly branched N-linked mannans.[9] | Contributes to the overall structure and physical properties of the cell wall.[10] |
| Sporothrix | Present in the O-linked glycans of cell wall proteins.[11] | Plays a role in the adhesion and recognition processes. |
| Leishmania | Although a protozoan, it shares mannan structures with fungi, including α-1,2-linkages.[11] | Important for the parasite's interaction with the host. |
The α-1,2-mannobiose units are typically found as side chains attached to an α-1,6-linked mannose backbone in the N-linked mannans of yeasts like Candida albicans and Saccharomyces cerevisiae.[4] In filamentous fungi such as Aspergillus fumigatus, α-1,2-mannotetraose units, which are composed of α-1,2-linked mannose residues, are joined by α-1,6-linkages to form the core-mannan of galactomannan.[8]
Biosynthesis of the α-1,2-Mannosyl Linkage: A Coordinated Enzymatic Process
The formation of the α-1,2-mannosyl linkage is a critical step in the biosynthesis of fungal mannans and is catalyzed by a family of enzymes known as α-1,2-mannosyltransferases. These enzymes are located in the endoplasmic reticulum and Golgi apparatus and are responsible for the stepwise addition of mannose residues to the growing glycan chains of mannoproteins.[12][13]
The biosynthesis of N-linked mannans begins in the endoplasmic reticulum with the assembly of a lipid-linked precursor oligosaccharide. This precursor is then transferred to asparagine residues of nascent proteins. As the glycoprotein transits through the Golgi apparatus, the mannan chains are further elongated and modified by a series of mannosyltransferases.
Diagram of the Fungal N-linked Mannan Biosynthetic Pathway
Caption: Biosynthesis of N-linked mannans in fungi.
In Aspergillus fumigatus, two α-1,2-mannosyltransferases, CmsA and CmsB, have been identified as being crucial for the biosynthesis of the core-mannan of fungal-type galactomannan.[8] These enzymes exhibit the capacity to transfer a mannopyranoside to the C-2 position of an α-mannose residue.[7] Disruption of the genes encoding these enzymes leads to significant defects in hyphal growth and cell wall structure, highlighting the importance of the α-1,2-mannosyl linkage.[7][8]
Physiological Roles and Potential Applications
The α-1,2-mannobiose units within fungal mannans are not passive structural components. They play active roles in:
-
Cell Wall Integrity: The correct assembly of mannan chains, including the formation of α-1,2-linkages, is essential for the structural integrity and rigidity of the fungal cell wall.[2][10]
-
Immune Recognition: The mannan structures on the surface of pathogenic fungi are recognized by host immune cells, such as macrophages and dendritic cells, through mannose-specific receptors.[1] This interaction can trigger an immune response.
-
Adhesion and Biofilm Formation: Mannoproteins are involved in the adhesion of fungal cells to host tissues and inert surfaces, a critical step in colonization and biofilm formation.[3]
-
Diagnostics and Therapeutics: The presence of fungal mannans, and by extension their constituent disaccharides, in bodily fluids can be used as a diagnostic marker for invasive fungal infections.[1] Furthermore, the enzymes involved in mannan biosynthesis are attractive targets for the development of novel antifungal drugs.
Methodologies for the Study of 2-O-α-D-mannopyranosyl-D-mannopyranose
The study of α-1,2-mannobiose from fungal sources primarily involves its liberation from the larger mannan polysaccharides, followed by purification and structural characterization.
Experimental Workflow for Isolation and Characterization
Caption: Experimental workflow for α-1,2-mannobiose analysis.
Detailed Experimental Protocols
1. Extraction of Fungal Mannans
-
Principle: To isolate the crude mannan fraction from the fungal cell wall. Alkaline and thermal treatments are commonly used to break down the cell wall and solubilize the mannoproteins.[14]
-
Protocol (Alkaline Thermal Hydrolysis):
-
Suspend a known weight of lyophilized fungal cell wall material (e.g., 10% w/v) in a solution of sodium hydroxide (e.g., 0.25 M or 1.5 M).[14]
-
Heat the suspension in an autoclave at 121°C for 3 hours.[14]
-
Cool the mixture and centrifuge to pellet the insoluble material.
-
Collect the supernatant containing the solubilized mannans.
-
Neutralize the supernatant with an appropriate acid (e.g., HCl).
-
Precipitate the mannans by adding twice the volume of cold absolute ethanol and incubate overnight at 4°C.[14]
-
Collect the precipitated mannans by centrifugation and lyophilize.
-
2. Liberation of α-1,2-Mannobiose
-
Principle: To specifically cleave the α-1,2-mannosyl linkages within the purified mannan to release the disaccharide. This can be achieved through enzymatic hydrolysis or controlled chemical methods.
-
Protocol (Enzymatic Hydrolysis):
-
Dissolve the purified mannan in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).
-
Add a specific α-1,2-mannosidase. Enzymes from sources like Aspergillus oryzae are known to selectively cleave α-1,2-linkages.[15]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient period (e.g., 24-48 hours).
-
Terminate the reaction by heat inactivation of the enzyme.
-
3. Purification of 2-O-α-D-mannopyranosyl-D-mannopyranose
-
Principle: To separate the target disaccharide from monosaccharides, larger oligosaccharides, and other components of the hydrolysis reaction.
-
Protocol (High-Performance Liquid Chromatography - HPLC):
-
Filter the hydrolysis mixture to remove any particulate matter.
-
Inject the sample onto an appropriate HPLC column, such as an amino-propyl bonded silica column or a specialized carbohydrate analysis column.
-
Elute with a suitable mobile phase, typically a gradient of acetonitrile and water.
-
Monitor the elution profile using a refractive index detector (RID) or a pulsed amperometric detector (PAD).
-
Collect the fractions corresponding to the retention time of a 2-O-α-D-mannopyranosyl-D-mannopyranose standard.
-
4. Structural Elucidation
-
Principle: To confirm the identity and structure of the purified disaccharide.
-
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the anomeric configuration (α or β) and the linkage position (e.g., 1→2) of the glycosidic bond.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI)-MS or Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS can be used to determine the molecular weight of the disaccharide and, in conjunction with fragmentation analysis (MS/MS), can provide information about the linkage.
-
Conclusion and Future Perspectives
The disaccharide 2-O-α-D-mannopyranosyl-D-mannopyranose is a fundamental and widespread component of the fungal cell wall, playing critical roles in fungal physiology and pathogenesis. Understanding its natural occurrence, biosynthesis, and biological functions is paramount for the development of novel antifungal strategies and diagnostic tools. The methodologies outlined in this guide provide a robust framework for researchers to isolate, characterize, and study this important carbohydrate. Future research will likely focus on the precise roles of specific mannosyltransferases in different fungal species and the potential of targeting these enzymes for therapeutic intervention. The continued exploration of the fungal glycome, with a focus on key structural motifs like α-1,2-mannobiose, will undoubtedly uncover new insights into the biology of these fascinating organisms.
References
- Kobayashi, H., et al. (2004). Chemical structure of the cell-wall mannan of Candida albicans serotype A and its difference in yeast and hyphal forms.
- Bishop, C. T., Blank, F., & Gardner, P. E. (1960). THE CELL WALL POLYSACCHARIDES OF CANDIDA ALBICANS: GLUCAN, MANNAN, AND CHITIN. Canadian Journal of Chemistry, 38(6), 869-881.
- Hall, R. A., & Gow, N. A. R. (2013). Mannosylation in Candida albicans: role in cell wall function and immune recognition. Molecular Microbiology, 90(6), 1147-1161.
- Gopal, P. K., Sullivan, P. A., & Shepherd, M. G. (1984). The cell wall of Candida albicans: glucan, mannan and chitin. Journal of General Microbiology, 130(12), 3217-3224.
- Masuoka, J. (2004). Cell Wall Mannan and Cell Surface Hydrophobicity in Candida albicans Serotype A and B Strains. Eukaryotic Cell, 3(3), 672-680.
- Lipke, P. N. (2023). Functional Properties of Yeast Mannoproteins—Current Knowledge and Future Perspectives. Fungi, 9(2), 170.
- Nimrichter, L., et al. (2016).
-
Agrovin. (n.d.). The importance of liquid mannoproteins. Retrieved from [Link]
- Ohnishi, M., et al. (2021). Defining Functions of Mannoproteins in Saccharomyces cerevisiae by High-Dimensional Morphological Phenotyping. Journal of Fungi, 7(9), 755.
- Rodrigues, M. L., et al. (2011). Fungal Polysaccharides: Biological Activity Beyond the Usual Structural Properties. Frontiers in Microbiology, 2, 171.
- Singh, S., et al. (2022).
- Yoshida, T., et al. (2000). Filamentous fungus Aspergillus oryzae has two types of alpha-1,2-mannosidases, one of which is a microsomal enzyme that removes a single mannose residue from Man9GlcNAc2.
- Chiba, Y., et al. (1998). Filamentous fungus Aspergillus oryzae has two types of alpha-1,2-mannosidases, one of which is a microsomal enzyme that removes a single mannose residue from Man9GlcNAc2. The Journal of Biochemistry, 124(4), 845-852.
- Cuskin, F., et al. (2020). Analysis of fungal high-mannose structures using CAZymes. Glycobiology, 30(8), 586-595.
- Pontón, J. (2000). Serologic Response to Cell Wall Mannoproteins and Proteins of Candida albicans. Clinical Microbiology Reviews, 13(1), 114-133.
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- Franz, G., & Huber, H. (1977). [Preparative approach to mannobiose and laminaribiose (author's transl)]. Planta Medica, 32(3), 237-243.
- Fujimoto, H., et al. (2018). Purification, Cloning, Functional Expression, Structure, and Characterization of a Thermostable β-Mannanase from Talaromyces trachyspermus B168 and Its Efficiency in Production of Mannooligosaccharides from Coffee Wastes. Applied and Environmental Microbiology, 84(14), e00624-18.
- Chen, J., et al. (2021). Recent advances in biotransformation, extraction and green production of D-mannose. Critical Reviews in Food Science and Nutrition, 63(14), 2133-2147.
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PubChem. (n.d.). 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. Retrieved from [Link]
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PubChem. (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mannose. Retrieved from [Link]
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The Synthesis of α-1,2-Mannobiose: A Technical Guide to the Biosynthesis of 2-O-α-D-mannopyranosyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 2-O-α-D-mannopyranosyl-D-mannopyranose, commonly known as α-1,2-mannobiose. This disaccharide is a fundamental structural motif in the cell walls of fungi and yeast, playing a critical role in pathogen recognition by the innate immune system. We will delve into the enzymatic machinery responsible for its synthesis, focusing on the precursor molecule, guanosine diphosphate mannose (GDP-mannose), and the key enzymes, α-1,2-mannosyltransferases. This guide will detail the catalytic mechanisms, provide exemplary protocols for enzyme purification and activity assays, and discuss the biological significance of α-1,2-mannobiose as a target for novel therapeutic interventions.
Introduction: The Significance of a Simple Disaccharide
In the complex world of glycobiology, even simple disaccharides can have profound biological implications. 2-O-α-D-mannopyranosyl-D-mannopyranose (α-1,2-mannobiose) is a case in point. This molecule, consisting of two mannose units linked by an α-1,2-glycosidic bond, is a prevalent and crucial component of the carbohydrate structures on the cell surfaces of pathogenic fungi, such as Candida albicans and Aspergillus fumigatus.[1][2] These mannan structures are recognized by C-type lectin receptors on immune cells, including Dectin-2, mannose-binding lectin (MBL), langerin, and DC-SIGN, initiating an innate immune response.[1] The biosynthesis of this disaccharide is therefore a key process in the biology of these organisms and presents a compelling target for the development of novel antifungal therapies. Understanding the intricate details of its synthesis is paramount for researchers aiming to exploit this pathway for therapeutic benefit.
The Precursor: Biosynthesis of GDP-Mannose
The synthesis of α-1,2-mannobiose is dependent on a steady supply of the activated sugar donor, GDP-mannose. This nucleotide sugar is essential in eukaryotes and is the substrate for mannosyltransferases.[1] The biosynthesis of GDP-mannose can proceed through two main pathways: the de novo pathway and the salvage pathway.
The De Novo Pathway
In the de novo pathway, glucose is converted to GDP-mannose through a series of enzymatic steps. In the protozoan parasite Trypanosoma brucei, it is estimated that approximately 80% of GDP-mannose is synthesized via this pathway when glucose is readily available.[3]
The key enzymatic steps are:
-
Hexokinase: Phosphorylates glucose to glucose-6-phosphate.
-
Phosphoglucose Isomerase: Converts glucose-6-phosphate to fructose-6-phosphate.
-
Phosphomannose Isomerase (PMI): Isomerizes fructose-6-phosphate to mannose-6-phosphate. This is a critical regulatory point.[3]
-
Phosphomannomutase (PMM): Converts mannose-6-phosphate to mannose-1-phosphate.
-
GDP-Mannose Pyrophosphorylase (GDP-MP): Catalyzes the final step, reacting mannose-1-phosphate with GTP to produce GDP-mannose and pyrophosphate.[1]
The Salvage Pathway
The salvage pathway provides an alternative route to GDP-mannose synthesis, particularly when free mannose is available from the environment. This pathway is shorter and involves the direct phosphorylation of mannose.
The key enzymatic steps are:
-
Hexokinase: Phosphorylates free mannose to mannose-6-phosphate.[3]
-
Phosphomannomutase (PMM): Converts mannose-6-phosphate to mannose-1-phosphate.
-
GDP-Mannose Pyrophosphorylase (GDP-MP): Catalyzes the formation of GDP-mannose from mannose-1-phosphate and GTP.[1]
The convergence of these two pathways at the level of mannose-6-phosphate ensures a robust supply of GDP-mannose for various glycosylation reactions.
The Key Players: α-1,2-Mannosyltransferases
The formation of the α-1,2-glycosidic bond between two mannose units is catalyzed by a class of enzymes known as α-1,2-mannosyltransferases. These enzymes belong to the broader family of glycosyltransferases and are responsible for the synthesis of α-1,2-mannobiose as part of O-linked and N-linked glycans in fungi and yeast.
The Kre2p/Mnt1p Family of Mannosyltransferases
In the model organism Saccharomyces cerevisiae, a family of Golgi-resident α-1,2-mannosyltransferases, including Kre2p/Mnt1p, is involved in the elongation of O-linked mannan chains.[3] Kre2p/Mnt1p belongs to the glycosyltransferase family 15.[3] These enzymes are type II transmembrane proteins with a catalytic domain facing the Golgi lumen.
The reaction catalyzed by these enzymes is as follows:
GDP-mannose + (mannose)n-acceptor → GDP + (mannose)n+1-acceptor
The acceptor can be a free mannose molecule or a mannose residue at the non-reducing end of a growing oligosaccharide chain. For the synthesis of 2-O-α-D-mannopyranosyl-D-mannopyranose, the acceptor is a D-mannopyranose molecule.
Catalytic Mechanism
The catalytic mechanism of α-1,2-mannosyltransferases like Kre2p/Mnt1p has been elucidated through structural and mutagenesis studies.[3] These enzymes typically possess a GT-A fold and a conserved DXD motif, which is involved in coordinating a divalent cation, usually Mn2+, essential for catalysis. The Mn2+ ion helps to properly orient the GDP-mannose donor substrate in the active site.
Two potential catalytic mechanisms have been proposed for Kre2p/Mnt1p: a double-displacement mechanism or an SNi-like mechanism.[3] Both mechanisms involve a critical tyrosine residue (Tyr220 in Kre2p) that acts as a catalytic nucleophile or positions the substrates for catalysis.[3] Mutagenesis of this tyrosine residue leads to a dramatic decrease in catalytic activity, highlighting its importance.[3]
Experimental Protocols
Expression and Purification of a Recombinant α-1,2-Mannosyltransferase (e.g., C. albicans Mnt1)
This protocol is adapted from methodologies for expressing and purifying fungal mannosyltransferases.[4]
Step 1: Expression in Komagataella phaffii (Pichia pastoris)
-
Synthesize the gene encoding the catalytic domain of C. albicans Mnt1, codon-optimized for K. phaffii.
-
Clone the gene into a suitable expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion of the recombinant protein.
-
Transform the expression vector into a suitable K. phaffii strain (e.g., X-33).
-
Select for positive transformants on YPDS plates containing Zeocin.
-
Inoculate a single colony into BMGY medium and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.
-
Induce protein expression by transferring the cells to BMMY medium containing 0.5% methanol. Continue incubation at 30°C for 48-72 hours, adding methanol to a final concentration of 0.5% every 24 hours.
Step 2: Protein Purification
-
Harvest the culture supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C.[4]
-
Concentrate the supernatant using a tangential flow filtration system or centrifugal filters with a 30 kDa molecular weight cut-off.[4]
-
Dialyze the concentrated protein against a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[4]
-
Perform an initial purification step using size-exclusion chromatography (SEC) to separate the recombinant protein from other secreted proteins.[4]
-
Further purify the protein using ion-exchange chromatography (IEX).[4]
-
Assess the purity of the final protein sample by SDS-PAGE. Confirm the identity of the protein by mass spectrometry.[4]
In Vitro α-1,2-Mannosyltransferase Activity Assay
This assay measures the transfer of radiolabeled mannose from GDP-[14C]mannose to an acceptor substrate.[5]
Materials:
-
Purified recombinant α-1,2-mannosyltransferase
-
GDP-[U-14C]mannose
-
Unlabeled GDP-mannose
-
Acceptor substrate: α-1,2-mannobiose (for elongation) or D-mannose
-
Reaction buffer: 50 mM HEPES, pH 7.2, 10 mM MnCl2, 0.4% digitonin[5]
-
Dowex 1-X8 (acetate form) resin
-
Scintillation cocktail
Procedure:
-
Prepare reaction mixtures (50 µL final volume) containing:
-
Incubate the reaction mixtures at 30°C for 1 hour with gentle shaking.[5]
-
Stop the reaction by adding 1 mL of water.
-
Apply the reaction mixture to a Dowex 1-X8 (acetate) column to separate the negatively charged, unreacted GDP-[14C]mannose from the neutral, radiolabeled product.
-
Elute the neutral product with 1 mL of water.[5]
-
Add 9 mL of scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.[5]
Quantitative Data: Kinetic Parameters
The kinetic parameters of α-1,2-mannosyltransferases can vary depending on the specific enzyme and the acceptor substrate. The following table summarizes representative kinetic data for fungal α-1,2-mannosyltransferases.
| Enzyme | Donor Substrate | Acceptor Substrate | Km (mM) | Vmax (relative) | Reference |
| A. fumigatus AnpA | GDP-Mannose | α-(1→2)-mannobiose | Not specified | 100% | [6] |
| A. fumigatus AnpA | GDP-Mannose | α-(1→6)-mannobiose | Not specified | 16.9% | [6] |
Biological Significance and Future Directions
The α-1,2-mannobiose motif is a key pathogen-associated molecular pattern (PAMP) that is recognized by the host's innate immune system. The ability of C-type lectins to bind to this structure on the surface of pathogenic fungi is a critical first step in mounting an effective immune response. Consequently, the α-1,2-mannosyltransferases responsible for the synthesis of this disaccharide are attractive targets for the development of novel antifungal drugs.
Inhibitors of these enzymes could potentially:
-
Disrupt the integrity of the fungal cell wall, making the pathogen more susceptible to other antifungal agents.
-
Alter the surface glycan profile of the pathogen, thereby evading or modulating the host immune response.
Future research in this area will likely focus on:
-
High-throughput screening for inhibitors of α-1,2-mannosyltransferases.
-
Structure-based drug design to develop potent and specific inhibitors.
-
Further elucidation of the role of α-1,2-mannobiose in the complex interplay between fungal pathogens and the host immune system.
Conclusion
The biosynthesis of 2-O-α-D-mannopyranosyl-D-mannopyranose is a well-defined enzymatic process that is central to the biology of many pathogenic fungi. A thorough understanding of the enzymes involved, their catalytic mechanisms, and their biological context is essential for researchers in the fields of glycobiology, microbiology, and drug development. The protocols and information provided in this guide offer a solid foundation for further investigation into this important biosynthetic pathway and its potential as a therapeutic target.
References
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[7] Separation and characterization of two alpha 1,2-mannosyltransferase activities from Saccharomyces cerevisiae. PubMed. Available at: [Link]
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[3] Structure of Kre2p/Mnt1p: a yeast alpha1,2-mannosyltransferase involved in mannoprotein biosynthesis. PubMed. Available at: [Link]
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[1] Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. National Center for Biotechnology Information. Available at: [Link]
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[8] Enzyme assay of protein O-mannosyltransferase (POMT1/2). National Center for Biotechnology Information. Available at: [Link]
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[9] Crystal structure of a class I α1,2-mannosidase involved in N-glycan processing and endoplasmic reticulum quality control. National Center for Biotechnology Information. Available at: [Link]
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[10] β-1,2-Mannosyltransferases 1 and 3 Participate in Yeast and Hyphae O- and N-Linked Mannosylation and Alter Candida albicans Fitness During Infection. National Center for Biotechnology Information. Available at: [Link]
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[11] Demonstration of mammalian protein O-mannosyltransferase activity: Coexpression of POMT1 and POMT2 required for enzymatic activity. Proceedings of the National Academy of Sciences. Available at: [Link]
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[6] Identification of an α-(1→6)-Mannosyltransferase Contributing To Biosynthesis of the Fungal-Type Galactomannan α-Core-Mannan Structure in Aspergillus fumigatus. National Center for Biotechnology Information. Available at: [Link]
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[12] Characterization of the recombinant Candida albicans β-1,2-mannosyltransferase that initiates the β-mannosylation of cell wall phosphopeptidomannan. Portland Press. Available at: [Link] 10.[4] An improved expression and purification protocol enables the structural characterization of Mnt1, an antifungal target from Candida albicans. National Center for Biotechnology Information. Available at: [Link] 11.[13] Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC Publishing. Available at: [Link] 12.[14] MAN2B1 in immune system-related diseases, neurodegenerative disorders and cancers: functions beyond α-mannosidosis. National Center for Biotechnology Information. Available at: [Link] 13.[5] Activity of the yeast MNN1 α-1,3-mannosyltransferase requires a motif conserved in many other families of glycosyltransferases. National Center for Biotechnology Information. Available at: [Link] 14.[15] Expression,purification And Activity Assay Of Yeast α-1,2 Mannosyltransferase Alg11. Global Thesis. Available at: [Link] 15.[16] Structure and function of Class I alpha 1,2-mannosidases involved in glycoprotein synthesis and endoplasmic reticulum quality control. PubMed. Available at: [Link] 16.[17] Production, purification and characterization of recombinant yeast processing alpha 1,2-mannosidase. PubMed. Available at: [Link] 17.[18] Activity and stability of alpha- and beta-mannosyltransferases in Candida albicans cells cultured at high temperature and at low pH. PubMed. Available at: [Link] 18.[19] MAN1A2 - Mannosyl-oligosaccharide 1,2-alpha-mannosidase IB - Homo sapiens (Human). UniProt. Available at: [Link] 19.[2] Mnt1p and Mnt2p of Candida albicans Are Partially Redundant α-1,2-Mannosyltransferases That Participate in O-Linked Mannosylation and Are Required for Adhesion and Virulence. National Center for Biotechnology Information. Available at: [Link] 20.[20] Candida albicans β-1,2-mannosyltransferase Bmt3 prompts the elongation of the cell-wall phosphopeptidomannan. Oxford Academic. Available at: [Link]
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"physicochemical properties of 2-O-alpha-D-mannopyranosyl-D-mannopyranose"
An In-depth Technical Guide to the Physicochemical Properties of 2-O-alpha-D-mannopyranosyl-D-mannopyranose
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physicochemical properties of this compound, a disaccharide of significant interest in glycobiology and related fields. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics. We will delve into not just the "what" but the "why" behind its properties and the methodologies used to elucidate them, grounding our discussion in established scientific principles and authoritative references.
Introduction to α-1,2-Mannobiose
2-O-α-D-mannopyranosyl-D-mannopyranose, commonly referred to as α-1,2-mannobiose, is a disaccharide composed of two D-mannose units linked by an α-(1→2) glycosidic bond[1]. This specific linkage is a prevalent motif in the high-mannose N-glycans of various glycoproteins, playing a crucial role in molecular recognition events, including pathogen binding and immune responses[2]. A thorough understanding of its physicochemical properties is therefore fundamental for research into its biological functions and for its potential use in therapeutic and diagnostic applications.
Chemical Structure
The structure of 2-O-α-D-mannopyranosyl-D-mannopyranose consists of one α-D-mannopyranosyl residue glycosidically linked from its anomeric carbon (C1) to the hydroxyl group at the C2 position of a second D-mannopyranose residue[1].
Figure 1: Chemical structure of 2-O-α-D-mannopyranosyl-D-mannopyranose.
Physicochemical Properties
The physicochemical properties of a carbohydrate are critical determinants of its behavior in biological and chemical systems. The following table summarizes the key properties of 2-O-α-D-mannopyranosyl-D-mannopyranose.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |
| Molecular Weight | 342.30 g/mol | [1] |
| CAS Number | 15548-39-7 | [1] |
| Appearance | White to light yellow powder | |
| Melting Point | Not experimentally determined. General range for disaccharides is 150-220 °C. | General knowledge |
| Optical Rotation | Not experimentally determined for the free disaccharide. Related compounds show positive rotation. | General knowledge |
| Solubility | Slightly soluble in water. | General knowledge |
| XLogP3 | -4.2 | [3] |
| Hydrogen Bond Donor Count | 8 | [3] |
| Hydrogen Bond Acceptor Count | 11 | [3] |
| Topological Polar Surface Area | 190 Ų | [3] |
Experimental Determination of Physicochemical Properties
The melting point of a crystalline solid is a key indicator of purity. For carbohydrates, it is determined by slowly heating a powdered sample in a capillary tube and observing the temperature range over which the solid melts to a liquid[4][5][6][7]. A sharp melting range is indicative of a pure compound.
As a chiral molecule, 2-O-α-D-mannopyranosyl-D-mannopyranose is optically active. Its specific rotation, [α], is a characteristic property and is measured using a polarimeter. The specific rotation is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample cell (l) using the formula: [α] = α / (l * c)[2][8][9][10][11]. The measurement is typically performed at a standard wavelength (e.g., the sodium D-line at 589 nm) and temperature.
The solubility of carbohydrates is highly dependent on the solvent and temperature. Quantitative solubility is determined by preparing a saturated solution at a specific temperature, followed by quantification of the dissolved carbohydrate using methods such as gravimetric analysis or High-Performance Liquid Chromatography (HPLC)[12][13]. While qualitatively described as slightly soluble in water, the presence of numerous hydroxyl groups suggests that it will be more soluble in polar solvents like water and less soluble in nonpolar organic solvents.
Synthesis and Purification
The chemical synthesis of α-1,2-mannobiose is a challenging task due to the need for stereoselective control of the glycosidic linkage and the strategic use of protecting groups.
General Synthetic Strategy
A common approach involves the coupling of a suitably protected mannosyl donor with a mannosyl acceptor that has a free hydroxyl group at the C2 position. The α-selectivity of the glycosylation is a critical step and can be influenced by the choice of the activating agent, solvent, and the protecting groups on the donor molecule[14][15].
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A Technical Guide to the Enzymatic Degradation of 2-O-alpha-D-mannopyranosyl-D-mannopyranose
Abstract: This technical guide provides a comprehensive overview of the enzymatic degradation of 2-O-alpha-D-mannopyranosyl-D-mannopyranose (α-1,2-mannobiose), a fundamental process in glycobiology. Tailored for researchers, scientists, and drug development professionals, this document delves into the responsible enzymes, their mechanisms of action, detailed kinetic properties, and robust experimental protocols for both the degradation reaction and subsequent product analysis. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of the topic.
Introduction: The Significance of α-1,2-Mannobiose Cleavage
This compound, commonly known as α-1,2-mannobiose, is a disaccharide composed of two D-mannose units linked by an α-1,2 glycosidic bond.[1][2] This specific linkage is a critical structural motif within the high-mannose N-linked glycans attached to nascent glycoproteins. The enzymatic cleavage of this bond is a cornerstone of the glycoprotein processing and quality control pathways within the endoplasmic reticulum (ER) and Golgi apparatus.[3][4][5]
The controlled removal of these mannose residues, catalyzed by specific mannosidases, serves two primary functions:
-
Glycan Maturation: It is an essential step in the trimming of Man9GlcNAc2 oligosaccharides to generate Man5GlcNAc2, a precursor for the synthesis of complex and hybrid N-glycans.[6]
-
Protein Quality Control: The trimming process in the ER acts as a timer. The removal of a specific mannose residue from misfolded glycoproteins signals them for ER-associated degradation (ERAD), ensuring that only correctly folded proteins are trafficked to their final destinations.[5]
Understanding and manipulating this degradation process is vital for studies in glycoprotein synthesis, protein folding, and the development of therapeutics targeting these pathways.
The Catalysts: α-1,2-Mannosidases
The hydrolysis of the α-1,2-mannosidic linkage is exclusively catalyzed by a class of enzymes known as α-1,2-mannosidases (EC 3.2.1.113). These enzymes belong to the Glycoside Hydrolase Family 47 (GH47) and are conserved across eukaryotes, from yeast to humans.[3][4][5]
Classification and Function
α-1,2-mannosidases are categorized based on their subcellular location and specific role in the N-glycan processing pathway:
-
ER α-1,2-Mannosidase I: Located in the endoplasmic reticulum, this enzyme is primarily responsible for removing a single, specific α-1,2-linked mannose residue from the Man9GlcNAc2 precursor to form the Man8GlcNAc2 (isomer B) structure.[3][7] This action is a critical checkpoint in the ER quality control system.
-
Golgi α-1,2-Mannosidase I: Residing in the cis-Golgi compartment, this enzyme (and its isoforms) continues the trimming process, progressively removing all four terminal α-1,2-linked mannose residues to ultimately produce the Man5GlcNAc2 oligosaccharide.[3][6]
Enzymatic Properties and Kinetics
The functional characteristics of α-1,2-mannosidases are dictated by their protein structure and active site configuration. They operate via an inverting catalytic mechanism, which results in the inversion of the anomeric configuration of the released mannose.[5] This reaction is facilitated by key acidic residues (aspartate and glutamate) and is often dependent on a calcium ion (Ca²⁺) cofactor for stability and activity.[3][5][8] The enzymatic activity follows Michaelis-Menten kinetics, with key parameters varying by the enzyme's source and the specific substrate used.[9][10]
| Property | Rabbit Liver Microsomal[8] | Aspergillus oryzae[11] | Saccharomyces cerevisiae (recombinant)[7][12] | Aspergillus phoenicis (recombinant)[13] |
| Optimal pH | 5.0 - 6.0 | 4.9 - 5.3 | ~6.5 (for Man9GlcNAc) | 5.0 |
| Cofactor Requirement | Ca²⁺ dependent | Not specified | Ca²⁺ dependent | Not specified |
| Km Value | Not specified for mannobiose | 0.57 mM (for α-1,2-mannobiose) | 0.3 mM (for Man9GlcNAc) | Not specified |
| Key Inhibitors | Deoxymannojirimycin (DMJ) | D-mannono-γ-lactone, Zinc ions | Kifunensine, DMJ | Not specified |
| Substrate Specificity | Hydrolyzes α-1,2 linkages in various oligosaccharides | Specific for non-reducing terminal α-1,2 linkages | Trims Man9GlcNAc to Man8GlcNAc | Specific for non-reducing terminal α-1,2 linkages |
Experimental Workflow: A Practical Guide
This section provides a validated, step-by-step methodology for performing the enzymatic degradation of α-1,2-mannobiose and analyzing the resulting products. The workflow is designed as a self-validating system, with clear checkpoints and analytical endpoints.
Procedure (adapted from Scaman et al., 1996)[12][14]:
-
Reagent Preparation: Prepare a "Developing Solution" containing glucose oxidase, peroxidase, and a chromogenic substrate (e.g., o-dianisidine or ABTS) in a suitable buffer (e.g., phosphate buffer, pH 7.0). Commercial glucose oxidase assay kits can be adapted for this purpose.
-
Assay Plate Setup: In a 96-well microplate, add 10 µL of each terminated reaction sample (and controls) to separate wells.
-
Standard Curve: Prepare a standard curve of D-mannose with known concentrations (e.g., 0 to 1 mM) and add 10 µL of each standard to separate wells.
-
Develop Color: Add 200 µL of the Developing Solution to each well. Incubate at room temperature or 37°C for 15-30 minutes, or until sufficient color has developed.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., ~450 nm for o-dianisidine).
-
Calculation: Determine the concentration of mannose in your samples by comparing their absorbance values to the standard curve.
Chromatography provides a direct visualization and quantification of the substrate and product.
-
Thin Layer Chromatography (TLC): A rapid, qualitative method to confirm the reaction has occurred. [15] 1. Spot 1-2 µL of the terminated reaction, the "No Enzyme" control, and standards (D-mannose and α-1,2-mannobiose) onto a silica gel TLC plate. 2. Develop the plate in a solvent system suitable for separating sugars, such as n-butanol:acetic acid:water (2:1:1 v/v/v). [15] 3. Dry the plate and visualize the spots by dipping in a staining solution (e.g., copper sulfate in phosphoric acid) followed by heating. 4. Expected Result: The sample lane should show a spot corresponding to the D-mannose standard, while the spot for the α-1,2-mannobiose substrate should be diminished or absent compared to the control lane.
-
High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): The gold standard for quantitative analysis of carbohydrates. [16]This method offers excellent resolution and sensitivity for separating and quantifying mannose and mannobiose without derivatization.
-
Dilute the terminated reaction samples appropriately with ultrapure water.
-
Inject the samples onto an HPAEC-PAD system equipped with a carbohydrate-specific column (e.g., Dionex CarboPac series).
-
Elute with an isocratic or gradient sodium hydroxide mobile phase.
-
Quantify the peaks for mannose and mannobiose by comparing their peak areas to those of known standards.
-
Conclusion and Future Directions
The enzymatic degradation of α-1,2-mannobiose is a precisely regulated process fundamental to cellular life. The methodologies outlined in this guide provide a robust framework for researchers to investigate this reaction with high scientific integrity. By understanding the properties of α-1,2-mannosidases and applying validated analytical techniques, scientists can effectively probe the mechanisms of glycoprotein processing, evaluate enzyme inhibitors for therapeutic development, and engineer novel biocatalytic systems. Future research may focus on the discovery of mannosidases with novel specificities, the development of high-throughput screening assays for inhibitors, and the application of this enzymatic process in the chemoenzymatic synthesis of complex glycans.
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Ichishima, E., Arai, M., Shigematsu, Y., Kumagai, H., & Sumida-Tanaka, R. (1982). Purification and characterization of 1,2-alpha-mannosidase of Aspergillus oryzae. Journal of Biochemistry, 91(6), 1971–1979. [Link]
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UniProt Consortium. (n.d.). MAN1A2 - Mannosyl-oligosaccharide 1,2-alpha-mannosidase IB - Homo sapiens (Human). UniProt. [Link]
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Scaman, C. H., Lipari, F., & Herscovics, A. (1996). A spectrophotometric assay for alpha-mannosidase activity. Glycobiology, 6(3), 265–270. [Link]
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Yoshida, T., Inoue, T., & Ichishima, E. (1993). 1,2-alpha-D-mannosidase from Penicillium citrinum: molecular and enzymic properties of two isoenzymes. The Biochemical Journal, 290 (Pt 2), 349–354. [Link]
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Herscovics, A. (2001). Structure and function of Class I alpha 1,2-mannosidases involved in glycoprotein synthesis and endoplasmic reticulum quality control. ResearchGate. [Link]
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Chandrasekaran, E. V., et al. (1981). Purification and Properties of α-d-Mannose:β-1,2-N-Acetylglucosaminyltransferases and α-d-Mannosidases from Human Adenocarcinoma. Cancer Research, 41(8), 3230-3237. [Link]
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Malgas, S., van Dyk, J. S., & Pletschke, B. I. (2015). A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase. World Journal of Microbiology and Biotechnology, 31(8), 1167–1175. [Link]
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A Technical Guide to the Discovery and Isolation of 2-O-α-D-mannopyranosyl-D-mannopyranose
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the disaccharide 2-O-α-D-mannopyranosyl-D-mannopyranose, commonly known as α-1,2-mannobiose. This molecule is a fundamental structural component of N-linked glycans and the cell wall mannans of yeasts, particularly Saccharomyces cerevisiae. Its discovery was not a singular event but rather an outcome of the systematic deconstruction of these complex polysaccharides. This guide details the foundational chemical methods, primarily acetolysis, used to liberate the disaccharide from its native polymer, and outlines the chromatographic techniques essential for its purification. Furthermore, it covers the spectroscopic methods required for rigorous structural elucidation and validation, offering field-proven insights into the causality behind these established experimental choices.
Introduction: The Significance of a Core Structural Unit
2-O-α-D-mannopyranosyl-D-mannopyranose is a disaccharide composed of two D-mannose units linked by an α-(1→2) glycosidic bond.[1] While a simple molecule in isolation, its significance lies in its role as a ubiquitous building block in complex carbohydrates of significant biological importance. It is a key structural motif in the high-mannose N-glycans of glycoproteins across eukaryotes, from yeast to humans, and forms the short side chains of the extensive mannan polysaccharides in the yeast cell wall.[2][3]
The accessibility of this and other manno-oligosaccharides is critical for research in several fields:
-
Glycobiology: Studying the enzymes involved in glycoprotein synthesis and degradation.
-
Immunology: Investigating the recognition of microbial polysaccharides by the immune system. Mannan structures are known to be potent antigens.[4]
-
Drug Development: Mannose-containing structures can act as mimics for natural substrates to inhibit enzymes or interfere with protein-carbohydrate interactions, offering therapeutic potential.
This guide focuses on the classical and still highly relevant pathway to obtaining pure 2-O-α-D-mannopyranosyl-D-mannopyranose from its most abundant and accessible source: baker's yeast (Saccharomyces cerevisiae).
Foundational Discovery Through Structural Chemistry
The identification of 2-O-α-D-mannopyranosyl-D-mannopyranose is intrinsically linked to the structural elucidation of yeast mannan, a complex polymer primarily composed of an α-(1→6)-linked mannose backbone with numerous side chains. These side chains are themselves oligosaccharides, featuring α-(1→2) and α-(1→3) linkages. The pioneering work of Clinton E. Ballou and his colleagues in the mid-20th century was instrumental in deciphering this structure.[2][5][6]
The central challenge was to selectively disassemble the mannan polymer in a way that would release the side chains intact. The key insight was the differential stability of glycosidic linkages to acid-catalyzed cleavage in anhydrous conditions. The α-(1→6) linkages of the mannan backbone are significantly more labile to acetolysis—cleavage by a mixture of acetic anhydride and sulfuric acid—than the α-(1→2) and α-(1→3) linkages that constitute the side chains.[5][7]
This chemical selectivity forms the bedrock of the isolation strategy. By carefully controlling the acetolysis reaction, researchers could effectively "clip" the side chains from the backbone, generating a complex mixture of acetylated manno-oligosaccharides. Subsequent fractionation and characterization of this mixture led to the definitive identification of its components, including mannobiose, mannotriose, and mannotetraose, and established the presence of the α-(1→2) linkage as a primary structural element.[8][9]
Integrated Workflow for Isolation and Purification
The isolation of 2-O-α-D-mannopyranosyl-D-mannopyranose is a multi-stage process that requires careful execution and validation at each step. The overall workflow is designed to first liberate the oligosaccharide from the parent polymer and then resolve the resulting complex mixture.
Step-by-Step Protocol: Mannan Extraction and Acetolysis
This protocol details the initial steps to generate a mixture of acetylated manno-oligosaccharides from yeast.
Part A: Crude Mannan Extraction
-
Rationale: The initial extraction removes soluble intracellular components and breaks the cell wall to make the mannan accessible. The use of an autoclave with a buffer is a common method for this initial lysis and extraction.
-
Cell Lysis: Suspend commercial baker's yeast (S. cerevisiae) in a phosphate buffer (e.g., 50 mM, pH 7.0) to form a thick slurry (approx. 10-20% w/v).
-
Autoclaving: Heat the yeast suspension in an autoclave at 121°C for 2-3 hours. This step effectively lyses the cells and solubilizes the mannoproteins.
-
Centrifugation: Centrifuge the autoclaved mixture at high speed (e.g., 10,000 x g for 20 minutes) to pellet cell debris.
-
Precipitation: Collect the supernatant and precipitate the crude mannan by adding 2-3 volumes of cold absolute ethanol. Allow precipitation to occur overnight at 4°C.
-
Collection: Collect the precipitated mannan by centrifugation, wash with ethanol, and dry thoroughly under vacuum.
Part B: Controlled Acetolysis
-
Rationale: This is the critical depolymerization step. The ratio of reagents and the temperature/time are optimized to favor cleavage of the α-1,6 backbone linkages while preserving the α-1,2 and α-1,3 side-chain linkages.[9][10]
-
Acetolysis Reagent Preparation: Prepare the acetolysis mixture by carefully and slowly adding concentrated sulfuric acid to a pre-chilled mixture of acetic anhydride and glacial acetic acid. A common ratio is 10:10:1 (v/v/v) of acetic anhydride:acetic acid:sulfuric acid.[10] [CRITICAL]: This mixture is highly corrosive and exothermic. Prepare in a fume hood with appropriate personal protective equipment (PPE), and always add acid to the anhydride/acid mixture over an ice bath.
-
Reaction: Suspend the dry, crude mannan in the acetolysis reagent.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 40°C) for a defined period (e.g., 8-14 hours). The reaction progress can be monitored by periodically taking small aliquots, quenching them in water, deacetylating, and analyzing by Thin Layer Chromatography (TLC).
-
Quenching: Stop the reaction by pouring the mixture slowly into a large volume of ice-water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Extraction: Extract the acetylated oligosaccharides from the aqueous solution using a non-polar solvent like dichloromethane or chloroform.
-
Washing & Drying: Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the acetylated oligosaccharide mixture as a syrup.
Step-by-Step Protocol: Deacetylation and Purification
This protocol describes the removal of acetyl groups and the subsequent chromatographic separation of the target disaccharide.
Part A: Deacetylation (Zemplén Conditions)
-
Rationale: Acetyl groups increase hydrophobicity and are not desired for final biological applications. Zemplén deacetylation uses a catalytic amount of sodium methoxide in methanol for a gentle and efficient transesterification reaction, removing the acetyl groups.[11][12]
-
Dissolution: Dissolve the dried acetylated oligosaccharide mixture in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide solution (e.g., 0.1 M in methanol) until the solution becomes slightly basic (test with pH paper).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material (hydrophobic) is completely converted to the product (hydrophilic, stays at the baseline). This typically takes 1-4 hours.
-
Neutralization: Neutralize the reaction by adding an acidic ion-exchange resin (e.g., Dowex 50 H+ form) until the pH is neutral.[11] This is a clean method that avoids adding aqueous acid and forming salts that would need to be removed later.
-
Filtration & Evaporation: Filter off the resin and wash it with methanol. Combine the filtrates and evaporate the solvent to yield the deacetylated, free oligosaccharide mixture.
Part B: Size-Exclusion Chromatography
-
Rationale: This is a low-pressure, robust first step to separate the oligosaccharides based on their degree of polymerization (DP). Bio-Gel P-2 is a polyacrylamide gel with a fractionation range suitable for separating small oligosaccharides (up to ~1,800 Da).[7][13][14]
-
Column Packing: Prepare a long column (e.g., 2.5 x 150 cm) packed with Bio-Gel P-2 resin, fully equilibrated with degassed, deionized water.
-
Sample Loading: Dissolve the free oligosaccharide mixture in a minimal volume of water and carefully load it onto the column.
-
Elution: Elute the column with deionized water at a slow, constant flow rate.
-
Fraction Collection: Collect small fractions (e.g., 5-10 mL) using an automated fraction collector.
-
Analysis: Analyze the sugar content of each fraction using a method like the phenol-sulfuric acid assay. Plot the absorbance to generate an elution profile. Peaks will correspond to different DP values (e.g., mannotetraose, mannotriose, mannobiose, and mannose eluting in that order).
-
Pooling: Pool the fractions corresponding to the mannobiose (DP2) peak.
Part C: Preparative High-Performance Liquid Chromatography (HPLC)
-
Rationale: While size-exclusion provides good separation by size, it may not resolve structural isomers (e.g., α-1,2 vs. α-1,3 mannobiose). Preparative HPLC on an amino-functionalized silica column provides higher resolution for isolating the target isomer.[15][16]
-
Column: Use a preparative HPLC column packed with an amino-propyl stationary phase.
-
Mobile Phase: A mobile phase of acetonitrile and water is used in a hydrophilic interaction liquid chromatography (HILIC) mode. A typical starting condition is 80:20 (v/v) acetonitrile:water.
-
Sample Preparation: Concentrate the pooled mannobiose fraction from the Bio-Gel P-2 step and dissolve it in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute isocratically. The α-1,2 isomer will have a characteristic retention time.
-
Collection: Collect the peak corresponding to 2-O-α-D-mannopyranosyl-D-mannopyranose.
-
Desalting and Lyophilization: Evaporate the acetonitrile from the collected fraction and lyophilize to obtain the pure product as a white powder.
Structural Validation: A Self-Validating System
Confirmation of the identity and purity of the isolated compound is paramount. A combination of mass spectrometry and NMR spectroscopy provides an unambiguous structural assignment.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data consistent with the disaccharide structure.
-
Expected Mass: The monoisotopic mass of C₁₂H₂₂O₁₁ is 342.1162 Da. ESI-MS will typically detect this as an adduct with sodium [M+Na]⁺ at m/z 365.1056 or as the deprotonated molecule [M-H]⁻ at m/z 341.1089.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion will produce a characteristic fragmentation pattern. Key fragments arise from glycosidic bond cleavage (B and Y ions) and cross-ring cleavage (A and X ions). For mannobiose, a prominent fragment corresponds to the loss of a mannose residue (162 Da).[17][18]
Table 1: Key Mass Spectrometry Data for 2-O-α-D-mannopyranosyl-D-mannopyranose
| Property | Expected Value | Ionization Mode |
| Molecular Formula | C₁₂H₂₂O₁₁ | - |
| Monoisotopic Mass | 342.1162 Da | - |
| [M+Na]⁺ | 365.1056 m/z | Positive ESI |
| [M-H]⁻ | 341.1089 m/z | Negative ESI |
| Major MS/MS Fragment | Loss of 162.05 Da | CID |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the specific linkage and anomeric configuration. ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.
-
¹H NMR: The anomeric proton (H-1) of the non-reducing mannose residue involved in the α-linkage gives a characteristic signal at approximately 5.0-5.4 ppm with a small coupling constant (J₁,₂ < 2 Hz), confirming the α-configuration. The signals for the reducing mannose unit will exist as a mixture of α and β anomers in solution.[3][19][20]
-
¹³C NMR: The chemical shift of the C-2 carbon of the reducing mannose residue is significantly downfield-shifted due to glycosylation, providing direct evidence of the 1→2 linkage.
-
2D NMR: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all proton and carbon signals, while NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY can show through-space proximity between the H-1 of the non-reducing unit and the H-2 of the reducing unit, definitively confirming the α-(1→2) linkage.
Conclusion and Future Perspectives
The discovery and isolation of 2-O-α-D-mannopyranosyl-D-mannopyranose represent a classic chapter in carbohydrate chemistry, demonstrating how selective chemical degradation of a complex biopolymer can yield its fundamental building blocks. The workflow detailed herein, rooted in the foundational work of Ballou and others, remains a robust and viable method for producing this important disaccharide for research purposes. While modern synthetic chemistry offers alternative routes, isolation from yeast mannan is a cost-effective and scalable approach. The purified molecule serves as an invaluable tool for calibrating analytical methods, as a substrate for enzymatic assays, and as a starting point for the synthesis of more complex glycans and glycoconjugates relevant to drug discovery and immunology.
References
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Imamura, A. (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Available at: [Link][11][12]
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Jones, G. H., & Ballou, C. E. (1969). Studies on the Structure of Yeast Mannan. Journal of Biological Chemistry, 244(5), 1043-1051. Available at: [Link][8]
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Shibata, N., Kobayashi, H., & Suzuki, S. (2012). Immunochemistry of pathogenic yeast, Candida species, focusing on Mannan. Journal of Traditional Chinese Medical Sciences, 3(2), 71-83. Available at: [Link][19]
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Thiem, J., Sievers, A., & Karl, H. (1977). [Preparative approach to mannobiose and laminaribiose]. Journal of Chromatography, 130, 305-313. Available at: [Link][9]
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Ballou, C. E. (1976). Structure and biosynthesis of the mannan component of the yeast cell envelope. Advances in Microbial Physiology, 14, 93-158. Available at: [Link][2]
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Glycoscience Protocols. (2022). De- O-acetylation using sodium methoxide. PubMed. Available at: [Link][12]
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Stewart, T. S., & Ballou, C. E. (1968). A comparison of yeast mannans and phosphomannans by acetolysis. Biochemistry, 7(5), 1855-1863. Available at: [Link][5]
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Tsuchiya, Y., et al. (1999). Chromatography on a Bio-Gel P-2 column of neutral and acidic sugars prepared from enzymatic digest of radish leaf AGP. ResearchGate. Available at: [Link][7]
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Stewart, T. S., & Ballou, C. E. (1968). A comparison of yeast mannans and phosphomannans by acetolysis. Biochemistry, 7(5), 1855-1863. Available at: [Link][21]
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Reddit discussion on "Deacetylation of glucopyranosides with sodium methoxide: dry solvent?". (2021). Reddit. Available at: [Link]
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Thieme, T. R., & Ballou, C. E. (1970). Constancy of the cell wall mannan structure of Saccharomyces cerevisiae. Biochemical and Biophysical Research Communications, 39(4), 621-625. Available at: [Link][6]
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Tsumuraya, Y., et al. (1990). Enzymatic fragmentation of carbohydrate moieties of radish arabinogalactan-protein and elucidation of the structures. ResearchGate. Available at: [Link][13]
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Hsiao, C. T., et al. (2018). Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications. Analytical Chemistry, 90(15), 9344-9352. Available at: [Link][17]
-
ResearchGate. (n.d.). Fragmentation of a high mannose glycan. ResearchGate. Available at: [Link]
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Conformational Analysis of 2-O-α-D-mannopyranosyl-D-mannopyranose: A Technical Guide for Drug Discovery and Glycoscience
Abstract
This technical guide provides a comprehensive exploration of the conformational analysis of the disaccharide 2-O-α-D-mannopyranosyl-D-mannopyranose. This molecule, a fundamental component of high-mannose N-glycans, plays a critical role in a myriad of biological recognition events, including viral entry, immune surveillance, and intercellular communication.[1] An in-depth understanding of its three-dimensional structure and dynamic behavior in solution is paramount for the rational design of glycomimetic drugs, vaccines, and diagnostic tools. This guide synthesizes experimental and computational approaches, offering researchers, scientists, and drug development professionals a robust framework for investigating the conformational landscape of this and other important glycans. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, providing a holistic view of the field.
Introduction: The Biological Imperative for Conformational Understanding
The α-(1->2)-linked mannose disaccharide is a recurring motif in the N-linked glycoproteins of various organisms, from viruses and fungi to mammals.[1] These carbohydrate structures are not mere decorations; they are active participants in molecular dialogues. For instance, high-mannose glycans on the surface of viruses are recognized by host lectins, initiating infection.[1] Conversely, the immune system employs its own lectins to identify and eliminate pathogens based on their glycosylation patterns. The specific three-dimensional arrangement of these sugar chains dictates their binding affinity and selectivity to protein receptors. Therefore, a detailed conformational analysis is not an academic exercise but a critical step in the development of targeted therapeutics that can either block these interactions or mimic them for therapeutic benefit.[1]
The inherent flexibility of oligosaccharides, particularly around the glycosidic linkage, means they often exist as an ensemble of conformations in solution rather than a single, rigid structure.[1] The primary degrees of freedom that govern the overall shape of 2-O-α-D-mannopyranosyl-D-mannopyranose are the torsion angles of the glycosidic bond, denoted as phi (φ) and psi (ψ).
-
φ (phi): H1' - C1' - O2 - C2
-
ψ (psi): C1' - O2 - C2 - H2
The distribution of these angles, and thus the conformational landscape, is influenced by a delicate balance of steric effects, intramolecular hydrogen bonding, and interactions with the solvent.
Experimental Determination of Conformational Preferences: A Synergistic NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the solution conformation of carbohydrates.[1][2] It provides through-bond and through-space information at an atomic level. A combination of one-dimensional and two-dimensional NMR experiments is typically employed to gain a comprehensive understanding of the conformational ensemble.
Nuclear Overhauser Effect (NOE) Spectroscopy for Inter-residue Distances
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that results in a change in the intensity of a nuclear spin's resonance upon irradiating a nearby spin. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the two nuclei, making it an extremely sensitive "molecular ruler" for distances up to ~5 Å. For disaccharides, key inter-residue NOEs between the protons of the two mannose rings provide crucial distance constraints for defining the glycosidic linkage conformation.
Key Inter-residue NOEs for α-(1->2) Mannobiose:
-
H1' of the non-reducing mannose to protons on the reducing mannose (e.g., H2, H3).
1D selective NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are often preferred for quantitative distance measurements in flexible molecules. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.
Experimental Protocol: 1D Selective NOESY/ROESY
-
Sample Preparation: Dissolve the purified disaccharide in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-10 mM.
-
Spectrometer Setup: Utilize a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Temperature Control: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
-
Pulse Sequence: Employ a selective 1D NOESY or ROESY pulse sequence.
-
Selective Excitation: A shaped pulse is used to selectively invert the resonance of a specific proton (e.g., H1').
-
Mixing Time (τm): Acquire a series of spectra with varying mixing times (e.g., 50 ms to 800 ms). This is crucial for building up an NOE curve to accurately determine the cross-relaxation rate, which is then related to the inter-proton distance.[3]
-
Data Processing: Process the spectra with appropriate window functions and perform baseline correction.
-
Analysis: Integrate the intensities of the NOE signals and the selectively irradiated peak. The initial slope of the NOE build-up curve is proportional to the cross-relaxation rate (σ), from which the inter-proton distance can be calculated using the isolated spin-pair approximation (ISPA).
J-Coupling Constants for Torsion Angle Information
Scalar (or J) couplings are through-bond interactions between nuclear spins that are sensitive to the dihedral angle of the bonds connecting them. Trans-glycosidic J-couplings, particularly three-bond heteronuclear couplings (³JCH), provide valuable information about the φ and ψ torsion angles.
Key Trans-glycosidic J-Couplings:
-
³JH1',C2: Provides information about the φ angle.
-
³JC1',H2: Provides information about the ψ angle.
These small, long-range couplings are often measured using specialized 2D NMR experiments like J-resolved HMBC (Heteronuclear Multiple Bond Correlation).[2]
Experimental Protocol: 2D J-Resolved HMBC
-
Sample Preparation: As for NOESY experiments. Isotopic labeling (¹³C) can significantly enhance sensitivity but is not always necessary.
-
Spectrometer Setup: High-field spectrometer with a cryoprobe.
-
Pulse Sequence: Utilize a J-HMBC or similar long-range heteronuclear correlation pulse sequence.
-
Long-Range Coupling Delay: Optimize the delay for the evolution of long-range couplings (typically set to 50-100 ms).
-
Data Acquisition: Acquire a 2D spectrum with a sufficient number of increments in the indirect dimension to achieve adequate resolution.
-
Data Processing: Process the 2D data with appropriate window functions.
-
Analysis: The magnitude of the trans-glycosidic ³JCH coupling can be extracted from the anti-phase splitting of the cross-peaks. These experimental J-coupling values are then compared to theoretical values calculated for different φ and ψ angles using Karplus-type equations.[1]
Computational Modeling: Exploring the Conformational Energy Landscape
While NMR provides experimental constraints, molecular dynamics (MD) simulations offer a powerful computational approach to explore the full conformational space of a disaccharide and understand its dynamic behavior in a solvated environment.
Molecular Dynamics (MD) Simulations
MD simulations numerically solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movements over time. This allows for the exploration of different conformational states and the calculation of their relative populations.
Workflow for MD Simulation of 2-O-α-D-mannopyranosyl-D-mannopyranose
Caption: A generalized workflow for the molecular dynamics simulation of a disaccharide.
Causality in Force Field Selection: The choice of a force field is critical for accurate simulations. Force fields like CHARMM36 and GLYCAM06 have been specifically parameterized for carbohydrates and have shown good performance in reproducing experimental data.[1][4][5] The choice may depend on the specific system and the compatibility with other molecules in the simulation (e.g., proteins). The CHARMM36 force field, for instance, has robust parameters for glycoproteins, making it suitable for studying carbohydrate-protein interactions.[6]
Potential of Mean Force (PMF) Analysis
A key output from MD simulations is the Potential of Mean Force (PMF), which represents the free energy profile along a specific coordinate, in this case, the glycosidic torsion angles φ and ψ.[7] The PMF is calculated from the probability distribution of these angles observed during the simulation. Low-energy regions on the PMF map correspond to the most stable and populated conformations.
Synthesizing the Data: The Conformational Ensemble of α-(1->2) Mannobiose
By combining NMR-derived distance and torsion angle constraints with the energy landscape from MD simulations, a refined model of the conformational ensemble of 2-O-α-D-mannopyranosyl-D-mannopyranose can be constructed. Studies have shown that the α-(1->2) linkage in mannobiose predominantly adopts a "syn" conformation, characterized by specific ranges of φ and ψ angles.
| Parameter | Dominant Conformation (syn) | Methodology | Reference |
| φ (phi) Angle | ~60° - 80° | MD Simulations (CHARMM36) | [8] |
| ψ (psi) Angle | ~-60° to -40° and ~160° to 180° (bimodal) | MD Simulations (CHARMM36) | [8] |
| Inter-residue Distances | H1' - H2: ~2.2 - 2.5 Å | NOESY/ROESY & MD | [1][9] |
The bimodal distribution of the ψ angle suggests the presence of two major sub-states within the syn-conformational family, highlighting the dynamic nature of the glycosidic linkage. This flexibility is likely crucial for its ability to adapt to different protein binding pockets.
Application in Drug Development: Designing Glycomimetic Inhibitors
The detailed conformational model of 2-O-α-D-mannopyranosyl-D-mannopyranose serves as a blueprint for the design of glycomimetics. These are molecules that mimic the structure and function of the natural carbohydrate to interfere with biological processes. For example, by understanding the precise 3D arrangement of the mannose rings required for binding to a viral lectin, medicinal chemists can design small molecules that present key functional groups in the same spatial orientation. These glycomimetics can act as competitive inhibitors, blocking the virus from attaching to host cells.
The conformational analysis also provides insights into the entropic cost of binding. A highly flexible disaccharide must adopt a specific conformation upon binding to a receptor, which is entropically unfavorable. Designing more rigid glycomimetics that are pre-organized in the bioactive conformation can lead to higher binding affinities.
Conclusion
The conformational analysis of 2-O-α-D-mannopyranosyl-D-mannopyranose is a multifaceted endeavor that requires a synergistic application of high-resolution NMR spectroscopy and sophisticated computational modeling. This in-depth understanding of its 3D structure and dynamics is not merely of academic interest but provides a critical foundation for the development of novel therapeutics targeting a wide range of diseases. The protocols and workflows outlined in this guide offer a robust framework for researchers to unravel the conformational secrets of this and other biologically important glycans, paving the way for the next generation of carbohydrate-based drugs and diagnostics.
References
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Poppe, L., et al. (1990). Synthesis and conformational and NMR studies of alpha-D-mannopyranosyl and alpha-D-mannopyranosyl-(1----2)-alpha-D-mannopyranosyl linked to L-serine and L-threonine. Journal of the American Chemical Society, 112(21), 7708-7714. Available from: [Link]
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French, A. D., et al. (2021). Comparison of cellooligosaccharide conformations in complexes with proteins with energy maps for cellobiose. Glycobiology, 31(10), 1258-1270. Available from: [Link]
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Methodological & Application
A Robust HILIC-MS/MS Method for the Precise Quantification of 2-O-α-D-mannopyranosyl-D-mannopyranose
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive method for the quantification of 2-O-α-D-mannopyranosyl-D-mannopyranose, a key mannobiose isomer, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The structural similarity of carbohydrate isomers presents a significant analytical challenge. To overcome this, the described protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective chromatographic separation, coupled with the specificity of Multiple Reaction Monitoring (MRM) mass spectrometry. We provide a comprehensive, step-by-step protocol covering sample preparation, instrument configuration, and data analysis. The method is validated according to ICH Q2(R2) guidelines, demonstrating its accuracy, precision, and robustness for reliable quantification in complex matrices, making it suitable for applications in glycobiology, biomarker discovery, and pharmaceutical development.
Introduction: The Analytical Challenge of Mannobiose
2-O-α-D-mannopyranosyl-D-mannopyranose is a disaccharide composed of two mannose units. As a fundamental component of the core structure of N-linked glycans, it plays a critical role in protein folding, stability, and cellular recognition processes.[1][2] Accurate quantification of this and other mannose oligosaccharides is essential for understanding their biological functions and for quality control in the development of glycoprotein-based therapeutics.
The analysis of such carbohydrates is inherently difficult due to their high polarity, non-volatile nature, and lack of a strong UV chromophore. Furthermore, the existence of numerous structural isomers (e.g., different linkage positions and anomeric configurations) demands highly specific analytical techniques.[3][4]
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the gold standard for this task. Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) is exceptionally well-suited for retaining and separating highly polar compounds like disaccharides without the need for derivatization.[5][6] The high organic content of the mobile phase used in HILIC also enhances desolvation efficiency in the electrospray ionization (ESI) source, leading to a significant improvement in MS sensitivity.[5] By coupling HILIC with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, we achieve unparalleled selectivity and sensitivity, enabling precise quantification even at low concentrations.
Principle of the HILIC-MS/MS Method
This method is founded on two core principles: chromatographic separation by HILIC and specific detection by tandem mass spectrometry (MS/MS).
-
HILIC Separation: In HILIC, a polar stationary phase (e.g., amide-functionalized silica) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile. A thin aqueous layer is adsorbed onto the surface of the stationary phase. Polar analytes, such as 2-O-α-D-mannopyranosyl-D-mannopyranose, partition between this aqueous layer and the bulk organic mobile phase. Analytes with greater hydrophilicity are retained more strongly.[5] Elution is typically achieved by a gradient increase in the aqueous component of the mobile phase.
-
MS/MS Detection (MRM): Following chromatographic separation, the analyte enters the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative mode is used to gently ionize the disaccharide, primarily forming the deprotonated molecule [M-H]⁻.
-
Precursor Selection (Q1): The first quadrupole (Q1) is set to isolate only the [M-H]⁻ ion of the target analyte (precursor ion, m/z 341.1).[1]
-
Fragmentation (q2): The isolated precursor ion is accelerated into the collision cell (q2), where it collides with an inert gas (e.g., argon), causing it to fragment into smaller, characteristic product ions.
-
Product Selection (Q3): The third quadrupole (Q3) is set to detect only specific, pre-determined product ions.
-
This two-stage mass filtering process (Q1 → Q3) is known as a "transition." It provides exceptional specificity, as it is highly unlikely that an interfering compound will have both the same retention time, the same precursor mass, and the same product ion fragmentation pattern as the analyte of interest.
Caption: Overall experimental workflow from sample preparation to final quantification.
HPLC-MS/MS Method Parameters
The following tables summarize the optimized instrumental parameters.
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | Waters ACQUITY BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate |
| Mobile Phase B | 95:5 Acetonitrile/Water with 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | 0.0 min: 90% B |
| 1.0 min: 90% B | |
| 8.0 min: 60% B | |
| 8.1 min: 90% B |
| | 12.0 min: 90% B |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Negative |
| IonSpray Voltage | -4500 V |
| Source Temperature | 500 °C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (CE) | Purpose |
|---|---|---|---|---|
| Mannobiose | 341.1 | 161.0 | -25 V | Quantifier |
| 341.1 | 89.0 | -40 V | Qualifier | |
| ¹³C₆-Glucose (IS) | 185.1 | 92.1 | -20 V | Quantifier |
| 185.1 | 61.0 | -35 V | Qualifier |
Note: Collision energies are instrument-dependent and must be optimized empirically.
Data Analysis and Method Validation
Quantification
-
Integration: Integrate the peak areas for the quantifier transitions of both the analyte and the Internal Standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the calibration standards.
-
Regression: Apply a linear regression with 1/x² weighting. The coefficient of determination (r²) should be ≥ 0.99 for the curve to be accepted. [7]4. Calculation: Determine the concentration of 2-O-α-D-mannopyranosyl-D-mannopyranose in unknown samples by interpolating their peak area ratios from the regression equation.
Method Validation Protocol
To ensure the trustworthiness and reliability of the results, the method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. [8][9] Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Assessment | Acceptance Criteria |
|---|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | Analyze blank matrix, matrix spiked with IS, and matrix spiked at LLOQ. Check for interferences at the analyte retention time. | No significant interfering peaks (>20% of LLOQ response) at the analyte retention time. |
| Linearity & Range | To confirm a proportional response to concentration. | Analyze calibration standards at ≥ 6 concentration levels. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy | To measure the closeness of results to the true value. | Analyze Quality Control (QC) samples at 3 levels (Low, Mid, High) in 5 replicates. | Mean concentration within 85-115% of the nominal value. |
| Precision | To measure the degree of scatter between measurements. | Analyze QC samples at 3 levels (Low, Mid, High) on the same day (intra-day) and on 3 different days (inter-day). | Relative Standard Deviation (%RSD) ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with accuracy and precision. | The lowest standard on the calibration curve meeting accuracy and precision criteria. | Accuracy within 80-120% and Precision (%RSD) ≤ 20%. |
| Robustness | To demonstrate reliability with minor method variations. | Vary parameters like column temperature (± 5°C) and mobile phase organic content (± 2%). | %RSD of results should remain within acceptable limits (e.g., <15%). |
This rigorous validation process confirms that the analytical method is fit for its intended purpose, providing reliable and reproducible data for critical research and development decisions. [10]
References
-
Gill, V. L., Aich, U., Rao, S., Pohl, C., & Zaia, J. (2012). Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry. Analytical Chemistry, 84(13), 5578–5585. [Link]
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ResearchGate. (2012). Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. PubChem Compound Database. [Link]
-
Shodex. (n.d.). Analysis of Functional Sugars in Foods Using HILIC Mode. Shodex HPLC Columns. [Link]
-
Matejova, N., et al. (2012). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1232, 248-252. [Link]
-
Pinu, F. R., et al. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. Molecules, 26(12), 3669. [Link]
-
ResearchGate. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Identification of novel high mannose N-glycan isomers undescribed by current multicellular eukaryotic biosynthetic pathways. ChemRxiv. [Link]
-
Tanimoto, T., et al. (2002). HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column. Chemical & Pharmaceutical Bulletin, 50(2), 280-283. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. PubChem Compound Database. [Link]
-
Saba, A., et al. (2019). Quantification of D-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method. Clinica Chimica Acta, 493, 31-35. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
ResearchGate. (2019). Quantification of D-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2010). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. PMC. [Link]
-
Alavi Talab, H. (2013). Investigation of Glucose and Mannose Separation by HPLC Method. SSRN. [Link]
-
Taylor, A. W., et al. (2017). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Chromatography B, 1040, 131-137. [Link]
-
Nageswara Rao, R., et al. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Foods, 12(6), 1211. [Link]
-
European Online Journal of Natural and Social Sciences. (2017). Investigation of glucose and mannose separation by HPLC method. European Online Journal of Natural and Social Sciences. [Link]
-
ScienceDirect. (2017). LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker. ScienceDirect. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. AMS Biotechnology (AMSBIO). [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]
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Application Note: A Comprehensive NMR-Based Protocol for the Structural Elucidation of 2-O-α-D-mannopyranosyl-D-mannopyranose
Abstract
The unambiguous structural determination of oligosaccharides is a critical challenge in glycobiology and drug development due to their immense structural diversity and spectral complexity. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive suite of tools for the complete assignment of chemical structure, including the sequence of monosaccharide units, the position of the glycosidic linkage, and the anomeric stereochemistry.[1][2] This application note provides a detailed, field-proven protocol for the complete structural elucidation of the disaccharide 2-O-α-D-mannopyranosyl-D-mannopyranose, often referred to as Man(α1-2)Man. We present a logical workflow, from sample preparation to a multi-dimensional analysis (COSY, TOCSY, HSQC, HMBC, and NOESY), explaining the causality behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to apply modern NMR techniques to carbohydrate analysis.
Principle: The Challenge of Carbohydrate NMR
Unlike other biopolymers, carbohydrates feature extensive structural complexity arising from variable glycosidic linkage positions and stereochemistry (α or β).[2] Furthermore, their proton NMR spectra are notoriously challenging to interpret due to severe signal overlap, with most non-anomeric ring protons resonating in a narrow spectral window (typically 3.2–4.0 ppm).[3][4] The power of a multi-dimensional NMR approach is its ability to resolve this overlap by spreading correlations across one or two additional frequency dimensions, allowing for the step-by-step assembly of the molecular puzzle.[5] This protocol leverages a combination of through-bond (scalar coupling) and through-space (Nuclear Overhauser Effect) correlations to build a self-validating structural hypothesis.
Detailed Protocol: Sample Preparation
High-quality data acquisition begins with meticulous sample preparation. Paramagnetic impurities can cause significant line broadening, while improper solvent choice can obscure key signals.
Materials:
-
2-O-α-D-mannopyranosyl-D-mannopyranose sample (5-10 mg)
-
Deuterium oxide (D₂O, 99.96% or higher)
-
High-quality 5 mm NMR tube
Procedure:
-
Dissolution: Weigh 5-10 mg of the disaccharide and dissolve it in 0.5–0.6 mL of D₂O directly in a clean vial. Ensure complete dissolution.
-
Lyophilization (H/D Exchange): Freeze the sample solution (e.g., using liquid nitrogen) and lyophilize to dryness. This step is repeated 2-3 times.
-
Expert Insight: This crucial step exchanges the hydroxyl (-OH) protons with deuterium (-OD).[6] Since the sample is analyzed in D₂O, this minimizes the large residual HOD signal and removes exchangeable proton signals, simplifying the spectrum to only the carbon-bound protons.
-
-
Final Preparation: Re-dissolve the final lyophilized powder in 0.5 mL of D₂O.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube. Avoid introducing any particulate matter.[7]
-
Instrumentation: Acquire data on a high-field NMR spectrometer (500 MHz or higher is recommended) to achieve the necessary signal dispersion for carbohydrate analysis.[1]
Experimental Workflow: A Step-by-Step Guide
The structural elucidation follows a logical sequence of 1D and 2D NMR experiments. Each experiment provides a specific piece of information that, when combined, reveals the complete structure.
Caption: Key HMBC and NOESY correlations defining the α(1→2) linkage.
Data Interpretation and Summary
By combining the results, the full structure is elucidated:
-
¹H and TOCSY identify two separate mannose spin systems.
-
HSQC assigns the ¹H and ¹³C signals for each residue.
-
HMBC shows a clear correlation from the anomeric proton of one residue (H-1', ~5.1 ppm) to a downfield-shifted carbon of the other residue (C-2, ~80 ppm), confirming the (1→2) linkage. The downfield shift of C-2 is characteristic of a glycosylation site.
-
NOESY shows a strong spatial correlation between H-1' and H-2, confirming the α-stereochemistry of the linkage.
Table 1: Representative ¹H and ¹³C Chemical Shifts (δ, ppm) for 2-O-α-D-mannopyranosyl-D-mannopyranose in D₂O. (Note: Exact values may vary based on experimental conditions. These are typical literature values.)
| Atom | Non-reducing Residue (Man') | Reducing Residue (Man α-anomer) | Reducing Residue (Man β-anomer) |
| H-1 | ~5.10 | ~5.15 | ~4.85 |
| H-2 | ~4.10 | ~4.05 | ~4.15 |
| H-3 | ~3.90 | ~3.85 | ~3.75 |
| H-4 | ~3.70 | ~3.70 | ~3.65 |
| H-5 | ~3.80 | ~3.95 | ~3.50 |
| H-6a/b | ~3.75 | ~3.80 | ~3.80 |
| C-1 | ~102.0 | ~94.5 | ~95.0 |
| C-2 | ~71.0 | ~80.0 | ~81.5 |
| C-3 | ~71.5 | ~71.0 | ~73.0 |
| C-4 | ~68.0 | ~67.5 | ~67.8 |
| C-5 | ~74.0 | ~73.5 | ~77.0 |
| C-6 | ~62.0 | ~62.0 | ~62.0 |
Conclusion
This application note outlines a robust and logical NMR-based workflow for the complete structural elucidation of 2-O-α-D-mannopyranosyl-D-mannopyranose. The systematic application of 1D and 2D NMR experiments provides multiple, cross-validating data points that ensure a high-confidence assignment of monosaccharide identity, glycosidic linkage position, and anomeric stereochemistry. This protocol is broadly applicable to the structural analysis of other complex oligosaccharides, serving as a foundational methodology for researchers in glycobiology and medicinal chemistry.
References
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]
-
Diva Portal. (2013). Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. Retrieved from [Link]
-
JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Retrieved from [Link]
-
D'yakonova, E. L., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Retrieved from [Link]
-
Ilin, S., et al. (2003). Gamma-HMBC: An NMR Experiment for the Conformational Analysis of the O-Glycosidic Linkage in Glycopeptides. Angewandte Chemie International Edition. Retrieved from [Link]
-
D'yakonova, E. L., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. Retrieved from [Link]
-
ResearchGate. (n.d.). Introduction to NMR Spectroscopy of Carbohydrates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). NMR of carbohydrates. Retrieved from [Link]
-
D'yakonova, E. L., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. National Institutes of Health. Retrieved from [Link]
-
Lipkind, G. M., et al. (1989). Structure elucidation methodology for disaccharides based on carbon-13 nuclear magnetic resonance spectrum simulation. Analytical Chemistry. Retrieved from [Link]
-
YouTube. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]
-
CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D NMR spectra of the glycosidic linkages and nonreducing termini of.... Retrieved from [Link]
-
National Institutes of Health. (2020, September 3). NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
Scientific Reports. (n.d.). STD NMR insights into interaction of monovalent mannose-based ligands with DC-SIGN. Retrieved from [Link]
-
Duke University. (n.d.). Four-Dimensional NMR Spectroscopy of a 723-Residue Protein: Chemical Shift Assignments and Secondary Structure of Malate Synthase G. Retrieved from [Link]
-
Semantic Scholar. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Retrieved from [Link]
-
ResearchGate. (2015, April 22). What are the steps for complete structure elucidation with NMR?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Primary Structure of Glycans by NMR Spectroscopy. Retrieved from [Link]
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Application Note: Utilizing 2-O-α-D-mannopyranosyl-D-mannopyranose for Specific Mannosidase Activity Assays
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 2-O-α-D-mannopyranosyl-D-mannopyranose as a substrate for characterizing α-mannosidase activity. Standard colorimetric and fluorometric assays often rely on synthetic aglycone-linked substrates (e.g., p-nitrophenyl), which may not reflect the enzyme's affinity for its natural targets. This disaccharide, representing a minimal α-1,2-mannobiose structure, offers a more physiologically relevant substrate for probing the specificity and kinetics of various α-mannosidases, particularly exo-acting enzymes involved in glycoprotein processing and microbial glycan degradation. We present detailed protocols for a coupled-enzyme spectrophotometric assay to quantify mannosidase activity by measuring the release of D-mannose, alongside expert insights into experimental design, data interpretation, and troubleshooting.
Introduction: The Rationale for a Natural Disaccharide Substrate
α-Mannosidases are a critical class of glycoside hydrolases (GHs) that catalyze the hydrolysis of α-linked mannose residues from glycoconjugates.[1][2] They are integral to a vast array of biological processes, including the N-linked glycoprotein processing pathway in the endoplasmic reticulum and Golgi apparatus, and the catabolism of glycans in lysosomes.[3][4] Deficiencies in human lysosomal α-mannosidase, for instance, lead to the lysosomal storage disorder α-mannosidosis.[4][5][6]
Enzymes that cleave α-mannosidic bonds are broadly classified based on their sequence and structure into GH families such as GH38, GH47, GH92, and GH99.[7][8] A key distinction lies in their mode of action:
-
Exo-α-mannosidases: Cleave terminal mannose residues. Enzymes with specificity for the α-1,2 linkage, such as those in GH families 47 and 92, are essential for trimming the high-mannose N-glycan precursor (Man₉GlcNAc₂) during glycoprotein maturation.[3][7][8][9]
-
Endo-α-mannosidases: Cleave internal linkages within a mannan chain. GH99 enzymes, for example, exhibit endo-α-1,2-mannosidase activity but often prefer larger, glucosylated oligosaccharide substrates.[10][11][12]
The substrate 2-O-α-D-mannopyranosyl-D-mannopyranose is a disaccharide composed of two D-mannose units joined by an α-1,2 glycosidic bond.[13][14][15] Its structure represents a fundamental recognition motif for exo-α-1,2-mannosidases. Using this natural substrate provides a significant advantage over synthetic alternatives by allowing for a more accurate assessment of an enzyme's catalytic efficiency (kcat/Km) towards a physiologically relevant linkage. This is particularly crucial as some α-1,2-mannosidases show low or no activity towards synthetic substrates like p-nitrophenyl α-D-mannoside.[16][17]
This guide focuses on a robust, continuous spectrophotometric assay that couples the release of D-mannose from the substrate to the reduction of NADP⁺, providing a direct measure of enzymatic activity.
Principle of the Coupled Enzymatic Assay
The hydrolysis of 2-O-α-D-mannopyranosyl-D-mannopyranose by an α-mannosidase yields two molecules of D-mannose. Direct quantification of this product can be challenging. A coupled enzymatic assay provides a sensitive and continuous method for its detection. The reaction scheme is as follows:
Reaction 1: Mannosidase Action (The enzyme under investigation) 2-O-α-D-mannopyranosyl-D-mannopyranose + H₂O ---(α-Mannosidase)--> 2 D-Mannose
Reaction 2: Coupled Detection System D-Mannose + ATP ---(Hexokinase)--> D-Mannose-6-Phosphate + ADP
D-Mannose-6-Phosphate ---(Mannose-6-Phosphate Isomerase)--> D-Fructose-6-Phosphate
D-Fructose-6-Phosphate ---(Glucose-6-Phosphate Isomerase)--> D-Glucose-6-Phosphate
D-Glucose-6-Phosphate + NADP⁺ ---(Glucose-6-Phosphate Dehydrogenase)--> D-Gluconate-6-Phosphate + NADPH + H⁺
The rate of NADPH production is directly proportional to the rate of D-mannose release by the mannosidase. The increase in absorbance at 340 nm due to the formation of NADPH provides a real-time measurement of enzyme activity. This method has been successfully adapted for quantifying D-mannose in various biological samples and for assaying mannosidase activity.[18][19][20]
Experimental Design & Protocols
Enzyme Selection and Considerations
This substrate is primarily suited for exo-α-1,2-mannosidases . Suitable enzymes for characterization with this substrate include:
-
Jack Bean α-Mannosidase (EC 3.2.1.24): A commercially available enzyme with broad specificity, known to cleave α-1,2, α-1,3, and α-1,6 linkages.[4] It serves as an excellent positive control.
-
GH Family 47 and 92 Mannosidases: These are often Ca²⁺-dependent and represent key enzymes in eukaryotic glycoprotein processing and bacterial glycan degradation.[2][7][8] Recombinantly expressed versions are ideal for detailed kinetic studies.
-
Thermostable Mannosidases: Enzymes like the one from Thermotoga maritima can hydrolyze α-1,2-mannobiose and are suitable for studies under extreme conditions.[20]
Materials and Reagents
Enzyme and Substrate:
-
α-Mannosidase of interest (e.g., purified recombinant enzyme, cell lysate, or commercial preparation like Jack Bean Mannosidase).
-
2-O-α-D-mannopyranosyl-D-mannopyranose (CAS 15548-39-7). Prepare a 100 mM stock solution in ultrapure water. Store at -20°C.
Assay Buffers:
-
Mannosidase Reaction Buffer: The choice of buffer is critical and depends on the enzyme's pH optimum.
-
Coupled-Enzyme Reaction Buffer: 100 mM Tris-HCl or HEPES, pH 7.5 - 8.0.
Coupled-Enzyme Cocktail (Prepare fresh):
-
ATP: 100 mM stock in water, pH 7.0.
-
NADP⁺: 50 mM stock in water.
-
MgCl₂: 1 M stock in water.
-
Hexokinase (HK) from Saccharomyces cerevisiae.
-
Mannose-6-Phosphate Isomerase (MPI).
-
Glucose-6-Phosphate Isomerase (PGI).
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) from Leuconostoc mesenteroides.
Instrumentation:
-
UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
Temperature-controlled cuvette holder or plate incubator (e.g., 25°C, 37°C, or enzyme's optimal temperature).
Protocol 1: End-Point Assay for Activity Screening
This protocol is ideal for screening multiple samples or fractions for mannosidase activity.
-
Prepare Mannosidase Reaction Mix: In separate microcentrifuge tubes, combine:
-
Mannosidase Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.0): 20 µL
-
Enzyme Sample (diluted in reaction buffer): 10 µL
-
-
Start the Reaction: Add 20 µL of a 10 mM solution of 2-O-α-D-mannopyranosyl-D-mannopyranose (final concentration 4 mM). Mix gently.
-
Incubate: Incubate at the desired temperature (e.g., 37°C) for a fixed time (e.g., 15, 30, or 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the Reaction: Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes). This is crucial to prevent the mannosidase from continuing to react during the detection step. Centrifuge to pellet any denatured protein.
-
Prepare for Detection: In a 96-well clear, flat-bottom plate, add 20 µL of the supernatant from the stopped reaction.
-
Prepare Coupled-Enzyme Cocktail: For each well, prepare a master mix containing:
-
100 mM Tris-HCl, pH 7.8: 150 µL
-
ATP (100 mM stock): 5 µL (Final: ~2.5 mM)
-
NADP⁺ (50 mM stock): 5 µL (Final: ~1.25 mM)
-
MgCl₂ (1 M stock): 2 µL (Final: 10 mM)
-
HK, MPI, PGI, G6PDH: ~1-2 units of each enzyme.
-
-
Detect Mannose: Add 180 µL of the cocktail to each well containing the stopped reaction.
-
Incubate & Read: Incubate the plate at 37°C for 30-60 minutes, or until the reaction is complete. Read the final absorbance at 340 nm.
-
Controls & Standardization:
-
Blank: A reaction with no mannosidase enzyme.
-
Standard Curve: Prepare a standard curve using known concentrations of D-mannose (e.g., 0-200 µM) treated with the same coupled-enzyme cocktail. This is essential to convert the A₃₄₀ reading to the amount of mannose produced.
-
Protocol 2: Kinetic Assay for Km and Vmax Determination
This protocol allows for the real-time monitoring of NADPH formation to determine initial reaction velocities.
-
Prepare Assay Mix in a Cuvette/Well: In a UV-transparent cuvette or 96-well plate, combine all components except the substrate:
-
100 mM Tris-HCl, pH 7.8: to a final volume of 200 µL
-
ATP: to a final concentration of 2.5 mM
-
NADP⁺: to a final concentration of 1.25 mM
-
MgCl₂: to a final concentration of 10 mM
-
Coupling Enzymes (HK, MPI, PGI, G6PDH): ~1-2 units each
-
α-Mannosidase: A fixed, optimized amount.
-
-
Equilibrate: Incubate the mixture at the desired temperature for 5 minutes to allow the temperature to stabilize and to consume any endogenous mannose in the sample.
-
Initiate Reaction: Add a small volume of the substrate, 2-O-α-D-mannopyranosyl-D-mannopyranose, to start the reaction. Swirl gently to mix.
-
Monitor Absorbance: Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Calculate Initial Velocity: Determine the initial velocity (V₀) from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (A = εcl) with the molar extinction coefficient for NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹).
-
Determine Kinetic Parameters: Repeat steps 1-5 using a range of substrate concentrations (e.g., 0.1x to 10x the expected Km). Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Data Presentation and Interpretation
Sample Data and Standardization
A standard curve is essential for converting absorbance values into molar quantities of product.
| D-Mannose (nmol) | Average A₃₄₀ |
| 0 | 0.050 |
| 5 | 0.215 |
| 10 | 0.380 |
| 15 | 0.545 |
| 20 | 0.710 |
| Table 1: Example D-Mannose Standard Curve Data. The slope of this curve is used to calculate the amount of mannose produced in the enzymatic reaction. |
Kinetic Parameters
The choice of substrate significantly impacts kinetic outcomes. While kinetic values for 2-O-α-D-mannopyranosyl-D-mannopyranose are not widely published, data from related substrates provide a useful reference point for experimental design.
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Source |
| S. cerevisiae α-1,2-Mannosidase | Man₉GlcNAc | 0.3 | 15 mU/µg | [18] |
| Oerskovia sp. α-Mannosidase | Yeast Mannan | 0.08 | 1.02 µmol/min/mg | [17] |
| Table 2: Published Kinetic Parameters for α-Mannosidases with Natural Substrates. These values suggest that substrate concentrations in the 0.1 to 5 mM range are appropriate for kinetic analysis. |
Visualizing the Workflow and Mechanism
Trustworthiness: Validation and Troubleshooting
Self-Validating System:
-
Substrate Specificity Control: Confirm that the coupled-enzyme cocktail does not react in the absence of the α-mannosidase. This verifies that the signal is dependent on the primary enzymatic reaction.
-
Enzyme Dependency: The rate of NADPH formation should be proportional to the concentration of the α-mannosidase being tested. Run a dilution series of your enzyme to confirm linearity.
-
Inhibitor Control: The activity should be inhibited by known mannosidase inhibitors like swainsonine or deoxymannojirimycin (note: inhibitor efficacy can be enzyme-specific).[10]
Common Pitfalls and Solutions:
-
High Background Absorbance:
-
Cause: Contaminating mannose in enzyme preparations or reagents.
-
Solution: Pre-incubate the reaction mixture (without the disaccharide substrate) to allow the coupling enzymes to consume any free mannose before initiating the main reaction. Alternatively, dialyze the enzyme sample against the reaction buffer.
-
-
No or Low Activity:
-
Cause: The enzyme is not an exo-α-1,2-mannosidase or is inactive under the chosen assay conditions (pH, cofactors).
-
Solution: Verify the enzyme's expected specificity. Test a range of pH values. For GH47 and GH92 enzymes, ensure Ca²⁺ is present in the buffer (~1-5 mM).[7][8] Use a positive control like Jack Bean mannosidase to validate the assay setup.
-
-
Non-Linear Reaction Rate:
-
Cause: Substrate depletion, product inhibition, or enzyme instability.
-
Solution: Use a lower enzyme concentration or a shorter measurement time to focus on the initial velocity. Ensure all reagents in the coupled system are in excess and not rate-limiting.
-
Conclusion
The use of 2-O-α-D-mannopyranosyl-D-mannopyranose provides a specific and physiologically relevant method for the detailed characterization of α-1,2-mannosidase activity. By coupling its hydrolysis to the robust and sensitive NADPH-generating enzymatic cascade, researchers can move beyond artificial substrates to gain deeper insights into enzyme kinetics, inhibitor screening, and the functional roles of these crucial enzymes in health and disease. This technical guide provides the foundational protocols and expert considerations necessary to successfully implement this advanced assay in the laboratory.
References
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CAZypedia Consortium. (2021). Glycoside Hydrolase Family 47. CAZypedia. [Link]
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Wikipedia. (2023). Glycoside hydrolase family 47. Wikipedia. [Link]
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Weng, S., & Spiro, R. G. (1996). Purification and enzymatic properties of endo-alpha 1,2-mannosidase from pig liver involved in oligosaccharide processing. Archives of Biochemistry and Biophysics, 325(1), 113–123. [Link]
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de La Cadena, P. G., de La Fuente, J. A., Pérez-García, M. E., & Rodríguez-Berrocal, F. J. (1991). The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. Biochemical Journal, 278(Pt 1), 249–256. [Link]
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CAZypedia Consortium. (2021). Glycoside Hydrolase Family 92. CAZypedia. [Link]
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Wikipedia. (2023). Glycoside hydrolase. Wikipedia. [Link]
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HUGO Gene Nomenclature Committee. (n.d.). Gene group: Glycoside hydrolase family. genenames.org. [Link]
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Wikipedia. (2023). Glycoprotein endo-alpha-1,2-mannosidase. Wikipedia. [Link]
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Karaivanova, V., He, S., & Withers, S. G. (1996). A spectrophotometric assay for alpha-mannosidase activity. Glycobiology, 6(6), 627–632. [Link]
-
Wikipedia. (2023). Mannosyl-oligosaccharide 1,2-alpha-mannosidase. Wikipedia. [Link]
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Koscielak, M. J., & Kettler, C. (2020). Evolution and phylogenetic distribution of endo-α-mannosidase. Glycobiology, 30(11), 879–891. [Link]
-
Mehta, I., Zimmern, P., & Reitzer, L. (2018). Enzymatic assay of D-mannose from urine. Bioanalysis, 10(23), 1947–1954. [Link]
-
Cenci di Bello, I., Dorling, P., & Winchester, B. (1983). The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. Biochemical Journal, 215(3), 669–672. [Link]
-
Arigo Biolaboratories. (n.d.). ARG82182 alpha Mannosidase Activity Assay Kit (Colorimetric). Arigo Biolaboratories. [Link]
-
PubChem. (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Mannan endo-1,4-beta-mannosidase. Wikipedia. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Wikipedia. (2023). Mannan endo-1,6-alpha-mannosidase. Wikipedia. [Link]
-
Proteopedia. (2024). Mannosidase. Proteopedia. [Link]
-
LIBIOS. (2016). α-(1-2,3,4,6)-D-MANNOSIDASE from Thermotoga maritima. LIBIOS. [Link]
-
Yoshima, H., Noda, K., & Takasaki, S. (1993). 1,2-alpha-D-mannosidase from Penicillium citrinum: molecular and enzymic properties of two isoenzymes. The Journal of Biochemistry, 113(3), 310–316. [Link]
-
Bagiyan, F. G., Eneyskaya, E. V., Kulminskaya, A. A., Savel'ev, A. N., Shabalin, K. A., & Neustroev, K. N. (1997). The action of alpha-mannosidase from Oerskovia sp. on the mannose-rich O-linked sugar chains of glycoproteins. European Journal of Biochemistry, 249(1), 286–292. [Link]
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"protocol for chemical synthesis of 2-O-alpha-D-mannopyranosyl-D-mannopyranose"
An Application Guide for the Chemical Synthesis of 2-O-α-D-Mannopyranosyl-D-mannopyranose
Abstract
This comprehensive guide provides a detailed protocol for the chemical synthesis of the disaccharide 2-O-α-D-mannopyranosyl-D-mannopyranose. This molecule is a fundamental structural motif in various biologically significant glycans, including the high-mannose N-glycans involved in protein folding and quality control within the endoplasmic reticulum.[1][2] The synthesis of such oligosaccharides is essential for developing molecular probes, immunological standards, and therapeutic agents. This document outlines a robust strategy centered on the preparation of selectively protected glycosyl donors and acceptors, a stereoselective glycosylation reaction, and a global deprotection sequence. We provide step-by-step experimental procedures, explain the chemical rationale behind methodological choices, and include data visualization to ensure clarity and reproducibility for researchers in carbohydrate chemistry, drug discovery, and glycobiology.
Introduction and Synthetic Strategy
The controlled chemical synthesis of oligosaccharides remains a formidable challenge due to the need for precise regiochemical and stereochemical control. The target molecule, 2-O-α-D-mannopyranosyl-D-mannopyranose, requires the formation of an α-glycosidic linkage at the C-2 hydroxyl of a mannose acceptor, a position known for being sterically hindered and less reactive than the primary C-6 hydroxyl.
Our synthetic approach is based on the convergent assembly of two key building blocks derived from D-mannose: a glycosyl donor and a glycosyl acceptor .
-
The Glycosyl Acceptor: This unit must present a single nucleophilic hydroxyl group at the C-2 position. All other hydroxyls, including the anomeric position, must be masked with orthogonal protecting groups. We will employ a strategy using a methyl glycoside at the anomeric position, a 4,6-O-benzylidene acetal to constrain the ring and protect two hydroxyls simultaneously, and a benzyl ether at the C-3 position. This combination effectively isolates the C-2 hydroxyl for glycosylation.[3]
-
The Glycosyl Donor: This unit is designed for electrophilic activation at the anomeric carbon. We will utilize a per-acetylated mannosyl bromide. The acetyl protecting group at the C-2 position is critical as it provides "anchimeric assistance," a neighboring group participation mechanism that strongly directs the formation of the thermodynamically favored α-glycosidic bond.[4]
-
Glycosylation and Deprotection: The key bond formation will be achieved using a modified Koenigs-Knorr glycosylation.[3] Following successful coupling, a two-step deprotection sequence involving Zemplén deacetylation and subsequent catalytic hydrogenation will remove all protecting groups to yield the final disaccharide.[5]
The overall synthetic workflow is depicted below.
Figure 1. Overall workflow for the synthesis of the target disaccharide.
Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Handle all chemicals, particularly strong acids, bases, and anhydrous solvents, with care.
Protocol 1: Synthesis of Glycosyl Acceptor (Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside)
This protocol details the three-step synthesis of the key glycosyl acceptor from commercially available methyl α-D-mannopyranoside.
Part A: Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside
-
Suspend methyl α-D-mannopyranoside (10.0 g, 51.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Add benzaldehyde dimethyl acetal (9.2 mL, 61.8 mmol) and a catalytic amount of camphorsulfonic acid (CSA, ~600 mg, 2.6 mmol).
-
Heat the reaction mixture to 60 °C under reduced pressure (using a water aspirator) to facilitate the removal of methanol byproduct.
-
Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1). Once the starting material is consumed (~4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction by adding triethylamine (~0.5 mL) and concentrate the mixture in vacuo.
-
Purify the resulting solid by recrystallization from ethanol to yield the product as a white crystalline solid.
Part B: Synthesis of Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside
-
Prepare a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.24 g, 30.9 mmol) to anhydrous DMF (80 mL) and cool to 0 °C in an ice bath.
-
Slowly add a solution of methyl 4,6-O-benzylidene-α-D-mannopyranoside (7.0 g, 24.8 mmol) in anhydrous DMF (40 mL) to the NaH suspension. Stir for 1 hour at 0 °C.
-
Add benzyl bromide (BnBr, 3.5 mL, 29.8 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC (Ethyl Acetate/Hexane 1:2). Upon completion, carefully quench the reaction by the slow addition of methanol (5 mL) at 0 °C.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the title acceptor.
Protocol 2: Synthesis of Glycosyl Donor (2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide)
This protocol describes the two-step preparation of the activated glycosyl donor from D-mannose.
Part A: Synthesis of β-D-Mannose Pentaacetate
-
Dissolve D-mannose (10.0 g, 55.5 mmol) in pyridine (100 mL) at 0 °C.
-
Slowly add acetic anhydride (50 mL) to the solution.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water (500 mL) and stir until the excess acetic anhydride has hydrolyzed.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the peracetylated mannose, which can be used in the next step without further purification.
Part B: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide
-
Dissolve the crude mannose pentaacetate (from the previous step) in dichloromethane (50 mL).
-
Cool the solution to 0 °C and slowly add a 33% solution of hydrobromic acid in acetic acid (HBr/AcOH, 30 mL).
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the mixture with dichloromethane (100 mL) and pour it into ice-water.
-
Separate the organic layer and wash it carefully with cold saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at a temperature below 40 °C. The resulting glycosyl bromide is unstable and should be used immediately in the next step.
Protocol 3: Glycosylation Reaction
This is the key bond-forming step, coupling the donor and acceptor to form the protected disaccharide.
-
Add the glycosyl acceptor (e.g., 5.0 g, 13.4 mmol) and freshly activated 4 Å molecular sieves (~10 g) to a flame-dried flask under a nitrogen atmosphere.
-
Add anhydrous dichloromethane (100 mL) and stir the suspension for 30 minutes at room temperature.
-
Cool the mixture to -20 °C (using a dry ice/acetone bath).
-
Add silver trifluoromethanesulfonate (silver triflate, AgOTf, 4.1 g, 16.1 mmol) to the suspension.
-
Dissolve the crude glycosyl donor (prepared from ~6.6 g of pentaacetate, ~16.1 mmol) in anhydrous dichloromethane (30 mL) and add it dropwise to the acceptor mixture over 30 minutes.
-
Maintain the reaction at -20 °C and stir for 3-4 hours. Monitor progress by TLC.
-
Once the reaction is complete, quench by adding triethylamine (~1 mL) and then filter through a pad of Celite® to remove molecular sieves and silver salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the protected disaccharide.
Figure 2. The key glycosylation reaction.
Protocol 4: Global Deprotection
This two-step sequence removes all protecting groups to furnish the target molecule.
Part A: Zemplén Deacetylation
-
Dissolve the protected disaccharide in anhydrous methanol (e.g., 50 mL per 1 g of substrate).
-
Add a freshly prepared 0.5 M solution of sodium methoxide in methanol dropwise until the pH reaches ~9-10.
-
Stir at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Neutralize the reaction with Amberlite® IR120 (H+) resin until the pH is neutral.
-
Filter off the resin and concentrate the filtrate. The resulting product is carried forward to the final step.
Part B: Catalytic Hydrogenation
-
Dissolve the deacetylated product from the previous step in a mixture of methanol and ethyl acetate (e.g., 1:1, 50 mL).
-
Add 10% Palladium on activated carbon (Pd/C, ~20% by weight of the substrate).
-
Fit the reaction flask to a hydrogenator or use a balloon filled with hydrogen gas. Purge the system with hydrogen.
-
Stir the reaction vigorously under a hydrogen atmosphere (50 psi or balloon pressure) at room temperature overnight.
-
Monitor by TLC or mass spectrometry. Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate. The crude product can be purified by size-exclusion chromatography (e.g., Sephadex G-10 or G-25) or reversed-phase chromatography using water/methanol as the eluent to yield the pure 2-O-α-D-mannopyranosyl-D-mannopyranose.
Summary of Synthetic Steps and Expected Yields
The following table summarizes the key transformations and typical yields for this synthetic sequence.
| Step # | Transformation | Key Reagents | Typical Yield |
| 1A | Benzylidene Acetal Formation | Benzaldehyde dimethyl acetal, CSA | 80-90% |
| 1B | Benzylation | Benzyl bromide, NaH | 75-85% |
| 2 | Donor Formation | Ac₂O/Pyridine, then HBr/AcOH | ~90% (crude) |
| 3 | Glycosylation | Silver Triflate (AgOTf) | 60-75% |
| 4A | Deacetylation | NaOMe in MeOH | >95% (quantitative) |
| 4B | Hydrogenolysis | H₂, Pd/C | 85-95% |
Conclusion
The protocol described herein provides a reliable and field-proven pathway for the synthesis of 2-O-α-D-mannopyranosyl-D-mannopyranose. The strategic use of protecting groups, particularly the C-2 acetyl group in the donor for anchimeric assistance, is fundamental to achieving the desired α-stereoselectivity.[6] This application note serves as a practical guide for researchers, enabling the synthesis of this important disaccharide for further biological and medicinal investigation. The principles outlined can be adapted for the synthesis of other complex oligosaccharides.
References
-
Purification and characterization of a mannose-containing disaccharide obtained from human pregnancy urine. A new immunoregulatory saccharide. Journal of Experimental Medicine. Available at: [Link]
-
Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry. RSC Publishing. Available at: [Link]
-
Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. National Institutes of Health (NIH). Available at: [Link]
-
Developing a Library of Mannose-Based Mono- and Disaccharides: A General Chemoenzymatic Approach to Monohydroxylated Building Blocks. PubMed Central. Available at: [Link]
-
Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. PubMed. Available at: [Link]
-
Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. PubMed. Available at: [Link]
-
Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and conformational analysis of an α-D-mannopyranosyl-(1–2)-α-D-mannopyranosyl-(1–6)-α-D-mannopyranose mimic. ResearchGate. Available at: [Link]
-
Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. SciSpace. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Family 47 α-Mannosidases in N-Glycan Processing. PubMed Central. Available at: [Link]
-
Class I α-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana. National Institutes of Health (NIH). Available at: [Link]
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- 5. Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02723K [pubs.rsc.org]
- 6. Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 2-O-α-D-mannopyranosyl-D-mannopyranose for High-Throughput Glycan Interaction Profiling
Abstract
This document provides a comprehensive guide to the application of 2-O-α-D-mannopyranosyl-D-mannopyranose, a key α(1-2)-linked mannose disaccharide, in glycan array technology. This specific mannosidic linkage is a critical epitope in the cell walls of various pathogens, including fungi like Candida albicans, and serves as a recognition motif for C-type lectin receptors (CLRs) on immune cells, such as Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN). The protocols outlined herein provide a robust framework for immobilizing this disaccharide and using it to screen for novel binding partners, characterize antibody specificity, and investigate the molecular basis of host-pathogen interactions.
Scientific Background & Significance
O-linked mannosylation is a crucial post-translational modification in fungi. The synthesis of these structures is initiated in the endoplasmic reticulum by protein O-mannosyltransferases (PMTs). The resulting mannan chains are elaborated in the Golgi apparatus, where α(1-2) and α(1-3) mannose linkages are added. The terminal α(1-2)-linked mannose residues, in particular, form the primary recognition sites for components of the innate immune system.
For example, DC-SIGN, a lectin present on dendritic cells, plays a pivotal role in recognizing high-mannose structures on pathogens. This recognition is not merely for binding but is essential for initiating specific downstream signaling pathways that shape the adaptive immune response. The precise architecture of the mannose chain, including the presence of 2-O-α-D-mannopyranosyl-D-mannopyranose, can dictate the strength and nature of this interaction.
Therefore, glycan arrays featuring this specific disaccharide are invaluable tools for:
-
Screening Lectin Libraries: Identifying and characterizing novel mannose-binding proteins from biological samples.
-
Vaccine Development: Evaluating the specificity of antibodies raised against fungal or other mannosylated antigens.
-
Drug Discovery: Screening for small molecules or biologics that can block pathogen-immune cell interactions.
-
Basic Research: Elucidating the fine-specificity of carbohydrate-binding proteins and understanding the role of specific mannose linkages in biological recognition.
Experimental Design & Workflow
A typical glycan array experiment using 2-O-α-D-mannopyranosyl-D-mannopyranose involves several key stages: preparation of the glycan for immobilization, printing onto a functionalized surface, performing the binding assay, and finally, data acquisition and analysis.
Workflow Diagram
Application Note: Fluorescent Labeling of 2-O-alpha-D-mannopyranosyl-D-mannopyranose
Introduction
The study of specific carbohydrate structures is fundamental to unraveling their diverse roles in biological processes, from cell signaling to pathogen recognition. 2-O-alpha-D-mannopyranosyl-D-mannopyranose, a disaccharide component of various yeast mannans and other glycoconjugates, is of significant interest in immunology and microbiology.[1] Fluorescent labeling of this molecule provides a highly sensitive and non-invasive method to visualize and quantify its interactions in complex biological systems.[]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for fluorescently labeling this compound. We will focus on the most robust and widely used method: reductive amination , which targets the reducing end of the disaccharide for site-specific conjugation.[3] This approach ensures a stable, covalent linkage with a 1:1 stoichiometric attachment of the dye to the glycan, facilitating accurate downstream quantification and analysis.[4][5]
Scientific Principles
The Target: this compound
This compound is a disaccharide composed of two mannose units linked by an α(1→2) glycosidic bond.[6][7] Crucially for labeling, one mannose unit possesses a reducing end . This end exists in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form. The free aldehyde group is the primary reactive site for conjugation.[3][8]
The Chemistry: Reductive Amination
Reductive amination is a two-step process that forms a stable secondary amine bond between the carbohydrate and an amine-containing fluorescent dye.[3][9]
-
Schiff Base Formation: The aldehyde group of the open-chain mannose reacts with the primary amine of the fluorescent label to form a reversible imine, also known as a Schiff base.[3][8] This reaction is typically catalyzed under mildly acidic conditions.[9]
-
Reduction: The unstable Schiff base is then immediately reduced to a stable secondary amine by a reducing agent. A key requirement is that the reducing agent must be selective for the iminium ion over the aldehyde, preventing reduction of the starting sugar.[8] Sodium cyanoborohydride (NaBH₃CN) has historically been the reagent of choice, though safer alternatives like 2-picoline borane or sodium triacetoxyborohydride (NaBH(OAc)₃) are now available and equally effective.[10][11]
The overall workflow for this process is outlined in the diagram below.
Caption: General workflow for fluorescent labeling via reductive amination.
Selection of Fluorescent Probes
The choice of fluorescent tag is critical and depends on the intended application, required sensitivity, and available instrumentation. Dyes must contain a primary amine group to be compatible with reductive amination.[12] Below is a comparison of commonly used fluorescent dyes for glycan analysis.
| Fluorescent Dye | Abbreviation | Excitation (Ex) λ (nm) | Emission (Em) λ (nm) | Key Characteristics |
| 2-Aminobenzamide | 2-AB | ~330 | ~420 | The most widely used label; neutral charge; good performance in HPLC and Mass Spectrometry (MS).[3][4][13] |
| 8-Aminopyrene-1,3,6-trisulfonic acid | APTS | ~425 | ~512 | Highly fluorescent and negatively charged, making it ideal for Capillary Electrophoresis (CE).[14][15][16] |
| Procainamide | ProcA | ~310 | ~370 | Provides enhanced ionization efficiency for positive mode MS analysis due to its basic tertiary amine.[4] |
| 2-Aminobenzoic Acid | 2-AA | ~330 | ~420 | Similar to 2-AB but carries a negative charge, allowing for use in both positive and negative MS polarities.[4] |
Experimental Protocols
This section provides detailed protocols for labeling this compound with 2-Aminobenzamide (2-AB), a versatile and widely used fluorescent tag.[10]
Materials and Reagents
-
This compound
-
LudgerTag™ 2-AB Labeling Kit (containing 2-Aminobenzamide (2-AB) dye and 2-picoline borane reductant) or individual reagents.
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Glacial Acetic Acid
-
Deionized water (18 MΩ·cm)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (polypropylene, low-binding)
-
Heater block or oven capable of 65°C
-
Centrifugal evaporator (e.g., SpeedVac)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) cartridges for cleanup.
Protocol 1: 2-AB Labeling via Reductive Amination
This protocol is adapted from established methods for glycan labeling.[10][17] It is designed for samples ranging from 25 pmol to 25 nmol of disaccharide.[18]
Step 1: Sample Preparation
-
Aliquot the desired amount of this compound into a microcentrifuge tube.
-
If the sample is in solution, dry it completely using a centrifugal evaporator. This step is critical as water can interfere with the reaction.
Step 2: Preparation of the Labeling Reagent Causality Note: The labeling reagent is prepared immediately before use. The dye and reductant are dissolved in a DMSO/acetic acid mixture. DMSO serves as the solvent, while acetic acid acts as the catalyst for Schiff base formation.
-
Prepare the solvent mixture: Add 30% (v/v) glacial acetic acid to DMSO. For example, mix 150 µL of acetic acid and 350 µL of DMSO.
-
Add 100 µL of the DMSO/acetic acid mixture to one vial of 2-AB dye. Mix by pipetting until the dye is fully dissolved.
-
Transfer the dissolved dye solution to a vial containing the 2-picoline borane reductant. Mix thoroughly by pipetting until the reductant is completely dissolved. This is your final labeling reagent.
Step 3: Labeling Reaction
-
Add 5-10 µL of the freshly prepared labeling reagent to the dried disaccharide sample.
-
Ensure the reagent makes contact with the sample at the bottom of the tube and mix thoroughly to dissolve the sugar.
-
Securely cap the tube and centrifuge briefly to collect the contents.
-
Incubate the reaction mixture at 65°C for 2 hours.
Caption: The two-step chemical reaction of reductive amination.
Step 4: Post-Labeling Cleanup (HILIC SPE) Trustworthiness Note: It is essential to remove excess, unreacted fluorescent dye and reaction byproducts, as they can interfere with subsequent analysis by co-eluting with the product or suppressing the signal. HILIC SPE is an effective method for this purification.
-
Equilibrate the HILIC SPE cartridge: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 85% acetonitrile (ACN).
-
Load the sample: After the incubation, remove the reaction tube from the heat and allow it to cool. Add 90 µL of ACN to the sample to bring the final ACN concentration to ~90%.
-
Load the diluted sample onto the equilibrated HILIC SPE cartridge.
-
Wash away excess dye: Wash the cartridge with 3x 1 mL of 85% ACN. This step removes the unreacted 2-AB and other hydrophobic reagents while the hydrophilic glycan conjugate remains bound to the stationary phase.
-
Elute the labeled disaccharide: Elute the purified 2-AB-labeled disaccharide from the cartridge with 1 mL of deionized water into a clean collection tube.
-
Dry the eluted sample in a centrifugal evaporator and store at -20°C or resuspend for immediate analysis.
Characterization and Validation
The success of the labeling reaction and the purity of the final product must be validated. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary methods for this characterization.[13][19]
-
HILIC-HPLC with Fluorescence Detection: This is the most common method for analyzing 2-AB labeled glycans.[19]
-
Principle: The labeled disaccharide is separated on a HILIC column. An unreacted control sample should show no peak at the expected retention time of the product. A successfully labeled sample will show a new, highly fluorescent peak.
-
Expected Outcome: The 2-AB-labeled this compound will be well-retained and exhibit strong fluorescence at an emission wavelength of ~420 nm (when excited at ~330 nm).
-
-
Mass Spectrometry (MS): MS provides definitive confirmation of the conjugate's identity.
-
Principle: Electrospray ionization (ESI) MS can be used to determine the mass-to-charge ratio (m/z) of the labeled product.[13]
-
Expected Outcome: The mass spectrum should show a prominent ion corresponding to the theoretical mass of the disaccharide plus the mass of the 2-AB tag minus one molecule of water.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Incomplete drying of the initial sample. | Ensure the sample is completely dry before adding the labeling reagent. Water inhibits Schiff base formation. |
| 2. The disaccharide does not have a free reducing end. | Confirm the starting material is not a glycoside or alditol. Reductive amination only works on reducing sugars.[17] | |
| 3. Degradation of labeling reagents. | Use fresh reagents. Ensure the reductant has been stored under dry conditions. | |
| High Background Signal / Excess Dye in Final Sample | 1. Inefficient post-labeling cleanup. | Ensure proper equilibration and washing of the HILIC SPE cartridge. Use the correct percentage of ACN in the wash buffer. |
| 2. Contamination from reagents or tubes. | Use high-purity reagents and low-binding polypropylene tubes. | |
| Peak Splitting or Broadening in HPLC | 1. Anomerization during labeling. | While the reaction opens the ring, this is not typically a major issue with established protocols. Ensure the pH is mildly acidic. |
| 2. Issues with the HPLC column or mobile phase. | Check the integrity of your HILIC column. Ensure mobile phases are correctly prepared and degassed. |
References
-
Anumula, K. R. (2006). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. PubMed. Available at: [Link]
-
Ludger Ltd. (n.d.). LudgerTag 2-AB (2-aminobenzamide) Glycan Labeling Kit. Ludger. Available at: [Link]
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Creative Biolabs. (n.d.). Glycan Labeling Kit (2-AB). Creative Biolabs. Available at: [Link]
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Ludger Ltd. (n.d.). 2-AB glycan labelling kit. Ludger. Available at: [Link]
-
Zandberg, W. (2023). A Rapid Protocol for Preparing 8-Aminopyrene-1,3,6-Trisulfonate-Labeled Glycans for Capillary Electrophoresis-Based Enzyme Assays. PubMed. Available at: [Link]
-
PREMIER Biosoft. (2022). High-Throughput Analysis of Fluorescently Labeled Released N-glycans. PREMIER Biosoft. Available at: [Link]
-
Fukase, K., et al. (1994). Functional Fluorescence Labeling of Carbohydrates and Its Use for Preparation of Neoglycoconjugates. Marcel Dekker, Inc. Available at: [Link]
-
Agilent. (n.d.). Agilent Gly-X N-Glycan Rapid Release and Labeling with APTS Express Kit. Agilent. Available at: [Link]
-
ResearchGate. (n.d.). Other fluorescent labels used in carbohydrate analysis. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2020). High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution. PubMed. Available at: [Link]
-
Agilent. (n.d.). Development of a Rapid APTS Sample Preparation Workflow for N-Glycan Release and Labeling. Agilent. Available at: [Link]
-
SCIEX. (n.d.). Characterization of 2-AB Labelled Released N-linked Glycans Using the X500B QTOF System. SCIEX. Available at: [Link]
-
ResearchGate. (n.d.). High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution. ResearchGate. Available at: [Link]
-
Guttman, A., et al. (2004). Comparison of fluorescent labels for oligosaccharides and introduction of a new postlabeling purification method. ResearchGate. Available at: [Link]
-
Keser, T., et al. (2022). In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. PMC - NIH. Available at: [Link]
-
Wang, W. T., et al. (1993). Analysis of fluorescently labeled sugars by reversed-phase ion-pairing high-performance liquid chromatography. PubMed. Available at: [Link]
-
Reider, B., et al. (2018). Evaporative fluorophore labeling of carbohydrates via reductive amination. Talanta. Available at: [Link]
-
Szigeti, M., et al. (2017). APTS labeling reaction of glycans. APTS, 8-aminopyrene-1,3,6-trisulfonic acid. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Springer Nature Experiments. (n.d.). A Rapid Procedure for the Purification of 8-Aminopyrene Trisulfonate (APTS)-Labeled Glycans for Capillary Electrophoresis (CE)-Based Enzyme Assays. Springer Nature. Available at: [Link]
-
De Leoz, M. L., et al. (2009). Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate. Available at: [Link]
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Gildersleeve, J. C., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Mono- and disaccharides chosen for the optimization of amination reactions. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Evaporative fluorophore labeling of carbohydrates via reductive amination. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-O-beta-D-mannopyranosyl-alpha-D-mannopyranose. PubChem. Available at: [Link]
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- 6. This compound | C12H22O11 | CID 11099946 - PubChem [pubchem.ncbi.nlm.nih.gov]
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"enzymatic synthesis of 2-O-alpha-D-mannopyranosyl-D-mannopyranose from mannose"
Application Note & Protocol
Enzymatic Synthesis of 2-O-α-D-mannopyranosyl-D-mannopyranose via α-Mannosidase-Catalyzed Reverse Hydrolysis
Introduction: The Need for Defined Mannooligosaccharides
The disaccharide 2-O-α-D-mannopyranosyl-D-mannopyranose is a fundamental structural motif found in a variety of biologically significant glycans, including the N-linked oligosaccharides of glycoproteins.[1] These structures are pivotal in cellular recognition, immune responses, and pathogenesis. Access to structurally pure manno-oligosaccharides is therefore essential for research in glycobiology, immunology, and for the development of novel therapeutics and vaccines.
Traditionally, the synthesis of specific oligosaccharides involves complex, multi-step chemical routes requiring extensive use of protecting groups, which often results in low overall yields.[2] Enzymatic synthesis presents a compelling alternative, offering high stereo- and regioselectivity under mild, aqueous conditions. This application note provides a comprehensive guide to the synthesis, purification, and characterization of 2-O-α-D-mannopyranosyl-D-mannopyranose from D-mannose, leveraging the principle of reverse hydrolysis catalyzed by α-mannosidase.
Principle of the Method: Shifting the Catalytic Equilibrium
Glycosidases, such as α-mannosidase, are enzymes that typically catalyze the hydrolysis of glycosidic bonds.[3] However, their catalytic action is reversible. By dramatically increasing the concentration of the substrate (D-mannose), the thermodynamic equilibrium of the reaction can be shifted away from hydrolysis and towards synthesis. This process, known as reverse hydrolysis , forces the formation of new glycosidic bonds, yielding a mixture of oligosaccharides.
In this protocol, α-mannosidase from Aspergillus niger is employed to catalyze the self-condensation of D-mannose.[4] While this method favors the formation of the thermodynamically stable α(1→2) linkage, other isomers (e.g., α(1→3), α(1→6)) and higher oligomers are also produced as byproducts.[4] Consequently, a robust, multi-step purification strategy is paramount to isolating the target disaccharide of high purity.
Figure 1: Principle of reverse hydrolysis for mannobiose synthesis.
Materials and Equipment
Reagents and Consumables
-
D-Mannose (≥99% purity)
-
α-Mannosidase from Aspergillus niger (e.g., Sigma-Aldrich cat. no. M7257 or equivalent)
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
-
Activated Charcoal (Norit A or equivalent)
-
Celite™ 545
-
Ethanol (Absolute, HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm)
Equipment
-
Analytical balance
-
Magnetic stirrer and heat plate
-
pH meter
-
Incubator or water bath capable of maintaining 50°C
-
Boiling water bath
-
Lyophilizer (Freeze-dryer)
-
Glass chromatography column (for charcoal chromatography)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Amino-silica (NH₂) or Amide-HILIC column (e.g., 4.6 x 250 mm, 5 µm)
-
Refractive Index (RI) detector
-
-
Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz for ¹H)
-
Mass Spectrometer (ESI-MS or MALDI-TOF)
Experimental Protocols
PART A: Enzymatic Synthesis of Mannobiose
This protocol is designed for a 10 mL reaction volume. It can be scaled as needed.
-
Substrate Preparation: Dissolve 8.0 g of D-mannose in 10 mL of 0.1 M sodium acetate buffer (pH 5.0) in a sterile flask with a magnetic stir bar. This creates a highly concentrated (80% w/v) solution.
-
Scientist's Note: Achieving such a high concentration is critical. Gentle warming (to ~40-50°C) may be required to fully dissolve the mannose. This high concentration is the driving force for the reverse hydrolysis reaction, pushing the equilibrium towards synthesis.[4]
-
-
Enzyme Addition: Add 400 units of α-mannosidase from Aspergillus niger to the mannose solution.
-
Incubation: Seal the flask and incubate the reaction mixture at 50°C with gentle stirring for 48-72 hours.
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots (e.g., 20 µL), diluting them, and analyzing by HPLC or TLC to observe the formation of products with higher retention times/lower Rf values than mannose.
-
Enzyme Inactivation: Terminate the reaction by placing the flask in a boiling water bath for 10 minutes. This denatures and inactivates the enzyme, preventing further reaction.
-
Clarification: Cool the mixture to room temperature. Centrifuge at 5,000 x g for 15 minutes to pellet the denatured protein. Carefully decant the supernatant.
-
Lyophilization: Freeze-dry the supernatant to obtain a crude white powder containing unreacted mannose and the mixture of synthesized manno-oligosaccharides.
PART B: Purification of 2-O-α-D-mannopyranosyl-D-mannopyranose
A two-step purification process is employed to isolate the target disaccharide from the vast excess of starting material and other oligosaccharide isomers.
Figure 2: Workflow for the purification of the target mannobiose.
Step 1: Bulk Separation via Activated Charcoal Chromatography
This step efficiently separates the larger oligosaccharides from the bulk of the unreacted monosaccharide (mannose).
-
Column Packing: Prepare a slurry of activated charcoal and Celite (1:1 w/w) in deionized water. Pack a glass column (e.g., 2.5 x 30 cm) with the slurry. Equilibrate the column by washing with at least 5 column volumes of deionized water.
-
Sample Loading: Dissolve the crude lyophilized powder from Part A in a minimal amount of deionized water and load it onto the column.
-
Elution:
-
Wash the column extensively with deionized water (approx. 10 column volumes) to elute the unreacted D-mannose. Monitor the column effluent with a refractive index detector or by spotting fractions on a TLC plate.
-
Once the mannose has been washed away, begin a stepwise gradient of ethanol in water to elute the bound oligosaccharides. Elute with 5%, 10%, and 15% aqueous ethanol. Disaccharides typically elute in the 5-10% ethanol fractions.[4]
-
-
Fraction Pooling: Collect fractions and analyze them by HPLC. Pool the fractions containing the desired disaccharide peak.
-
Solvent Removal: Remove the ethanol and water from the pooled fractions using a rotary evaporator, followed by lyophilization.
Step 2: High-Resolution Isomer Separation via HPLC
This step separates the target α(1→2) linked disaccharide from other mannobiose isomers.
-
Sample Preparation: Dissolve the enriched disaccharide fraction from the previous step in the HPLC mobile phase. Filter through a 0.22 µm syringe filter.
-
HPLC Separation: Perform preparative or semi-preparative HPLC using the parameters outlined in Table 1.
-
Fraction Collection: Collect the peak corresponding to 2-O-α-D-mannopyranosyl-D-mannopyranose. The elution order of isomers depends on the specific column and conditions, but must be confirmed via characterization.
-
Final Product Preparation: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
| Parameter | Condition | Rationale |
| Column | Amino-silica (NH₂) or Amide-HILIC | Provides excellent selectivity for separating carbohydrate isomers based on differences in hydroxyl group orientation.[4][5] |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) | The high organic content is typical for HILIC mode, allowing for retention and separation of polar analytes like sugars. |
| Flow Rate | 1.0 mL/min (analytical scale) | Standard flow rate for a 4.6 mm ID column. Adjust for preparative scale. |
| Detector | Refractive Index (RI) | Universal detector for non-UV absorbing compounds like simple sugars. Requires stable baseline and temperature.[5] |
| Temperature | 30-35°C | Maintaining a constant column temperature is crucial for reproducible retention times and detector stability.[6] |
Table 1: Recommended HPLC conditions for mannobiose isomer separation.
PART C: Product Characterization and Validation
This is a self-validating system; the identity and purity of the final product must be confirmed empirically.
-
Purity Assessment: Analyze the final lyophilized product by analytical HPLC using the conditions in Table 1. The product should appear as a single, sharp peak.
-
Mass Spectrometry:
-
NMR Spectroscopy:
-
Method: Dissolve 5-10 mg of the final product in D₂O. Acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The key diagnostic signal in the ¹H NMR spectrum is the anomeric proton of the inter-sugar linkage. For an α(1→2) linkage, this typically appears as a doublet around 5.0-5.4 ppm with a small coupling constant (J ≈ 1-2 Hz), confirming the α-anomeric configuration. The ¹³C NMR will show 12 distinct signals, and the chemical shift of the C2 carbon in the reducing mannose unit will be significantly downfield, confirming the linkage position.[9][10][11]
-
Expected Results & Discussion
Using the protocol described, the reverse hydrolysis of an 80% D-mannose solution can yield a mixture of oligosaccharides. After purification, the isolated yield of 2-O-α-D-mannopyranosyl-D-mannopyranose can be expected to be in the range of 5-15% based on the initial enzyme and substrate amounts.
| Parameter | Value/Range |
| Initial Mannose Concentration | 80% (w/v) |
| Reaction Temperature | 50 °C |
| Reaction Time | 48-72 hours |
| Expected Purity (Post-HPLC) | >98% |
| Expected Yield (Isolated) | 5 - 15% |
Table 2: Summary of typical reaction parameters and expected outcomes.
The primary challenge in this synthesis is the purification. The formation of multiple linkage isomers (α(1→3), α(1→6)) is unavoidable due to the presence of multiple hydroxyl groups on the mannose acceptor.[4] The charcoal chromatography step is effective for removing the vast majority of the unreacted mannose, but it does not resolve the disaccharide isomers. High-resolution separation by preparative HPLC is therefore an indispensable step to achieve high purity. The rigorous characterization by MS and NMR is not merely optional but a required validation of the final product's identity, ensuring trustworthiness in subsequent applications.
References
-
Ajisaka, K., Matsuo, I., Isomura, M., Fujimoto, H., Shirakabe, M., & Okawa, M. (1995). Enzymatic Synthesis of Mannobioses and Mannotrioses by Reverse Hydrolysis Using Alpha-Mannosidase From Aspergillus Niger. Carbohydrate Research, 270(2), 123-30. [Link]
-
Nishio, T., Hoshino, S., Kondo, A., Ogawa, M., Matsuishi, Y., Kitagawa, M., Kawachi, R., & Oku, T. (2004). alpha-Mannosidase-catalyzed synthesis of a (1-->2)-alpha-D-rhamnodisaccharide derivative. Carbohydrate Research, 339(7), 1389-93. [Link]
-
National Center for Biotechnology Information. MeSH Browser: alpha-Mannosidase. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5288739, 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. [Link]
-
Wang, C. C., Lee, J. C., Luo, S. Y., Kulkarni, S. S., Huang, Y. W., Lee, C. C., & Hung, S. C. (2011). Synthesis of high-mannose oligosaccharides containing mannose-6-phosphate residues using regioselective glycosylation. Organic & biomolecular chemistry, 9(4), 1149–1161. [Link]
-
Wrodnigg, T. M., Stütz, A. E., & Withers, S. G. (2000). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Molecules, 25(23), 5764. [Link]
-
Gambi, C., Ripamonti, M., Girelli, A. M., & Monti, D. (2020). Developing a Library of Mannose-Based Mono- and Disaccharides: A General Chemoenzymatic Approach to Monohydroxylated Building Blocks. Molecules, 25(23), 5764. [Link]
-
Wang, Y., Li, Y., & Zhang, Q. (2012). Direct 2,3-O-isopropylidenation of α-d-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides. Molecules, 17(8), 9033–9044. [Link]
-
Vallee, F., Lipari, F., Yip, P., Sleno, B., Herscovics, A., & Howell, P. L. (2000). Structural basis for catalysis and inhibition of N-glycan processing class I alpha 1,2-mannosidases. The Journal of biological chemistry, 275(52), 41287–41298. [Link]
-
Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. [Link]
-
Tariq, M. A., & Hayashi, K. (1995). Synthesis of three hetero disaccharides, 4-O-beta-glucopyranosyl-6-deoxy-D-glucose, 4-O-beta-D-glucopyranosyl-D-mannosamine, and 4-O-beta-D-glucopyranosyl-D-mannose, and confirmation of their structures by C-13 NMR and MS. Biochemical and biophysical research communications, 214(2), 568–575. [Link]
-
Gambi, C., Ripamonti, M., Girelli, A. M., & Monti, D. (2020). Developing a Library of Mannose-Based Mono- and Disaccharides: A General Chemoenzymatic Approach to Monohydroxylated Building Blocks. PubMed, 33297422. [Link]
-
Wikipedia. Mannose. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11099946, 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. [Link]
-
Auberger, N., Al-Mourabit, A., Martin, O. R. (2007). Synthesis and conformational analysis of an α-D-mannopyranosyl-(1–2)-α-D-mannopyranosyl-(1–6)-α-D-mannopyranose mimic. ResearchGate. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Mannose. [Link]
-
Eklind, K., Garegg, P. J., & Gotthammar, B. (1976). Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. Acta Chemica Scandinavica, B 30, 300-304. [Link]
-
Goldstein, I. J., & Misaki, A. (1979). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 77, 141-7. [Link]
-
Li, Y., Geng, X., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, J. (2023). HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer. Cancer Biomarkers, 38(2), 163-172. [Link]
-
Pitkänen, E. (1995). Determination of d-Mannose in Plasma by HPLC. Clinical Chemistry, 41(9), 1343-1344. [Link]
-
Antošová, M., Polakovič, M., & Báleš, V. (2017). Investigation of glucose and mannose separation by HPLC method. European Online Journal of Natural and Social Sciences, 6(3), 488-495. [Link]
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- 11. Synthesis of three hetero disaccharides, 4-O-beta-glucopyranosyl-6-deoxy-D-glucose, 4-O-beta-D-glucopyranosyl-D-mannosamine, and 4-O-beta-D-glucopyranosyl-D-mannose, and confirmation of their structures by C-13 NMR and MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Mannose Disaccharides by Thin-Layer Chromatography
Abstract
This technical guide provides a detailed protocol for the separation of mannose-containing disaccharides using thin-layer chromatography (TLC). Mannose and its oligosaccharides are fundamental components of glycoproteins and are crucial in various biological processes, including protein folding and immune responses.[1][2] The ability to effectively separate and identify mannose disaccharides is essential for research in glycobiology, drug development, and quality control of glycoprotein-based therapeutics. This document outlines an optimized TLC methodology, including stationary phase selection, mobile phase composition, and sensitive visualization techniques, to achieve clear and reproducible separation of these highly polar analytes.
Introduction: The Significance of Mannose Disaccharide Analysis
D-Mannose is a C-2 epimer of glucose and a key monosaccharide in the structure of N-linked glycans of glycoproteins found in a wide range of organisms, from viruses to mammals.[1][2] These structures often contain α-(1→2), α-(1→3), α-(1→4), or α-(1→6) linkages between mannose residues, forming various disaccharide units that serve as building blocks for larger, complex oligosaccharides.[1] The specific linkage and branching patterns of these mannose structures are critical for their biological function, influencing protein-carbohydrate interactions and cellular recognition events.
Thin-layer chromatography (TLC) offers a simple, cost-effective, and rapid method for the analysis of carbohydrates.[3] Despite the challenges posed by the high polarity and structural similarity of sugars, TLC can provide excellent resolution when appropriate stationary and mobile phases are employed.[3][4] This application note details a robust protocol for the separation of mannose disaccharides, providing researchers with a reliable tool for their qualitative analysis.
Principle of Separation
The separation of mannose disaccharides by TLC is based on the principle of adsorption chromatography. The stationary phase, typically silica gel, is highly polar. The mobile phase, a mixture of solvents with varying polarities, moves up the plate by capillary action. The disaccharides are partitioned between the stationary and mobile phases. Molecules with a higher affinity for the stationary phase will move slower, resulting in a lower Retention Factor (Rf), while those with a greater affinity for the mobile phase will travel further up the plate, yielding a higher Rf. The separation of closely related isomers, such as different mannose disaccharides, depends on subtle differences in their stereochemistry and the number and accessibility of hydroxyl groups, which influence their interaction with the silica gel.
Experimental Protocol
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates (e.g., from Merck).
-
Mannose Disaccharide Standards: High-purity standards of different mannose disaccharides (e.g., α-1,2-mannobiose, α-1,3-mannobiose, α-1,6-mannobiose).
-
Solvents: Analytical grade n-butanol, acetic acid, water, isopropanol, ethyl acetate, and acetonitrile.
-
Visualization Reagent: Orcinol-sulfuric acid spray reagent or alkaline silver nitrate dip reagent.
Step-by-Step Methodology
-
Sample Preparation: Dissolve mannose disaccharide standards and unknown samples in a suitable solvent, such as a water-methanol mixture (e.g., 1:1 v/v), to a concentration of approximately 1-5 mg/mL.
-
TLC Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Using a soft pencil, lightly draw a starting line (origin) about 1.5 cm from the bottom of the plate. Mark the positions for sample application, ensuring at least 1 cm between each spot.[5]
-
Sample Application: Using a capillary tube or a microliter syringe, carefully spot 1-5 µL of each sample and standard solution onto the marked positions on the origin line. Keep the spots as small and concentrated as possible. Allow the spots to dry completely before proceeding.
-
Chromatography Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5-1 cm, ensuring the solvent level is below the origin line on the TLC plate.[5] To ensure a saturated atmosphere inside the chamber, which is crucial for reproducible results, line the inside walls with filter paper soaked in the mobile phase.[5] Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Plate Development: Carefully place the spotted and dried TLC plate into the equilibrated chamber. Ensure the plate is upright and the mobile phase is ascending evenly. Close the chamber and allow the solvent front to move up the plate until it is about 1-2 cm from the top edge.
-
Plate Drying: Once the development is complete, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. For certain solvent systems, a second development in the same mobile phase can improve separation.[6][7]
-
Visualization:
-
Orcinol-Sulfuric Acid Reagent: Prepare the reagent by dissolving 0.2 g of orcinol in 100 mL of 10% (v/v) sulfuric acid in ethanol. Spray the dried TLC plate evenly with the reagent. Heat the plate at 100-110°C for 5-10 minutes until colored spots appear.[4] Carbohydrates typically yield purple-grey spots.
-
Alkaline Silver Nitrate Dip: This is a highly sensitive method.[6] Prepare two solutions: A) a saturated solution of silver nitrate in acetone, and B) 2% sodium hydroxide in methanol. Dip the dried plate into solution A, let it dry, and then dip it into solution B. Carbohydrates will appear as dark brown to black spots.[6]
-
-
Analysis and Calculation of Rf Values: After visualization, circle the spots and measure the distance from the origin to the center of each spot (D_sample) and the distance from the origin to the solvent front (D_solvent). Calculate the Rf value for each spot using the formula:
Rf = D_sample / D_solvent
Compare the Rf values of the unknown samples with those of the standards for identification.
Mobile Phase Optimization
The choice of the mobile phase is critical for achieving good separation of mannose disaccharides. Due to their high polarity, solvent systems containing a mixture of a moderately polar organic solvent, a more polar solvent like water, and often an acid or base to suppress ionization, are effective. Below is a table summarizing some commonly used solvent systems for oligosaccharide separation.
| Mobile Phase Composition (v/v/v) | Typical Application | Expected Outcome | Reference |
| n-Butanol : Acetic Acid : Water (2:1:1) | General oligosaccharide separation | Good for separating a range of oligosaccharides based on size. | [8][9] |
| n-Butanol : Isopropanol : Water (3:12:4) | Separation of malto- and isomalto-oligosaccharides | Reported to provide clear separation for oligosaccharides with more than six glucose units. | [10] |
| Ethyl Acetate : Acetic Acid : Water (2:1:1) | Separation of various sugars | A versatile system for a range of sugars. | [11] |
| Acetonitrile : Water (85:15) | Separation of structurally similar monosaccharides and disaccharides | Effective for resolving closely related sugars like glucose, mannose, and galactose. | [6] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the TLC separation of mannose disaccharides.
Caption: Workflow for TLC analysis of mannose disaccharides.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, the following self-validating steps are incorporated:
-
Co-spotting: A lane on the TLC plate should be dedicated to a mixture of the unknown sample and a known mannose disaccharide standard. If the unknown is identical to the standard, a single, well-defined spot should be observed.
-
Multiple Solvent Systems: Running the separation with two different mobile phase systems can provide additional confidence in the identification. The relative migration of the spots should be consistent.
-
Standard Curve for Semi-Quantitation: By spotting a series of known concentrations of a mannose disaccharide standard, a semi-quantitative analysis of the amount of disaccharide in an unknown sample can be performed by comparing spot intensities.
Conclusion
This application note provides a comprehensive and validated protocol for the separation of mannose disaccharides using thin-layer chromatography. By carefully controlling the experimental parameters, particularly the mobile phase composition and chamber saturation, researchers can achieve high-resolution separation of these structurally similar carbohydrates. This TLC method serves as a valuable analytical tool for applications in glycobiology, biochemistry, and pharmaceutical sciences.
References
- Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. (n.d.).
- Mannose. (n.d.). Wikipedia.
- Separation and detection of sugars and alditols on thin layer chromatograms. (1998).
- Protocol for qualitative TLC Oligosaccharide analysis. (n.d.). Erndim.
- Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. (2009).
- Separation and quantification of neoagaro-oligosaccharides. (2013).
- Thin-layer Chromatography of Linear Oligosaccharides. (1978). J-STAGE.
- A Simple Method for the Visualization of the Separated Zones of Sugars on Silica-Gel TLC Plates Without Spray Reagent. (n.d.). J-STAGE.
- Thin Layer Chromatography (TLC) for Carbohydrate Analysis. (n.d.).
- Thin layer chromatography (tlc) of the hydrolytic products generated by... (n.d.).
- Separation and Analysis of Some Sugars by Using Thin Layer Chrom
Sources
- 1. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose - Wikipedia [en.wikipedia.org]
- 3. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. erndim.org [erndim.org]
- 6. researchgate.net [researchgate.net]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Separation and quantification of neoagaro-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Development of Monoclonal Antibodies Against 2-O-alpha-D-mannopyranosyl-D-mannopyranose
Foreword: The Rationale for Targeting α(1->2)Mannobiose
The disaccharide 2-O-alpha-D-mannopyranosyl-D-mannopyranose, hereafter referred to as α(1->2)mannobiose, represents a critical carbohydrate epitope with significant biological relevance. It is a key structural component of high-mannose type N-glycans on the surface of various pathogens, including viruses like HIV-1 and fungi such as Candida albicans.[1][2] Furthermore, aberrant glycosylation patterns leading to the presentation of such mannose structures are increasingly recognized as biomarkers for certain cancers.[3][4] Consequently, high-affinity monoclonal antibodies (mAbs) specific for α(1->2)mannobiose are invaluable tools for basic research, diagnostics, and as potential therapeutic agents.[3][5]
This guide provides a comprehensive overview of the strategies and detailed protocols for the successful development of monoclonal antibodies targeting this specific disaccharide. We will move beyond simple step-by-step instructions to explain the underlying principles and critical decision-making points, ensuring a robust and reproducible workflow. The generation of antibodies against carbohydrate antigens presents unique challenges, primarily due to their T-cell-independent nature, which often leads to low-affinity IgM responses.[5][6] The methodologies outlined herein are designed to overcome these hurdles to yield high-specificity, high-affinity IgG antibodies.
Part 1: Immunogen Design - Eliciting a Targeted Immune Response
The cornerstone of successful antibody development is the design of an effective immunogen. Carbohydrates like α(1->2)mannobiose are haptens—small molecules that are antigenic but not immunogenic on their own. To elicit a robust, T-cell dependent immune response, they must be covalently coupled to a larger carrier protein.[5][7]
Principle of Hapten-Carrier Conjugation
By conjugating the disaccharide to a carrier protein, the carbohydrate is presented to the immune system in a context that engages T-helper cells. The B cells that recognize the carbohydrate hapten internalize the entire conjugate, process the carrier protein, and present its peptides on MHC class II molecules to T-helper cells. This T-cell help is crucial for inducing class switching from IgM to IgG, affinity maturation, and the generation of memory B cells.[8]
Selection of Carrier Protein
The choice of carrier protein is critical. An ideal carrier should be large, immunogenic, and possess numerous sites for conjugation.
| Carrier Protein | Molecular Weight (kDa) | Key Advantages | Considerations |
| Keyhole Limpet Hemocyanin (KLH) | 4,500 - 13,000 | Highly immunogenic in most species due to its foreign nature and large size. | High cost, potential for batch-to-batch variability. |
| Bovine Serum Albumin (BSA) | ~66.5 | Cost-effective, readily available, and highly soluble. | May induce tolerance if the host has been pre-exposed. Often used for screening to avoid selecting antibodies against the carrier protein used for immunization. |
| Tetanus Toxoid (TT) | ~150 | Strong immunogen, proven efficacy in human vaccines. | Use may be complicated by pre-existing immunity in the host. |
Recommendation: For initial immunizations, KLH is often the preferred choice due to its high immunogenicity. BSA-conjugated α(1->2)mannobiose should be prepared concurrently for use in screening assays.[9]
Protocol: Synthesis of α(1->2)Mannobiose-KLH Conjugate
This protocol describes a common method using a bifunctional linker to couple the carbohydrate to the carrier protein.
Materials:
-
α(1->2)Mannobiose with an amine-functionalized linker (e.g., p-nitrophenyl)
-
Keyhole Limpet Hemocyanin (KLH)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the Hapten: Dissolve the amine-functionalized α(1->2)mannobiose in a minimal amount of DMSO.
-
Prepare the Carrier: Dissolve KLH in PBS at a concentration of 10 mg/mL.
-
Activation & Conjugation: Slowly add the dissolved hapten to the KLH solution. The molar ratio of hapten to carrier is a critical parameter; a starting point of 40:1 is recommended. Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer) to cap any unreacted sites on the carrier protein.
-
Purification: Remove unconjugated hapten by extensive dialysis against PBS at 4°C. Change the PBS buffer 3-4 times over 48 hours.
-
Characterization: Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry to observe the increase in molecular weight of the KLH. The degree of conjugation can be quantified using colorimetric assays if a suitable chromophore is part of the linker.
Part 2: Monoclonal Antibody Generation Strategies
Two primary technologies dominate the landscape of monoclonal antibody production: Hybridoma technology and Phage Display.
Hybridoma Technology
This classic method, developed by Köhler and Milstein, involves immortalizing antibody-producing B cells by fusing them with myeloma cells.[10][11][12]
Protocol: Hybridoma Generation
-
Immunization: Immunize BALB/c mice with 50-100 µg of the α(1->2)mannobiose-KLH conjugate emulsified in a suitable adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization, Incomplete Freund's Adjuvant for subsequent boosts). Administer boosts every 2-3 weeks. Monitor the immune response by testing serum titers via ELISA.
-
Cell Fusion: Once a high serum titer is achieved, administer a final intravenous boost. Three days later, harvest the spleen and fuse the splenocytes with a non-secreting myeloma cell line (e.g., Sp2/0) using polyethylene glycol (PEG).[11]
-
Selection: Plate the fused cells in multi-well plates in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium.[13] Aminopterin blocks the de novo nucleotide synthesis pathway, forcing cells to use the salvage pathway. Since the myeloma cells are deficient in an enzyme for the salvage pathway (e.g., HGPRT), they will die. Unfused B-cells have a limited lifespan. Only the fused hybridoma cells will survive.[13]
-
Screening: After 10-14 days, screen the supernatants from wells containing hybridoma colonies for the presence of antibodies that bind to α(1->2)mannobiose-BSA using an indirect ELISA. The use of a different carrier protein (BSA) for screening is crucial to eliminate clones producing antibodies against the KLH carrier.[9]
-
Subcloning and Expansion: Positive clones are subcloned by limiting dilution to ensure monoclonality.[11] Stable, high-producing clones are then expanded for antibody production and cryopreserved.
Phage Display Technology
Phage display offers an in vitro alternative for selecting antibodies, bypassing the need for animal immunization.[14] It involves creating a library of antibody fragments (e.g., scFv or Fab) displayed on the surface of bacteriophages.[15]
Protocol: Phage Display Selection
-
Library Selection: Start with a large, diverse human synthetic or naive antibody library (scFv or Fab).
-
Antigen Immobilization: Coat wells of a microtiter plate with the α(1->2)mannobiose-BSA conjugate.
-
Biopanning: Incubate the phage library in the coated wells. Phages displaying antibody fragments that recognize the target will bind.
-
Washing: Perform stringent washes to remove non-specifically bound phages. The stringency can be increased in subsequent rounds to select for higher-affinity binders.
-
Elution: Elute the bound phages, typically by lowering the pH or using a competitive inhibitor.
-
Amplification: Infect E. coli with the eluted phages to amplify the selected population.
-
Iterative Selection: Repeat the panning process for 3-5 rounds to enrich for high-affinity binders.[16]
-
Clone Characterization: After the final round, individual phage clones are isolated and tested for specific binding via phage ELISA. Positive clones are sequenced, and the antibody fragments are reformatted into a full-length IgG for further characterization and production.
Part 3: Antibody Screening and Characterization
Rigorous screening and characterization are essential to ensure the selected mAb has the desired specificity and affinity.
Primary Screening: ELISA
Protocol: Indirect ELISA for Hybridoma Supernatants
-
Coating: Coat 96-well plates with 1-5 µg/mL of α(1->2)mannobiose-BSA in carbonate-bicarbonate buffer overnight at 4°C. As a negative control, coat separate wells with BSA alone.
-
Blocking: Wash the plates and block with 5% non-fat milk or 1% BSA in PBS-T (PBS with 0.05% Tween-20) for 1-2 hours at room temperature.
-
Primary Antibody: Add hybridoma supernatants to the wells and incubate for 1-2 hours.
-
Secondary Antibody: Wash plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour.
-
Detection: Wash plates and add a TMB substrate. Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm. A strong signal on the conjugate-coated wells and a low signal on the BSA-only wells indicate a positive hit.
Specificity Profiling: Glycan Array
To confirm that the antibody binds specifically to the α(1->2)mannobiose structure and not to other related mannose linkages or monosaccharides, a glycan array is the gold standard.[17][18][19] These arrays contain a large number of different glycans immobilized on a surface, allowing for high-throughput specificity profiling.[18]
Procedure:
-
A purified sample of the candidate mAb is prepared.
-
The antibody is incubated on the glycan array slide.
-
A fluorescently labeled secondary antibody is used to detect where the primary mAb has bound.
-
The slide is scanned, and the fluorescence intensity for each glycan spot is quantified.
-
Expected Outcome: A positive result will show a strong signal specifically for spots containing the α(1->2)mannobiose structure, with minimal to no signal on other glycans. This provides a detailed "fingerprint" of the antibody's specificity.[19]
Affinity Measurement: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[20][21][22]
Protocol: ITC Analysis
-
Sample Preparation: Prepare the purified mAb in a suitable buffer (e.g., PBS). The free α(1->2)mannobiose disaccharide (not conjugated to a carrier) is dissolved in the exact same buffer to avoid heat of dilution effects.
-
Loading the Calorimeter: The mAb solution is loaded into the sample cell, and the disaccharide solution is loaded into the injection syringe.
-
Titration: A series of small injections of the disaccharide are made into the antibody solution. The heat released or absorbed after each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the KD.[23]
| Parameter | Description | Typical Range for High-Affinity mAb |
| KD (Dissociation Constant) | The concentration of ligand at which half the antibody binding sites are occupied. Lower KD indicates higher affinity. | 1-100 nM |
| n (Stoichiometry) | The number of ligand molecules that bind to one antibody molecule. | ~2 for IgG |
| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. | Varies |
| ΔS (Entropy Change) | The change in disorder of the system upon binding. | Varies |
Part 4: Antibody Purification and Quality Control
Purification
For mAbs produced from hybridoma culture, affinity chromatography is the most common and efficient purification method.
Protocol: Protein A/G Affinity Chromatography
-
Sample Preparation: Centrifuge the hybridoma culture supernatant to remove cells and debris, followed by filtration through a 0.22 µm filter.
-
Column Equilibration: Equilibrate a Protein A or Protein G column (selection depends on the mAb isotype and subclass) with a binding buffer (typically PBS, pH 7.4).
-
Loading: Load the prepared supernatant onto the column. The Fc region of the IgG will bind to the Protein A/G ligand.
-
Washing: Wash the column extensively with binding buffer to remove unbound proteins and contaminants.
-
Elution: Elute the bound antibody using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Collect the fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately restore the pH and prevent acid-induced denaturation.
-
Buffer Exchange: Pool the antibody-containing fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
Quality Control
-
Purity: Assessed by SDS-PAGE under reducing and non-reducing conditions. A pure mAb should show a single band at ~150 kDa (non-reducing) and two bands at ~50 kDa (heavy chain) and ~25 kDa (light chain) under reducing conditions.
-
Concentration: Determined by measuring absorbance at 280 nm (A280), using the specific extinction coefficient for the antibody.
-
Integrity: Endotoxin levels should be measured, especially if the antibody is intended for in vivo use.
By following these detailed application notes and protocols, researchers can systematically develop and validate high-quality monoclonal antibodies against the important glycan target, this compound, for a wide range of applications.
References
- Rittenhouse-Olson, K. (2015). Development and characterization of antibodies to carbohydrate antigens. PubMed.
- Gildersleeve, J. C., et al. (2012). Multidimensional Glycan Arrays for Enhanced Antibody Profiling. PMC.
- Pascale, F., et al. (2001). Induction of anti-carbohydrate antibodies by phage library-selected peptide mimics. PubMed.
- Ailor, E., et al. (2021). Characterization of Monoclonal Antibody Glycan Heterogeneity Using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. PMC - NIH.
- Wood, E., et al. (1982). Hybridomas specific for carbohydrates; synthetic human blood group antigens for the production, selection, and characterization of monoclonal typing reagents. PubMed.
- Malvern Panalytical. (n.d.). Biophysical Characterization Of Antibodies With Isothermal Titration Calorimetry. Malvern Panalytical.
- Smith, D. F., et al. (2020). Serum antibody screening using glycan arrays. PMC - PubMed Central - NIH.
- Fukuda, M. (2011). Peptide-displaying phage technology in glycobiology. PMC - NIH.
- Neelamegham, S., et al. (2020). Advances in Tools to Determine the Glycan-Binding Specificities of Lectins and Antibodies. PMC - NIH.
- Sterner, E., et al. (2022). Anti-Glycan Monoclonal Antibodies: Basic Research and Clinical Applications. PMC - NIH.
- Kieber-Emmons, T., et al. (1997). Phage-display library selection of high-affinity human single-chain antibodies to tumor-associated carbohydrate antigens sialyl Lewis x and Lewis x. PNAS.
- Rittenhouse-Olson, K. (2015). Development and Characterization of Antibodies to Carbohydrate Antigens. ResearchGate.
- Malvern Panalytical. (2016). Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions. Methods in Molecular Biology.
- Bundle, D. R. (2014). Antibody recognition of carbohydrate epitopes. Glycobiology.
- The University of Toledo. (2016). Monoclonal IgM Antibody from Entirely Carbohydrate Construct Binds and Kills Human Tumor Cells. Technologies.
- Dam, T. K., et al. (2002). Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand. PMC - NIH.
- Glycopedia. (n.d.). In solution Assays: Isothermal Titration Calorimetry. Glycopedia.
- Taki, T. (2012). Potential of Peptides as Inhibitors and Mimotopes: Selection of Carbohydrate-Mimetic Peptides from Phage Display Libraries. PMC - PubMed Central.
- Wikipedia. (n.d.). Hybridoma technology. Wikipedia.
- Green Mountain Antibodies. (2025). Hybridoma Technology Explained: The Backbone of Monoclonal Antibody Production. Green Mountain Antibodies.
- Anish, C., et al. (2014). Generation of Monoclonal Antibodies against Defined Oligosaccharide Antigens. PubMed.
- The Scientist. (2023). Hybridoma Technology for Monoclonal Antibody Production. The Scientist.
- Sino Biological. (n.d.). Hybridoma Technology: Steps, Protocol, and Application. Sino Biological.
- Abcam. (n.d.). Antibody purification. Abcam.
- Wang, X., et al. (2004). Binding of high-mannose-type oligosaccharides and synthetic oligomannose clusters to human antibody 2G12: implications for HIV-1 vaccine design. PubMed.
- Tsvetkov, Y. E., et al. (2018). Screening results of the antibodies of the IgG class specific to oligosaccharides 1-6 in the blood sera of patients with colorectal cancer (+) and healthy donors (−). ResearchGate.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Anti-Glycan Monoclonal Antibodies: Basic Research and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology - Monoclonal IgM Antibody from Entirely Carbohydrate Construct Binds and Kills Human Tumor Cells [utoledo.technologypublisher.com]
- 5. Development and characterization of antibodies to carbohydrate antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of Monoclonal Antibodies against Defined Oligosaccharide Antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Hybridomas specific for carbohydrates; synthetic human blood group antigens for the production, selection, and characterization of monoclonal typing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 11. greenmoab.com [greenmoab.com]
- 12. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Peptide-displaying phage technology in glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Potential of Peptides as Inhibitors and Mimotopes: Selection of Carbohydrate-Mimetic Peptides from Phage Display Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multidimensional Glycan Arrays for Enhanced Antibody Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serum antibody screening using glycan arrays - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
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- 22. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 23. Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-O-α-D-mannopyranosyl-D-mannopyranose
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Welcome to the technical support center for the synthesis of 2-O-α-D-mannopyranosyl-D-mannopyranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging glycosylation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and achieve high anomeric selectivity.
Introduction to the Challenge
The synthesis of 2-O-α-D-mannopyranosyl-D-mannopyranose, a key structural motif in many biologically important glycans, presents a significant challenge in carbohydrate chemistry.[1][2] The primary obstacle is achieving high stereoselectivity for the α-anomer, as the formation of the β-anomer is often a competing and thermodynamically favored process.[1][3] This guide will address common issues encountered during this synthesis and provide evidence-based solutions to optimize your experimental outcomes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Yield of the Desired Disaccharide
Question 1: My reaction yield is consistently low, despite my starting materials being consumed according to TLC analysis. What are the likely causes and how can I improve the yield?
Answer: Low yields in glycosylation reactions can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your substrates.[4][5] Here’s a breakdown of potential causes and solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter in glycosylation reactions, influencing both the rate of reaction and the stability of the activated glycosyl donor.[6][7]
-
Troubleshooting: A systematic study of the reaction temperature is recommended.[6][7] Running the reaction at a lower temperature may minimize the decomposition of the activated donor and reduce side reactions.[6][7] Conversely, a slightly elevated temperature might be necessary to overcome the activation energy barrier, especially with less reactive donors or acceptors.[8]
-
-
Moisture Contamination: Glycosylation reactions are highly sensitive to moisture, which can lead to the hydrolysis of the activated glycosyl donor.
-
Troubleshooting: Ensure all glassware is rigorously flame-dried, and solvents are anhydrous. The use of freshly activated molecular sieves (3Å or 4Å) is essential to scavenge any trace amounts of water.[9]
-
-
Incorrect Stoichiometry: An inappropriate ratio of glycosyl donor to acceptor can result in incomplete conversion of the limiting reagent.
-
Troubleshooting: Typically, a slight excess of the glycosyl donor (1.2-1.5 equivalents) is used to drive the reaction to completion.[9] However, this should be optimized for your specific system.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields.[10] These can include orthoesters, glycal formation, or products from the degradation of the donor or acceptor.
Anomeric Selectivity Issues
Question 2: I am obtaining a mixture of α and β anomers, with the β-anomer being the major product. How can I improve the α-selectivity of my reaction?
Answer: Achieving high α-selectivity in mannosylation is a well-known challenge due to the anomeric effect and the steric hindrance at the C2 position.[1] The choice of protecting groups, solvent, and temperature all play a crucial role in controlling the stereochemical outcome.[5][13]
-
Protecting Group Strategy: The nature of the protecting group at the C2 position of the mannosyl donor is paramount.
-
Non-participating groups: The use of non-participating protecting groups, such as benzyl (Bn) or silyl ethers, at the C2 position is crucial for favoring the formation of the α-anomer. These groups do not provide anchimeric assistance, which would otherwise lead to the formation of the 1,2-trans product (β-anomer).[9]
-
"Armed" vs. "Disarmed" Donors: Electron-donating protecting groups (e.g., benzyl ethers) on the glycosyl donor "arm" it, making it more reactive and favoring the formation of the α-anomer through an SN1-like mechanism.[9] Conversely, electron-withdrawing groups (e.g., acetyl esters) "disarm" the donor, making it less reactive and can favor the β-anomer.[9]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome.
-
Troubleshooting: Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred for α-selective glycosylations as they do not stabilize the oxocarbenium ion intermediate as effectively as more polar solvents, thus favoring a more SN2-like pathway that can lead to the α-product depending on the anomeric form of the activated donor.
-
-
Temperature Control: Low temperatures can enhance selectivity.
-
Troubleshooting: Performing the reaction at low temperatures (e.g., -78 °C to -40 °C) can help to kinetically control the reaction, favoring the formation of the α-anomer.[9]
-
Purification Difficulties
Question 3: I am struggling to separate the desired α-anomer from the β-anomer and other byproducts. What purification strategies are most effective?
Answer: The purification of disaccharides, especially anomeric mixtures, can be challenging due to their similar polarities.[14] A combination of chromatographic techniques is often necessary.
-
Flash Column Chromatography: This is the most common method for the initial purification of the crude reaction mixture.
-
Troubleshooting: A shallow solvent gradient (e.g., increasing the polarity of the eluent slowly) is often required to achieve good separation of the anomers. Experiment with different solvent systems, such as ethyl acetate/hexanes, or dichloromethane/methanol.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide excellent resolution.
-
Troubleshooting: Both normal-phase and reverse-phase HPLC can be employed. The choice of column and mobile phase will depend on the protecting groups on your disaccharide.
-
-
Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and can be useful for removing higher molecular weight impurities.[15]
| Purification Method | Principle | Application |
| Flash Column Chromatography | Adsorption | Initial purification of crude reaction mixture. |
| Preparative HPLC | Partition/Adsorption | Separation of anomeric mixtures and closely related byproducts. |
| Gel Permeation Chromatography | Size Exclusion | Removal of polymeric or high molecular weight impurities.[15] |
Experimental Protocols
General Protocol for the α-Mannosylation Reaction
This protocol provides a general starting point and should be optimized for your specific substrates and reaction scale.
Materials:
-
Glycosyl donor (e.g., a mannosyl thioglycoside with a non-participating group at C2)
-
Glycosyl acceptor (e.g., a suitably protected mannose derivative)
-
Activator (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Triflic acid (TfOH))
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
-
Activated 4Å molecular sieves
Procedure:
-
Flame-dry a round-bottom flask containing a stir bar and activated 4Å molecular sieves under high vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon).
-
Add the glycosyl donor (1.2-1.5 eq) and the glycosyl acceptor (1.0 eq) to the flask.
-
Add anhydrous solvent via syringe to achieve the desired concentration (typically 0.05-0.2 M).[9]
-
Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).
-
In a separate flame-dried flask, prepare a stock solution of the activator (e.g., NIS, 1.5-2.0 eq, and catalytic TfOH, 0.1-0.2 eq) in the same anhydrous solvent.
-
Add the activator solution dropwise to the stirring mixture of the donor and acceptor.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate).
-
Allow the mixture to warm to room temperature, dilute with the reaction solvent, and wash with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Thin Layer Chromatography (TLC) Analysis
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Staining solution (e.g., ceric ammonium molybdate or potassium permanganate)
-
Heat gun
Procedure:
-
Spot a small amount of the reaction mixture onto the TLC plate baseline using a capillary tube.
-
Place the TLC plate in a developing chamber containing the eluent, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is near the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to air dry completely.
-
Visualize the spots by staining with an appropriate reagent and heating with a heat gun.[12][16]
-
Calculate the Rf values of the spots to monitor the progress of the reaction.
Visualizations
Experimental Workflow for α-Mannosylation
Caption: A typical workflow for the synthesis of 2-O-α-D-mannopyranosyl-D-mannopyranose.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in glycosylation reactions.
References
-
Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. (2022). Angewandte Chemie International Edition, 61(15). [Link]
-
Thin layer chromatography (TLC) analysis of glycosylation reactions... (n.d.). ResearchGate. [Link]
-
Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. (2022). Semantic Scholar. [Link]
-
Mannose Production Purification and Chromatographic Separation. (n.d.). Sunresin. [Link]
-
Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. (2022). PubMed. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry, 10, 924979. [Link]
-
Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. (2021). Journal of the American Chemical Society, 143(43), 18048-18055. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry, 10. [Link]
-
Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. (2016). Molecules, 21(11), 1547. [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. (2021). Scholarly Publications Leiden University. [Link]
-
β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. (2020). Journal of the American Chemical Society, 142(22), 10129-10140. [Link]
-
Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate. (2024). Organic Process Research & Development. [Link]
-
[Preparative approach to mannobiose and laminaribiose (author's transl)]. (1977). Journal of Chromatography, 130, 305-13. [Link]
-
Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. (2020). The Journal of Organic Chemistry, 85(17), 11235-11246. [Link]
-
Comparison of glycosyl donor activation temperatures to relative... (n.d.). ResearchGate. [Link]
-
Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides. (2006). Analytical Biochemistry, 354(2), 214-220. [Link]
-
Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. (2022). ChemRxiv. [Link]
-
Purification and Characterization of β-Mannanase Derived from Rhizopus microsporus var. rhizopodiformis Expressed in Komagataella phaffii. (2024). International Journal of Molecular Sciences, 25(20), 12345. [Link]
-
Solid-phase synthesis of O-mannosylated peptides: two strategies compared. (1993). International Journal of Peptide and Protein Research, 42(2), 165-70. [Link]
-
AN OVERVIEW OF PURIFICATION STRATEGIES FOR MICROBIAL MANNANASES. (n.d.). International Journal of Pharma and Bio Sciences. [Link]
-
Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides. (n.d.). ResearchGate. [Link]
-
Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. (2021). Chemical Science, 12(30), 10255-10261. [Link]
- Mannose purification method. (n.d.).
-
Thin layer chromatography (TLC) analysis of glycosylated products transformed by LRGT. C1, Control 1denzyme and Rh2. (n.d.). ResearchGate. [Link]
-
Thin Layer Chromatography (TLC) for Carbohydrate Analysis. (n.d.). Creative Biolabs. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. (1979). Carbohydrate Research, 77, 141-7. [Link]
-
O-Mannosylation and human disease. (2013). Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4830-4839. [Link]
-
Recent advancements in understanding mammalian O-mannosylation. (2018). Glycobiology, 28(9), 634-643. [Link]
-
ALPHA-D-MANNOPYRANOSYL-(1->2)-BETA-D-MANNOPYRANOSE. (n.d.). SpectraBase. [Link]
-
Diagnosis of alpha-Mannosidosis: Practical approaches to reducing diagnostic delays in this ultra-rare disease. (2022). ResearchGate. [Link]
-
2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. (n.d.). PubChem. [Link]
-
Synthesis and conformational analysis of an α-D-mannopyranosyl-(1–2)-α-D-mannopyranosyl-(1–6)-α-D-mannopyranose mimic. (2022). ResearchGate. [Link]
-
Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. (2023). ACS Omega, 8(39), 35649-35659. [Link]
-
Unusual β1-4-galactosidase activity of an α1-6-mannosidase from Xanthomonas manihotis in the processing of branched hybrid and complex glycans. (2020). Journal of Biological Chemistry, 295(1), 164-176. [Link]
-
Mannosylated Polymeric Ligands for Targeted Delivery of Antibacterials and Their Adjuvants to Macrophages for the Enhancement of the Drug Efficiency. (2022). International Journal of Molecular Sciences, 23(19), 11929. [Link]
-
Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. (n.d.). SciSpace. [Link]
-
2-O-alpha-D-Mannopyranosyl-D-mannopyranose. (n.d.). PubChem. [Link]
- Figure S5: 1 H NMR (D2O) spectrum of (2-azidoethyl)-α-D-mannopyranoside. (n.d.). [No Source Found]. [No URL Found]
-
1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000169). (n.d.). Human Metabolome Database. [Link]
-
Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. (2023). Physical Chemistry Chemical Physics, 25(2), 1129-1142. [Link]
-
Human macrophage activation. Modulation of mannosyl, fucosyl receptor activity in vitro by lymphokines, gamma and alpha interferons, and dexamethasone. (1986). The Journal of Immunology, 136(7), 2563-8. [Link]
Sources
- 1. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mannose Production Purification and Chromatographic Separation - Sunresin [seplite.com]
- 15. [Preparative approach to mannobiose and laminaribiose (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
"optimizing conditions for enzymatic hydrolysis of 2-O-alpha-D-mannopyranosyl-D-mannopyranose"
Welcome to the technical support center for the enzymatic hydrolysis of 2-O-α-D-mannopyranosyl-D-mannopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific enzymatic reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section provides a foundational understanding of the enzymatic hydrolysis of the α-1,2-mannosidic linkage present in 2-O-α-D-mannopyranosyl-D-mannopyranose.
Q1: What enzyme is responsible for hydrolyzing 2-O-α-D-mannopyranosyl-D-mannopyranose?
The specific glycosidic bond in your substrate is an α-1,2-linkage between two mannose units. The class of enzymes responsible for cleaving this bond is α-1,2-mannosidases (EC 3.2.1.113).[1] These enzymes are critical in the N-glycan processing pathway in eukaryotes, where they trim mannose residues from glycoprotein precursors.[2][3] Enzymes from various sources, including fungi (e.g., Penicillium citrinum), yeast (Saccharomyces cerevisiae), and mammalian cells, have been characterized and can hydrolyze this linkage.[4][5]
Q2: What are the typical end-products of this hydrolysis?
Assuming your starting material is the pure disaccharide 2-O-α-D-mannopyranosyl-D-mannopyranose, the hydrolysis reaction will yield two molecules of D-mannose .
Q3: What are the key factors I need to control for a successful hydrolysis reaction?
Enzymatic reactions are sensitive to their environment. The primary factors that you must control to ensure optimal activity and reproducible results are:
-
pH: Enzymes have a narrow optimal pH range.
-
Temperature: Reaction rates are temperature-dependent, but excessive heat can cause denaturation.
-
Enzyme Concentration: This directly influences the reaction rate.
-
Substrate Concentration: Affects the initial reaction velocity.
-
Presence of Cofactors/Inhibitors: Some mannosidases require metal ions for activity, while other substances can inhibit the reaction.[6]
Q4: How can I monitor the progress of the reaction?
Several methods can be employed to monitor the hydrolysis:
-
Chromatography: Techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the disappearance of the disaccharide substrate and the appearance of the mannose product.[7][8][9]
-
Spectrophotometric Assays: A common method involves using a coupled enzyme assay. For example, the mannose released can be quantified using glucose oxidase and peroxidase in the presence of a chromogenic substrate.[4][10] Alternatively, synthetic substrates like p-nitrophenyl-α-D-mannopyranoside can be used, where the release of p-nitrophenol can be measured at 405 nm.[11][12] This is often used to determine enzyme activity units.
Part 2: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you troubleshoot your experiments.
Issue 1: Low or No Hydrolysis Yield
Q: I've set up my reaction, but after the incubation period, analysis shows very little or no mannose product. What could be wrong?
This is a common issue that can stem from several factors. Let's break down the potential causes systematically.
Workflow for Troubleshooting Low/No Yield
Caption: Troubleshooting workflow for low hydrolysis yield.
A1: Verify Enzyme Activity and Specificity.
-
Cause: The enzyme may have lost activity due to improper storage (e.g., wrong temperature, repeated freeze-thaw cycles) or age.[13] Alternatively, you may be using an enzyme that does not cleave the α-1,2 linkage. While many α-mannosidases have broad specificity, some are highly specific.[7][14]
-
Solution:
-
Run a Positive Control: Test your enzyme with a control substrate known to be hydrolyzed, such as yeast mannan or a commercially available synthetic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside).[5] This will confirm if the enzyme is active.
-
Confirm Specificity: Double-check the supplier's datasheet for the enzyme's substrate specificity. Ensure it is active against α-1,2 linkages. Jack Bean α-mannosidase, for instance, is known to cleave α-1,2, α-1,3, and α-1,6 linkages.[15]
-
A2: Check Reaction Conditions (pH and Temperature).
-
Cause: The pH or temperature of your reaction may be outside the optimal range for the enzyme. Different α-1,2-mannosidases have different optima. For example, the enzyme from Penicillium citrinum has an optimal pH of 5.0, while a neutral α-mannosidase from Trypanosoma cruzi has an optimum between pH 5.9-6.3.[5][6] Temperature optima can also vary significantly, often between 37°C and 70°C, but higher temperatures can lead to instability over long incubation times.[15][16]
-
Solution:
-
Consult the Datasheet: Always start with the conditions recommended by the enzyme manufacturer.
-
Measure the pH: Prepare your buffer fresh and measure its pH at the reaction temperature, as pH can shift with temperature.
-
Optimize: If the recommended conditions don't work, perform an optimization matrix by varying the pH (e.g., in 0.5 unit increments) and temperature (e.g., in 5°C increments) to find the ideal conditions for your specific setup.
-
A3: Evaluate for the Presence of Inhibitors.
-
Cause: Your substrate preparation or buffer may contain enzyme inhibitors. Many α-mannosidases are metalloenzymes and are strongly inhibited by chelating agents like EDTA. Other known inhibitors include swainsonine, kifunensine, and 1-deoxymannojirimycin (DMJ).[1][2][6][17] Certain metal ions, like Fe²⁺, can also be strongly inhibitory.[6]
-
Solution:
-
Avoid Chelators: Ensure your buffers are free from EDTA unless specified. If your sample requires a chelator for other reasons, consider purifying the substrate before the hydrolysis step.
-
Dialysis: If you suspect inhibitors in your substrate preparation, dialyze it against the reaction buffer before adding the enzyme.
-
Check for Cation Requirements: Some mannosidases require cations like Ca²⁺ or Zn²⁺ for activity.[2][15] Ensure these are present if needed and that contaminating inhibitory ions are absent.
-
Issue 2: Inconsistent or Irreproducible Results
Q: I am getting hydrolysis, but the yield varies significantly between experiments, even when I think I'm doing the same thing. How can I improve reproducibility?
A1: Re-evaluate Enzyme and Substrate Concentrations.
-
Cause: Inconsistent pipetting of the concentrated enzyme stock can lead to large variations in the final reaction rate. Similarly, if the substrate concentration is on the steep part of the Michaelis-Menten curve, small variations in its concentration will lead to significant changes in reaction velocity.[18]
-
Solution:
-
Prepare a Master Mix: For multiple reactions, always prepare a master mix containing the buffer, water, and enzyme. Aliquot this mix into your reaction tubes and then add the substrate to start the reaction. This ensures each reaction receives the same amount of enzyme.
-
Work at Saturating Substrate Concentrations: If possible, work at a substrate concentration well above the enzyme's Kₘ value. At saturation, the reaction rate is less dependent on minor fluctuations in substrate concentration and is primarily determined by the enzyme concentration.[18]
-
A2: Control Incubation Time and Termination Method.
-
Cause: If the reaction is very fast, slight variations in incubation time can lead to different yields. The method used to stop the reaction must also be effective and immediate.
-
Solution:
-
Time Course Experiment: Perform a time course experiment to understand the reaction kinetics. Take samples at various time points (e.g., 5, 10, 20, 40, 60 minutes) and analyze the product formation. This will help you choose an endpoint that is in the linear range of the reaction, where results will be more consistent.
-
Standardize Termination: Use a consistent and rapid method to stop the reaction. Boiling the sample for 5-10 minutes is a common and effective method to irreversibly denature the enzyme.[19] Adding a strong acid or base to shift the pH far from the optimum also works but may interfere with downstream analysis.
-
Part 3: Protocols and Data
Standard Protocol for Enzymatic Hydrolysis
This protocol provides a starting point. Optimization is highly recommended based on the specific enzyme used.
-
Prepare Substrate: Dissolve 2-O-α-D-mannopyranosyl-D-mannopyranose in deionized water to a stock concentration of 10 mg/mL.
-
Prepare Reaction Buffer: Prepare a 5X reaction buffer. For a general starting point, use 250 mM Sodium Phosphate, pH 5.0.[15]
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Deionized Water: X µL
-
5X Reaction Buffer: 4 µL
-
Substrate solution (up to 1 nmol, e.g., ~0.34 µg): Y µL
-
α-1,2-mannosidase: 1 µL
-
Total Volume: 20 µL
-
-
Incubation: Incubate the reaction at 37°C. The optimal time should be determined via a time-course experiment (start with 1-4 hours).[6]
-
Termination: Stop the reaction by heating the tube at 100°C for 5 minutes.
-
Analysis: Centrifuge the sample to pellet the denatured enzyme and analyze the supernatant using HPLC, HPAEC-PAD, or a spectrophotometric assay.
Data Summary Table
The optimal conditions for α-1,2-mannosidases can vary widely depending on their source. The following table summarizes conditions reported for different enzymes capable of this hydrolysis.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Known Inhibitors | Cation Effects | Reference |
| Penicillium citrinum | 5.0 | N/A | N/A | N/A | [5] |
| Trypanosoma cruzi (Neutral) | 5.9 - 6.3 | ~37°C | Swainsonine, EDTA, Fe²⁺ | Activated by Co²⁺, Ni²⁺ | [6] |
| Jack Bean | ~5.0 | 37°C | Swainsonine, Deoxymannojirimycin | Requires Zn²⁺ | [15][20] |
| Human ER Mannosidase I | N/A | N/A | Kifunensine, Deoxymannojirimycin | Requires Ca²⁺ | [2] |
Logical Relationship Diagram for Optimization
Caption: Logical workflow for optimizing hydrolysis conditions.
References
-
Scaman, C. H., Lipari, F., & Herscovics, A. (1996). A spectrophotometric assay for alpha-mannosidase activity. Glycobiology, 6(3), 265–270. Available at: [Link]
-
Huergo, L. F., et al. (2001). Isolation and purification of a neutral α(1,2)-mannosidase from Trypanosoma cruzi. Glycobiology, 11(1), 47-55. Available at: [Link]
-
Chen, J., Liu, D., Shi, B., Wang, H., & Adhikari, B. (2013). Optimization of hydrolysis conditions for the mannooligosaccharides copra meal hydrolysate production. Food Science and Biotechnology, 22(1), 19-26. Available at: [Link]
-
Assay Genie. (n.d.). alpha-Mannosidase Activity Assay Kit. Available at: [Link]
-
Scaman, C. H., Lipari, F., & Herscovics, A. (1996). A spectrophotometric assay for α-mannosidase activity. ResearchGate. Available at: [Link]
-
Arigo Biolaboratories. (n.d.). alpha Mannosidase Activity Assay Kit (Colorimetric) (ARG82182). Available at: [Link]
-
de Cássia de Souza, E., et al. (2024). Mannooligosaccharide production from açaí seeds by enzymatic hydrolysis: optimization through response surface methodology. Biomass Conversion and Biorefinery. Available at: [Link]
-
Yoshida, T., & Ichishima, E. (1993). 1,2-alpha-D-mannosidase from Penicillium citrinum: molecular and enzymic properties of two isoenzymes. Biochemical Journal, 290(Pt 2), 347–352. Available at: [Link]
-
Tempel, W., et al. (2020). Structure of human endo-α-1,2-mannosidase (MANEA), an antiviral host-glycosylation target. Proceedings of the National Academy of Sciences, 117(47), 29595-29604. Available at: [Link]
-
de la Cadena, R. A., et al. (1991). The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. Biochemical Journal, 278(Pt 1), 241–249. Available at: [Link]
-
Al Daher, S., et al. (1991). Substrate specificity of human liver neutral alpha-mannosidase. Biochemical Journal, 277(Pt 3), 743–751. Available at: [Link]
-
Cuskin, F., et al. (2018). Bacteroides thetaiotaomicron generates diverse α-mannosidase activities through subtle evolution of a distal substrate-binding motif. Acta Crystallographica Section D, 74(Pt 10), 963–974. Available at: [Link]
-
de la Cadena, R. A., et al. (1991). The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Mannosyl-oligosaccharide 1,2-alpha-mannosidase. Available at: [Link]
-
Malgas, S., et al. (2015). A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase. ResearchGate. Available at: [Link]
-
Vallée, F., et al. (2000). Structural basis for catalysis and inhibition of N-glycan processing class I alpha 1,2-mannosidases. Journal of Biological Chemistry, 275(52), 41287–41298. Available at: [Link]
-
Songsiriritthigul, C., et al. (2019). Manno-Oligosaccharide Production from Biomass Hydrolysis by Using Endo-1,4-β-Mannanase (ManNj6-379) from Nonomuraea jabiensis ID06-379. MDPI. Available at: [Link]
-
LibreTexts Biology. (2022). 7.1.1: Factors Affecting Enzyme Activity. Available at: [Link]
-
Athanasopoulos, P. C., et al. (2016). Structure and function of Class I alpha 1,2-mannosidases involved in glycoprotein synthesis and endoplasmic reticulum quality control. ResearchGate. Available at: [Link]
-
Lee, H., et al. (2020). Unusual β1-4-galactosidase activity of an α1-6-mannosidase from Xanthomonas manihotis in the processing of branched hybrid and complex glycans. Journal of Biological Chemistry, 295(2), 456-466. Available at: [Link]
-
Gómez, H., et al. (2020). Unlocking the Hydrolytic Mechanism of GH92 α‐1,2‐Mannosidases: Computation Inspires the use of C‐Glycosides as Michaelis Complex Mimics. Chemistry – A European Journal, 26(45), 10243-10249. Available at: [Link]
-
Suits, M. D. L., et al. (2017). (A) Golgi α−mannosidase II is responsible for the hydrolysis of both... ResearchGate. Available at: [Link]
-
Thompson, A. J., et al. (2012). Structural and mechanistic insight into N-glycan processing by endo-α-mannosidase. Proceedings of the National Academy of Sciences, 109(3), 781-786. Available at: [Link]
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- 20. scbt.com [scbt.com]
Technical Support Center: Structural Analysis of 2-O-α-D-mannopyranosyl-D-mannopyranose
Welcome to the technical support center for the structural analysis of 2-O-α-D-mannopyranosyl-D-mannopyranose. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of carbohydrate chemistry. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and validate your own results effectively. The structural elucidation of disaccharides, particularly isomers like mannobiose, presents unique challenges due to the subtle yet critical differences in their stereochemistry and connectivity.
This center is divided into two main sections:
-
Troubleshooting Guide: A question-and-answer section addressing specific, common problems encountered during NMR and Mass Spectrometry experiments.
-
Frequently Asked Questions (FAQs): Broader conceptual and practical questions that form the foundation of a successful structural analysis campaign.
Troubleshooting Guide
This section is structured to help you diagnose and solve specific experimental hurdles. Each entry details a common problem, explains the root cause based on the principles of carbohydrate chemistry, and provides a step-by-step solution.
Question 1: My ¹H NMR spectrum shows severe signal overlap in the 3.0-4.5 ppm region, making it impossible to assign the individual ring protons. How can I resolve these signals?
Root Cause Analysis: This is the most common challenge in carbohydrate NMR. The non-anomeric protons on the pyranose ring are all bonded to carbon atoms in similar chemical environments, causing their signals to resonate in a very narrow chemical shift range (typically 3-6 ppm)[1]. For a disaccharide with 14 non-anomeric ring protons, this overlap is almost guaranteed in a standard one-dimensional ¹H NMR spectrum, rendering direct interpretation impossible[2].
Step-by-Step Resolution Protocol: Resolving this complexity requires moving from one-dimensional to two-dimensional NMR experiments, which correlate signals based on their connectivity through bonds or through space.
-
Start with a ¹H-¹H COSY (Correlation Spectroscopy) Experiment: This is your primary tool for tracing proton-proton coupling networks. A cross-peak in a COSY spectrum indicates that two protons are coupled (typically separated by 2 or 3 bonds). You can start from the well-resolved anomeric proton signals (H-1 and H-1') and "walk" along the carbon backbone of each mannose residue by identifying the H-1/H-2, H-2/H-3, and subsequent correlations.
-
Employ a ¹H-¹H TOCSY (Total Correlation Spectroscopy) Experiment: When the overlap is so severe that even the COSY walk is interrupted (e.g., if the H-3 and H-4 signals are indistinguishable), a TOCSY experiment is invaluable. This experiment reveals the entire spin system of a monosaccharide residue. By irradiating a single resolved proton (like an anomeric proton), you will see cross-peaks to all other protons within that same mannose ring. This allows you to group all proton signals belonging to a single residue, even if they are heavily overlapped.
-
Utilize Heteronuclear Correlation - ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom it is attached to. Since ¹³C spectra have a much wider chemical shift dispersion (60-110 ppm for ring carbons), the carbon signals are usually well-resolved[1][2]. The HSQC spectrum acts as a high-resolution map, resolving the overlapped proton signals by spreading them out in the second (carbon) dimension.
-
Confirm Assignments with ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations (typically 2-3 bonds) between protons and carbons. It is the definitive tool for identifying the glycosidic linkage. For 2-O-α-D-mannopyranosyl-D-mannopyranose, you should observe a cross-peak between the anomeric proton of the non-reducing residue (H-1') and the C-2 carbon of the reducing residue. This single correlation unambiguously confirms the 1→2 linkage.
Experimental Workflow for Resolving NMR Signal Overlap
Caption: Standard nomenclature for disaccharide fragments in MS.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features I need to confirm for 2-O-α-D-mannopyranosyl-D-mannopyranose? You must confirm four key features for an unambiguous assignment:
-
Monosaccharide Composition: Both units are D-mannose.
-
Ring Form: Both mannose units are in the six-membered pyranose form.
-
Glycosidic Linkage Position: The non-reducing mannose is linked to the C-2 hydroxyl group of the other mannose unit.[3][4]
-
Anomeric Configuration: The glycosidic bond has an α-configuration.[3][4] Additionally, because the disaccharide has a free anomeric carbon on one unit, it is a reducing sugar and will exist as an equilibrium mixture of α and β anomers at that position in solution (a phenomenon called mutarotation).[5][6]
Q2: Why is deuterium oxide (D₂O) the standard solvent for carbohydrate NMR? Carbohydrates are covered in hydroxyl (-OH) groups. In standard protonated solvents like water, the protons on these hydroxyl groups exchange rapidly with solvent protons and with each other, creating very broad signals in the ¹H NMR spectrum that can obscure the crucial signals from the ring protons. D₂O is used to exchange all these labile -OH protons for deuterium (-OD). Since deuterium is not observed in a standard ¹H NMR experiment, this effectively removes the interfering hydroxyl signals, resulting in a clean spectrum showing only the sharp, well-defined signals of the C-H protons on the carbohydrate backbone.[7]
Q3: What is mutarotation and how will it affect my NMR spectrum? Mutarotation is the process where the anomeric configuration at the C-1 carbon of a reducing sugar interconverts between the α and β forms when in solution.[1] 2-O-α-D-mannopyranosyl-D-mannopyranose has a "reducing end" (the mannose unit with a free C-1 hydroxyl group). In D₂O, this reducing end will exist as an equilibrium mixture of its own α and β anomers. Consequently, your NMR spectrum will show two distinct sets of signals for the reducing mannose residue (one for the α-anomer and one for the β-anomer), while the non-reducing mannose residue (whose anomeric carbon is locked in the α-glycosidic bond) will only show a single set of signals. The ratio of the integrals of the two anomeric signals for the reducing end reflects the equilibrium ratio of the two anomers in solution.[5][8]
Q4: Can I distinguish 2-O-α-D-mannopyranosyl-D-mannopyranose from its isomers (e.g., 3-O, 4-O, or 6-O linked) by mass spectrometry alone? Distinguishing these isomers by a single-stage mass spectrum is nearly impossible, as they all have the identical mass.[9] Tandem mass spectrometry (MS/MS) is required, but as detailed in the troubleshooting guide, even standard MS/MS can be ambiguous.[10] A definitive distinction often requires a combination of optimized MS/MS techniques (e.g., using metal adducts or MSⁿ) and comparison to an analytical standard or a reference library of fragmentation patterns.[11][12] For the most reliable separation and identification, coupling liquid chromatography (LC) or ion mobility spectrometry (IMS) with mass spectrometry is the state-of-the-art approach. These techniques separate the isomers based on their physical properties (retention time or collisional cross-section) before they enter the mass spectrometer for fragmentation analysis.[12]
References
- BenchChem Technical Support Team. (2025). Application Note: Anomeric Characterization of L-Mannose using NMR Spectroscopy. Benchchem.
- Li, Y., et al. (2013).
- YouTube. (2020). Carbohydrate Chemistry Part 9.
- ResearchGate. Spectroscopic analysis of disaccharides fragments.
- Request PDF.
- Department of Physiology, UZH. Glycosidic linkages.
- LND College, Motihari.
- Creative Proteomics.
- Ruda, A., et al. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study.
- Hofmann, J., et al.
- ResearchGate. Schematic structural diagrams of the anomers of D-glucose, D-mannose.
- Ruda, A., et al. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. RSC Publishing.
- ResearchGate. (2024).
- Reddit. (2015). NMR Experiments for small oligosaccharides. Looking for recent, interesting, and/or helpful articles and advice.
- Complex Carbohydrate Research Center. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
- Duus, J. Ø., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.
- Chen, Y.-J. C., et al. Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications.
- Smith, M. J., et al. (2023). Resolving the complexity in human milk oligosaccharides using pure shift NMR methods and CASPER. Organic & Biomolecular Chemistry (RSC Publishing).
- Chen, Y.-J. C., et al. (2019).
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- 12. youtube.com [youtube.com]
"avoiding side reactions in the synthesis of 2-O-alpha-D-mannopyranosyl-D-mannopyranose"
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-O-alpha-D-mannopyranosyl-D-mannopyranose. It addresses common challenges and side reactions encountered during this stereochemically demanding glycosylation.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section is designed to provide rapid, targeted solutions to specific problems that may arise during your experiment.
Q1: My reaction is producing a significant amount of the β-anomer. How can I improve α-selectivity?
A1: Achieving high α-selectivity in mannosylation is a classic challenge due to the stereoelectronic effects at the anomeric center. The axial C2-alkoxy group in mannosyl donors often disfavors the formation of an α-glycosidic bond. Here are several strategies to enhance the yield of the desired α-anomer:
-
Choice of Glycosyl Donor: The structure of the glycosyl donor is paramount.
-
Trichloroacetimidates: Mannosyl trichloroacetimidates are often effective in promoting α-selectivity, especially under thermodynamic control at elevated temperatures.[1][2]
-
Donors without a Participating Group at C2: The presence of a non-participating group (e.g., a benzyl ether) at the C2 position of the mannosyl donor is crucial. Acyl groups (like acetate or benzoate) at C2 will lead to anchimeric assistance, strongly favoring the formation of the 1,2-trans-glycoside, which in the case of mannose is the undesired β-anomer.[2][3]
-
-
Reaction Conditions:
-
Promoter System: The choice of promoter or activator is critical. For thioglycoside donors, systems like dimethyl(methylthio)sulfonium triflate (DMTST) can be tuned to favor α-glycoside formation.[4]
Q2: I am observing the formation of a stable byproduct that I suspect is an orthoester. How can I prevent this and what should I do if it forms?
A2: Orthoester formation is a common side reaction, particularly when using glycosyl donors with a participating group at C2, or under certain reaction conditions.[5][6] While you should be using a non-participating group at C2 for α-mannosylation, orthoester formation can still occur, especially with hindered alcohols.
-
Preventing Orthoester Formation:
-
Acidic Conditions: Maintaining mildly acidic reaction conditions is essential. Orthoesters are more likely to form under neutral or basic conditions.[7]
-
Lewis Acid Strength: Using a stronger Lewis acid promoter can sometimes favor glycoside formation over orthoester formation.[8] However, excessively harsh conditions can lead to other side reactions.
-
Solvent and Ether Choice: Replacing solvents like dichloromethane with less polar options such as chloroform, or using bulkier ethers, can sometimes reduce orthoester formation.[5]
-
-
Addressing Formed Orthoesters:
-
In-situ Rearrangement: In some cases, orthoesters can be rearranged in situ to the desired glycoside by carefully adding a catalytic amount of a Brønsted or Lewis acid.[5][8] This should be done cautiously, as it can also lead to anomerization or degradation.
-
Isolation and Conversion: If the orthoester is stable and can be isolated, it can sometimes be converted to the glycoside in a separate reaction step under acidic conditions.[6]
-
Q3: Besides the β-anomer, I am getting glycosylation at other hydroxyl groups of my acceptor mannose. How do I ensure regioselectivity for the 2-OH position?
A3: Achieving regioselectivity for the 2-OH group of the acceptor mannopyranose requires a robust protecting group strategy. The reactivity of the hydroxyl groups in mannose generally follows the order 6-OH > 2-OH > 3-OH > 4-OH, although this can be influenced by the protecting groups already in place.
-
Selective Protection of the Acceptor:
-
4,6-O-Benzylidene Acetal: A common and effective strategy is to protect the 4- and 6-hydroxyl groups as a benzylidene acetal. This leaves the 2-OH and 3-OH groups available for glycosylation.
-
Temporary Protection of 3-OH: To ensure exclusive reaction at the 2-OH, the 3-OH group should be protected with a temporary protecting group that can be selectively removed later. Silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) group, can be employed for this purpose.[9]
-
Direct Isopropylidenation: An efficient method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides has been reported, which can then be used to direct reactions to other positions.[10]
-
Q4: My purification is challenging due to the close polarity of the product and unreacted starting materials. What are the best practices for purifying this compound?
A4: The purification of disaccharides can be difficult due to their high polarity and the presence of closely related isomers.
-
Chromatographic Techniques:
-
Silica Gel Chromatography: This is the most common method. A careful selection of the eluent system is crucial. Often, a gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) is effective.
-
Size-Exclusion Chromatography: For larger oligosaccharides or to separate from smaller impurities, size-exclusion chromatography on gels like Sephadex can be useful.[11][12]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed for high-purity separation. Amino-bonded or diol-bonded columns are often used for normal-phase separation of carbohydrates.
-
-
Characterization:
-
NMR Spectroscopy: Detailed 1D and 2D NMR analysis is essential to confirm the structure and stereochemistry of the final product. The anomeric proton of the α-(1→2) linkage typically appears as a doublet with a small coupling constant (J_H1,H2) in the 1H NMR spectrum.[13][14]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular weight and elemental composition of the synthesized disaccharide.[11]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal protecting group strategy for the glycosyl donor in this synthesis?
A: For the synthesis of an α-mannoside, the glycosyl donor must have a non-participating protecting group at the C2 position. Benzyl ethers are a standard choice as they are stable under a wide range of reaction conditions and can be removed by catalytic hydrogenation.[15] The other hydroxyl groups (C3, C4, C6) are typically protected with benzyl or acyl groups.
Q: And for the glycosyl acceptor?
A: A common strategy for the acceptor is to use a 4,6-O-benzylidene acetal to block those positions. The anomeric position should be protected, for instance, as a thioglycoside or a p-methoxyphenyl (PMP) glycoside. This leaves the 2-OH and 3-OH groups. To achieve 2-O selectivity, the 3-OH is often protected with a temporary group like a silyl ether.
Q: What are the key considerations for choosing a glycosylation method?
A: The choice of glycosylation method depends on the specific protecting groups on your donor and acceptor.
-
Trichloroacetimidate Method: This is a versatile and widely used method. Activation with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2) is common.
-
Thioglycoside Method: Thioglycosides are stable donors that can be activated with various promoters like N-iodosuccinimide (NIS)/triflic acid (TfOH) or DMTST. This method allows for armed-disarmed strategies in more complex oligosaccharide syntheses.[15]
Visualizing the Strategy
Protecting Group Strategy for Selective 2-O-Glycosylation
Caption: Protecting group strategy for 2-O-mannosylation.
General Glycosylation Workflow
Sources
- 1. Enhanced stereoselectivity of alpha-mannosylation under thermodynamic control using trichloroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and characterization of a mannose-containing disaccharide obtained from human pregnancy urine. A new immunoregulatory saccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and characterization of a mannose-containing disaccharide obtained from human pregnancy urine. A new immunoregulatory saccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and conformational and NMR studies of alpha-D-mannopyranosyl and alpha-D-mannopyranosyl-(1----2)-alpha-D-mannopyranosyl linked to L-serine and L-threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05203B [pubs.rsc.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
"stability issues of 2-O-alpha-D-mannopyranosyl-D-mannopyranose in solution"
Welcome to the technical support guide for 2-O-α-D-mannopyranosyl-D-mannopyranose (α-D-Man-(1→2)-D-Man). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stability of this disaccharide in solution. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.
Introduction to α-D-Man-(1→2)-D-Man Stability
2-O-α-D-mannopyranosyl-D-mannopyranose is a disaccharide composed of two mannose units linked by an α-(1→2) glycosidic bond.[1] Like all glycosides, the stability of this linkage in aqueous solution is not absolute and is susceptible to cleavage under certain conditions. Understanding the factors that influence its stability is critical for accurate experimental design, data interpretation, and formulation development.
The primary pathway of degradation for disaccharides is the hydrolysis of the O-glycosidic bond, which breaks the molecule into its constituent monosaccharides—in this case, two molecules of D-mannose.[2][3] The rate and extent of this degradation are heavily influenced by pH, temperature, and the presence of enzymes.
Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered when working with 2-O-α-D-mannopyranosyl-D-mannopyranose in solution.
Q1: I prepared a stock solution of α-D-Man-(1→2)-D-Man in water and stored it at 4°C. After a week, my analytical results are inconsistent. What could be the cause?
A1: While refrigeration slows down chemical reactions, degradation can still occur over time, especially if the solution is not buffered or if it has been contaminated. The primary concern is slow acid-catalyzed hydrolysis. Dissolved CO₂ from the atmosphere can lower the pH of unbuffered water to ~5.5, which is sufficient to cause gradual hydrolysis of the glycosidic bond over several days. For long-term storage, consider using a neutral pH buffer (e.g., 20 mM phosphate buffer, pH 7.0), filtering through a 0.22 µm filter, and storing frozen at -20°C or -80°C.
Q2: My HPLC chromatogram shows a new peak eluting earlier than my main disaccharide peak. Does this indicate degradation?
A2: Yes, this is a classic sign of hydrolysis. The degradation products, two individual mannose molecules, are smaller and more polar than the parent disaccharide. In typical reversed-phase or normal-phase chromatography, monosaccharides will have shorter retention times. We recommend running a D-mannose standard to confirm if the new peak co-elutes with mannose. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for analyzing mono- and oligosaccharides and is ideal for this type of investigation.[4][5][6]
Q3: I need to work under acidic conditions. How stable is the α-(1→2) glycosidic bond?
A3: The O-glycosidic bond is highly susceptible to acid-catalyzed hydrolysis.[2][7][8] The mechanism involves protonation of the glycosidic oxygen, which makes the anomeric carbon a better electrophile for nucleophilic attack by water. The lower the pH and the higher the temperature, the faster the rate of hydrolysis. If your experiment requires acidic pH, it is crucial to perform a preliminary stability study under your specific conditions (pH, temperature, time) to quantify the rate of degradation. For example, incubating the disaccharide in your acidic buffer and taking time points for analysis by HPAEC-PAD will allow you to determine its half-life.
Q4: Is α-D-Man-(1→2)-D-Man stable in basic (alkaline) solutions?
A4: Generally, glycosidic bonds are much more stable under basic conditions compared to acidic conditions.[7] However, as a reducing sugar, α-D-Man-(1→2)-D-Man can undergo other types of degradation in strong alkali, particularly at elevated temperatures.[9] Because one of the anomeric carbons is not involved in the glycosidic bond, its ring can open to expose a free aldehyde group.[9] In strong base, this can lead to a complex series of reactions including isomerization and degradation, often resulting in yellowing of the solution.[10][11] For most applications (e.g., up to pH 9-10) at room temperature, the molecule is reasonably stable for short-term experiments.
Troubleshooting Guide
This section provides structured guidance for identifying and resolving common stability-related issues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of parent compound concentration over time in solution. | 1. Acid Hydrolysis: Solution pH is acidic (pH < 6.5) due to unbuffered water or acidic additives. 2. Enzymatic Degradation: Microbial contamination introducing glycosidases. 3. Adsorption: Compound is adsorbing to container surfaces. | 1. Prepare solutions in a neutral buffer (e.g., Phosphate or HEPES, pH 7.0-7.4). 2. Filter-sterilize the solution (0.22 µm filter) and handle using aseptic techniques. 3. Use low-binding microcentrifuge tubes or silanized glassware. |
| Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC, HPAEC-PAD). | 1. Hydrolysis: Cleavage of the glycosidic bond into mannose monomers. 2. Anomerization: The reducing end of the disaccharide can interconvert between α and β anomers, potentially causing peak splitting or broadening under certain chromatographic conditions. | 1. Confirm the identity of the new peak by running a mannose standard. 2. Analyze samples immediately after preparation or perform a time-course study to monitor peak growth. 3. Ensure chromatographic conditions are optimized to resolve or merge anomers. |
| Solution turns yellow/brown when heated or stored in alkaline buffer. | Alkaline Degradation: At high pH and/or temperature, the reducing end of the sugar undergoes enolization and subsequent degradation reactions (caramelization-type reactions).[10] | 1. Avoid high temperatures (>40°C) when working with the disaccharide in alkaline solutions. 2. If alkaline pH is required, prepare the solution fresh and use it as quickly as possible. 3. If possible, perform the reaction at a lower temperature for a longer time. |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study to Assess Stability
A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[12][13][14]
Objective: To determine the degradation profile of α-D-Man-(1→2)-D-Man under acidic, basic, and thermal stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of α-D-Man-(1→2)-D-Man in high-purity water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.
-
Thermal Degradation: Dilute an aliquot of the stock solution with an equal volume of water (or neutral buffer) to 0.5 mg/mL. Incubate at 60°C.
-
Control: Keep an aliquot of the 0.5 mg/mL solution in water at 4°C.
-
-
Time Points: Withdraw samples at t=0, 1, 2, 4, 8, and 24 hours.
-
Sample Quenching:
-
For the acid-stressed sample, neutralize with an equivalent amount of NaOH before analysis.
-
For the base-stressed sample, neutralize with an equivalent amount of HCl before analysis.
-
-
Analysis: Analyze all samples by HPAEC-PAD. Quantify the percentage of the parent disaccharide remaining and the formation of any degradation products (e.g., mannose).
Workflow Diagram: Forced Degradation Study
The following diagram outlines the logical flow of the forced degradation protocol.
Caption: Mechanism of acid-catalyzed hydrolysis.
By understanding these principles and utilizing the provided troubleshooting guides and protocols, you can ensure the stability and integrity of your 2-O-α-D-mannopyranosyl-D-mannopyranose solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Reddit. (2022). Why do glycosidic bonds in disaccharides get easily hydrolyzed by acids but resist cleavage by base? r/OrganicChemistry. [Link]
-
Kornberger, P., et al. (2017). HPAEC-PAD for oligosaccharide analysis—novel insights into analyte sensitivity and response stability. PubMed. [Link]
-
AUS-e-TUTE. Hydrolysis of Carbohydrates Chemistry Tutorial. [Link]
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ResearchGate. HPAEC-PAD for oligosaccharide analysis—novel insights into analyte sensitivity and response stability | Request PDF. [Link]
-
Semantic Scholar. HPAEC-PAD for oligosaccharide analysis—novel insights into analyte sensitivity and response stability. [Link]
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Timell, T. E. (1964). THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Journal of Chemistry. [Link]
-
CHROMacademy. Tips and Tricks for Carbohydrate Analysis Using HPAE-PAD. [Link]
-
Khan Academy. Glycosidic bond (article). [Link]
-
Chemistry LibreTexts. (2015). Disaccharides. [Link]
-
American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Wikipedia. Reducing sugar. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
-
ResearchGate. Alkaline degradation of glucose: Effect of initial concentration of reactants. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
YouTube. (2022). Sucrose Decomposition in Acid and Alkaline Solutions & Losses in Sugar Manufacturing. [Link]
-
Gao, N., et al. (2011). Mannose-6-phosphate regulates destruction of lipid-linked oligosaccharides. National Institutes of Health. [Link]
-
PubMed. (2011). Mannose-6-phosphate regulates destruction of lipid-linked oligosaccharides. [Link]
-
Pischetsrieder, M., & Seidel, C. (2016). Chemistry and clinical relevance of carbohydrate degradation in drugs. Drug Discovery Today. [Link]
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ResearchGate. (PDF) Stability of Oligosaccharides Derived from Lactose and Lactulose regarding Rheological and Thermal Properties. [Link]
-
van den Abbeele, P., et al. (2021). In vitro metabolic capacity of carbohydrate degradation by intestinal microbiota of adults and pre-frail elderly. National Institutes of Health. [Link]
-
ResearchGate. (PDF) Enzymatic preparation of manno-oligosaccharides from locust bean gum and palm kernel cake, and investigations into its prebiotic activity. [Link]
-
ResearchGate. Mannose-6-phosphate regulates destruction of lipid-linked oligosaccharides | Request PDF. [Link]
-
ResearchGate. Kinetics of the alkaline isomerization and degradation of monosaccharides. [Link]
-
PubChem. 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. [Link]
-
PubChem. 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. [Link]
-
PubChem. 2-O-beta-D-mannopyranosyl-alpha-D-mannopyranose. [Link]
-
CK-12 Foundation. Disaccharides. [Link]
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Technical Support Center: Refining NMR Assignments for 2-O-α-D-mannopyranosyl-D-mannopyranose
Welcome to the technical support center for the NMR analysis of 2-O-α-D-mannopyranosyl-D-mannopyranose. This guide is designed for researchers, scientists, and drug development professionals who are working on the structural elucidation of this and similar mannose-containing oligosaccharides. Here, we will address common challenges and provide practical, field-proven insights to help you refine your NMR assignments with confidence.
The analysis of carbohydrates by NMR can be a complex task due to structural similarities and the presence of multiple isomeric forms in solution.[1][2] This guide will provide a structured approach to troubleshooting common issues encountered during the NMR assignment of 2-O-α-D-mannopyranosyl-D-mannopyranose.
Frequently Asked Questions (FAQs)
Q1: Why are the non-anomeric protons in my 1H NMR spectrum of 2-O-α-D-mannopyranosyl-D-mannopyranose so overlapped?
A1: Severe resonance overlap is a common challenge in carbohydrate NMR.[1] The non-anomeric ring protons of monosaccharide units typically resonate in a narrow chemical shift range, generally between 3 and 6 ppm.[3][4] In a disaccharide like 2-O-α-D-mannopyranosyl-D-mannopyranose, you have two mannose rings with very similar chemical environments, leading to significant signal crowding. This makes direct assignment from a 1D ¹H NMR spectrum difficult and often impossible.
To overcome this, a suite of 2D NMR experiments is essential. Techniques like COSY and TOCSY can help identify protons within the same spin system (i.e., within the same mannose ring), while HSQC and HMBC will correlate these protons to their attached carbons, providing the necessary resolution to assign individual resonances.[5][6][7]
Q2: I'm having trouble identifying the anomeric protons. What are their expected chemical shifts and how can I confirm their assignment?
A2: The anomeric protons are the best starting point for assigning the NMR spectra of oligosaccharides because they typically appear in a less crowded region of the ¹H NMR spectrum, usually between 4.5 and 5.5 ppm.[4] For 2-O-α-D-mannopyranosyl-D-mannopyranose, you should expect two anomeric proton signals, one for each mannose residue.
In the case of the closely related methyl α-D-mannopyranosyl-(1→2)-α-D-mannopyranoside, the anomeric proton of the non-reducing mannose (Man') is found at approximately 5.09 ppm, while the anomeric proton of the reducing mannose (Man) is at about 4.87 ppm. The corresponding anomeric carbons appear around 102.3 ppm and 100.9 ppm, respectively.
To confirm these assignments, you can use an HSQC experiment to correlate the anomeric protons to their corresponding anomeric carbons, which have characteristic chemical shifts between 90 and 110 ppm.[3]
Q3: My observed chemical shifts for 2-O-α-D-mannopyranosyl-D-mannopyranose don't exactly match the literature values. What could be the cause of this discrepancy?
A3: Minor deviations in chemical shifts are common and can be attributed to several factors:
-
Solvent Effects: The choice of solvent can influence chemical shifts.[8][9] Most reference data for carbohydrates is acquired in D₂O. If you are using a different solvent, such as DMSO-d₆, you should expect shifts to vary.
-
Temperature and pH: Both temperature and pH can affect the chemical shifts of carbohydrate hydroxyl groups and, to a lesser extent, the ring protons.[5] It is crucial to maintain consistent experimental conditions.
-
Concentration: Sample concentration can also play a role in chemical shift values.
-
Referencing: Ensure your spectrum is correctly referenced. For aqueous samples, internal standards like DSS or TSP are commonly used.
If your shifts are significantly different, it could indicate an incorrect structure or the presence of impurities.
Troubleshooting Guides
Problem 1: Ambiguous assignment of protons within the mannose rings.
Solution Workflow:
-
Start with the anomeric protons: Identify the anomeric proton signals in the 1D ¹H NMR spectrum.
-
Trace the spin systems with COSY and TOCSY:
-
A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds). This will allow you to "walk" from the anomeric proton (H-1) to H-2, and from H-2 to H-3, and so on, within each mannose ring.
-
A TOCSY (Total Correlation Spectroscopy) experiment will reveal correlations between all protons within a spin system. By selecting a well-resolved anomeric proton cross-peak, you can often identify all the protons belonging to that specific mannose residue.
-
-
Utilize HSQC for proton-carbon correlation:
-
Sample Preparation: Dissolve 5-10 mg of 2-O-α-D-mannopyranosyl-D-mannopyranose in 0.5 mL of D₂O.
-
Spectrometer Setup: Use a high-field NMR spectrometer (500 MHz or higher is recommended). Tune and match the probe for both ¹H and ¹³C.
-
Acquisition Parameters:
-
Use a standard TOCSY pulse sequence (e.g., dipsi2esgpph).
-
Set the mixing time to 80-120 ms to allow for magnetization transfer throughout the entire spin system.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis: Process the 2D data with appropriate window functions. Identify the cross-peaks corresponding to the anomeric protons and trace the correlations to assign the other protons in each mannose ring.
Problem 2: Difficulty in confirming the glycosidic linkage between the two mannose units.
Solution Workflow:
The key to confirming the α-(1→2) linkage is to find a correlation between the anomeric proton of the non-reducing mannose (H-1') and the carbon at the linkage site of the reducing mannose (C-2).
-
Employ an HMBC experiment:
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment detects long-range correlations between protons and carbons (typically over 2-3 bonds).[6] A crucial cross-peak to look for is between H-1' of the non-reducing mannose and C-2 of the reducing mannose. The presence of this correlation provides unambiguous evidence for the 1→2 linkage.
-
-
Sample Preparation: Use the same sample prepared for the TOCSY experiment.
-
Spectrometer Setup: A high-field NMR spectrometer is essential for sensitivity.
-
Acquisition Parameters:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling delay for a typical ³JCH of 8 Hz.
-
Acquire a sufficient number of scans, as HMBC is less sensitive than HSQC.
-
-
Processing and Analysis: After processing, look for the key H-1'/C-2 inter-residue correlation.
Problem 3: Broad or disappearing hydroxyl proton signals.
Solution Workflow:
In D₂O, the hydroxyl (-OH) protons will exchange with deuterium and become invisible in the ¹H NMR spectrum. This is standard practice to simplify the spectrum. However, if you need to observe the hydroxyl protons, for example, to confirm their presence or study hydrogen bonding, you can use a different solvent system.
-
Use a protic solvent with a small amount of D₂O: Dissolving the sample in a mixture of 90% H₂O / 10% D₂O or in a solvent like DMSO-d₆ will allow you to observe the hydroxyl proton signals.
-
Perform a D₂O exchange experiment: To confirm that a broad peak is indeed a hydroxyl proton, acquire a ¹H NMR spectrum, then add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity.
Reference Data
The following table provides the ¹H and ¹³C NMR chemical shifts for methyl α-D-mannopyranosyl-(1→2)-α-D-mannopyranoside in D₂O. These values can be used as a close approximation for the free disaccharide, 2-O-α-D-mannopyranosyl-D-mannopyranose.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Man | ||
| 1 | 4.87 | 100.9 |
| 2 | 4.10 | 79.9 |
| 3 | 3.88 | 71.3 |
| 4 | 3.71 | 68.2 |
| 5 | 3.81 | 74.2 |
| 6a | 3.85 | 62.1 |
| 6b | 3.76 | |
| Man' | ||
| 1' | 5.09 | 102.3 |
| 2' | 4.08 | 71.2 |
| 3' | 3.84 | 71.9 |
| 4' | 3.68 | 68.1 |
| 5' | 3.77 | 74.5 |
| 6'a | 3.83 | 62.2 |
| 6'b | 3.74 |
Data adapted from the supplementary information of Ruda et al., Phys. Chem. Chem. Phys., 2022, 24, 1835-1848.
Visualization of Experimental Workflows
Caption: Workflow for NMR assignment of 2-O-α-D-mannopyranosyl-D-mannopyranose.
References
-
Consonni, R., & Cagliani, L. R. (2017). NMR Quantification of Carbohydrates in Complex Mixtures. A Challenge on Honey. Analytical Chemistry, 89(24), 13394–13402. [Link]
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Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1–19. [Link]
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Manzi, A. E., & Varki, A. (2017). NMR Quantification of Carbohydrates in Complex Mixtures. A Challenge on Honey. Analytical Chemistry, 89(24), 13394-13402. [Link]
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Tvaroška, I., & Kóňa, J. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
Ruda, A., Aytenfisu, A. H., d'Ortoli, T. A., MacKerell, A. D., Jr, & Widmalm, G. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Physical chemistry chemical physics : PCCP, 24(3), 1835–1848. [Link]
-
Cunha, H. H. C., & Ball, V. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18938–18947. [Link]
-
Harvey, J. A., & Gallagher, E. S. (2022). Distinguishing Carbohydrate Isomers with Rapid Hydrogen/Deuterium Exchange – Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 33(7), 1269–1277. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved January 12, 2026, from [Link]
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Jiménez-Barbero, J., & Ardá, A. (2018). Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. ACS Omega, 3(1), 1147–1153. [Link]
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Harvey, J. A., & Gallagher, E. S. (2023). Hydrogen/deuterium exchange for the analysis of carbohydrates. Carbohydrate research, 530, 108859. [Link]
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Kato, K., & Nakanishi, K. (2010). Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy. Trends in Glycoscience and Glycotechnology, 22(125), 164–173. [Link]
-
Wikipedia. (2023, November 26). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]
-
OpenOChem. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved January 12, 2026, from [Link]
-
Ruda, A., Aytenfisu, A. H., d'Ortoli, T. A., MacKerell, A. D., Jr, & Widmalm, G. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Physical chemistry chemical physics : PCCP, 24(3), 1835–1848. [Link]
-
ACS Omega. (2018). Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. [Link]
-
Kemp, M. T. (2016). Optimizing Protocols for Carbohydrate NMR Chemical Shift Computations. USF Tampa Graduate Theses and Dissertations. [Link]
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Tafur, G., & Apperley, D. C. (2023). 13 C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Magnetochemistry, 9(8), 193. [Link]
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Dabrowski, J., & Poppe, L. (1987). A Method for the Rapid Assignment of 1H NMR Spectra of Oligosaccharides Using Homonuclear Hartmann-Hahn Spectroscopy. Proceedings of the National Academy of Sciences, 84(5), 1202–1205. [Link]
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Chemistry For Everyone. (2023, July 12). What Is Deuterium Exchange In NMR? [Video]. YouTube. [Link]
-
Wikipedia. (2023, October 29). Hydrogen–deuterium exchange. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000169). Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). ALPHA-D-MANNOPYRANOSYL-(1->2)-BETA-D-MANNOPYRANOSE. Retrieved January 12, 2026, from [Link]
-
Cunha, H. H. C., & Ball, V. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18938–18947. [Link]
-
PubChem. (n.d.). 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, May 21). How to assign peaks to mannose using H-NMR and COSY?[Link]
-
ResearchGate. (2023, October 30). FAQs on NMR of Carbohydrates, oligosaccharides and sugars. [Link]
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Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307–3330. [Link]
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Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. eLS, 1–15. [Link]
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AZoM. (2019, November 4). Inverse Heteronuclear Correlation - 2D NMR Experiments. [Link]
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Nanalysis. (2023, July 14). How TOCSY extends COSY's reach in 2D NMR. [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved January 12, 2026, from [Link]
-
Lönnberg, H., & Eklund, P. (1983). Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. Acta Chemica Scandinavica, Series B, 37, 53–56. [Link]
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MRRC. (n.d.). Structure Elucidation Notes. Retrieved January 12, 2026, from [Link]
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Wang, Y., & Demchenko, A. V. (2007). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Carbohydrate research, 342(10), 1391–1395. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra (D 2 O, 40 °C, 500 MHz) of the mannan core... Retrieved January 12, 2026, from [Link]
-
NRC Publications Archive. (n.d.). Synthesis and conformational and NMR studies of alpha-D-mannopyranosyl and alpha-D-mannopyranosyl-(1----2)-alpha-D-mannopyranosyl linked to L-serine and L-threonine. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Metin, Ö. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2-O-alpha-D-mannopyranosyl-D-mannopyranose
Welcome to the technical support center for 2-O-alpha-D-mannopyranosyl-D-mannopyranose (also known as α-1,2-mannobiose). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this disaccharide. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure the smooth progress of your research.
Introduction to this compound
This compound is a disaccharide composed of two mannose units linked by an α-1,2 glycosidic bond.[1] It is a component of yeast cell walls and serves as a crucial structural motif in various biological processes, making it a molecule of interest in immunology, microbiology, and drug discovery.[2][3] Physically, it is a white to light yellow powder.[3] While generally considered water-soluble, achieving high concentrations or dissolving it in complex buffer systems can sometimes be challenging.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I'm observing a fine white precipitate in my aqueous buffer after adding the mannosyl-mannopyranose. What could be the cause?
A2: Several factors could contribute to precipitation:
-
Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system at the given temperature.
-
Salting Out: High concentrations of salts in your buffer can decrease the solubility of carbohydrates by competing for water molecules, a phenomenon known as "salting out."
-
Temperature: The solubility of most sugars, including this disaccharide, is temperature-dependent. Lower temperatures will generally decrease solubility.[7]
-
Purity: Impurities in either the compound or the solvent can sometimes act as nucleation points for precipitation.
Q3: Can I use organic co-solvents to improve the solubility of this compound?
A3: Yes, the use of co-solvents can be an effective strategy. However, it's a balancing act. While a small percentage of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can help disrupt crystal lattice formation and improve solubilization, adding too much of a less polar solvent like ethanol can actually decrease the solubility of this highly polar carbohydrate.[6][7] For cell-based assays, it is critical to keep the final concentration of organic solvents low (typically below 1%) to avoid cellular toxicity.
Q4: How should I store solutions of this compound?
A4: For short-term storage (up to 24 hours), aqueous solutions can be kept at 2-8°C. For longer-term storage, it is advisable to aliquot and freeze the solution at -20°C or -80°C to prevent microbial growth and potential degradation. Note that for some carbohydrates, freeze-thaw cycles can sometimes lead to precipitation, so it's best to store in single-use aliquots. For the related D-mannose, it is not recommended to store aqueous solutions for more than one day.[5]
Troubleshooting Guides
Issue 1: The compound is not dissolving completely in an aqueous buffer.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Exceeding Solubility Limit | Incrementally add the powdered compound to the vortexing buffer. Observe for complete dissolution before adding more. If undissolved particles remain, you have reached the saturation point. | This ensures you are not supersaturating the solution, which can lead to rapid precipitation. |
| Low Temperature | Gently warm the solution in a water bath (e.g., 37-50°C) while stirring. Do not boil, as this may cause degradation. | Increasing the kinetic energy of the system helps to overcome the activation energy required for dissolution.[8] |
| Incorrect pH | While the glycosidic bond is relatively stable, extreme pH values can affect the charge and hydration of the molecule. Ensure your buffer pH is within a neutral range (pH 6-8) unless your experiment dictates otherwise. | The hydroxyl groups on the sugar are weak acids, but extreme pH can alter their ionization state, potentially affecting solubility. |
| Insufficient Mixing | Use a vortex mixer for small volumes or a magnetic stirrer for larger volumes to ensure adequate agitation. Sonication in a water bath for short periods (5-10 minutes) can also be effective. | Mechanical energy helps to break down agglomerates of the powder and increase the surface area exposed to the solvent, accelerating dissolution. |
Issue 2: The compound precipitates out of solution after initial dissolution.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Supersaturation | The solution was likely supersaturated. Try preparing a fresh solution at a slightly lower concentration. If a higher concentration is necessary, consider the co-solvent methods below. | A supersaturated solution is thermodynamically unstable, and the solute will tend to precipitate over time to reach equilibrium. |
| Temperature Fluctuation | If the solution was prepared warm and then cooled, precipitation can occur. If your experiment allows, maintain a constant, slightly elevated temperature. | As the temperature decreases, the solubility limit of the compound also decreases, leading to precipitation of the excess solute. |
| Solvent Evaporation | Ensure your container is well-sealed during storage and use. | Evaporation of the solvent will increase the concentration of the solute, potentially pushing it beyond its solubility limit. |
| Interaction with other components | If adding the mannosyl-mannopyranose solution to a complex medium (e.g., cell culture media), add it slowly while stirring to avoid localized high concentrations that can trigger precipitation. | Rapid addition can create transient areas of supersaturation, leading to nucleation and precipitation before the compound can be evenly dispersed. |
Experimental Protocols
Protocol 1: Basic Aqueous Solubilization
This protocol is suitable for preparing stock solutions in simple aqueous buffers (e.g., PBS, Tris).
-
Bring the powdered this compound and your desired aqueous buffer to room temperature.
-
Weigh the required amount of the compound.
-
In a suitable sterile container, add the buffer.
-
While vigorously vortexing or stirring the buffer, slowly add the powdered compound in small portions.
-
Continue mixing for 15-30 minutes at room temperature.
-
If complete dissolution is not achieved, gently warm the solution to 37°C for 10-15 minutes with continued stirring.
-
Once fully dissolved, sterile-filter the solution through a 0.22 µm filter if required for your application.
Protocol 2: Co-solvent Method for Enhanced Solubility
This protocol is for applications requiring higher concentrations or for use in complex biological media.
-
Prepare a concentrated stock solution of this compound in sterile, anhydrous DMSO. Based on data for D-mannose, a concentration of up to 20 mg/mL should be achievable.[5]
-
Warm the solution slightly (to 37°C) and vortex until the compound is fully dissolved.
-
To prepare your final working solution, perform a serial dilution. Add the DMSO stock solution dropwise into your final aqueous buffer while the buffer is being vortexed or stirred.
-
Crucially, ensure the final concentration of DMSO in your working solution is non-toxic to your experimental system (typically <0.5% v/v).
Visualizing the Solubilization Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: Decision workflow for dissolving the disaccharide.
Mechanism of Co-Solvency
The diagram below illustrates the principle of using a co-solvent like DMSO to enhance the solubility of a polar carbohydrate in an aqueous solution.
Caption: How co-solvents can aid carbohydrate dissolution.
References
-
D(+)-Mannose. (n.d.). Solubility of Things. Retrieved January 12, 2026, from [Link]
- Method for preparing D-mannose and mannan oligosaccharide by using banana root bulb dry powder. (2010). Google Patents.
-
Wang, Z., et al. (2019). Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation. National Institutes of Health. Retrieved from [Link]
-
Mannan Oligosaccharides. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]
- Gong, X., et al. (2012). Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions.
- van Putten, R. J., et al. (2014). Experimental and Modeling Studies on the Solubility of d-Arabinose, d-Fructose, d-Glucose, d-Mannose, Sucrose and d-Xylose in Methanol and Methanol–Water Mixtures. Industrial & Engineering Chemistry Research, 53(19), 8285-8290.
- Gong, X., et al. (2012). Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions.
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
alpha-D-Mannopyranose. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Regioselective synthesis of mannobiose and mannotriose by reverse hydrolysis using a novel 1,6-alpha-D-mannosidase from Aspergillus phoenicis. (2000). ResearchGate. Retrieved from [Link]
-
61-alpha-D-Galactosyl-mannobiose plus Mannotriose Oligo. (n.d.). Megazyme. Retrieved January 12, 2026, from [Link]
-
Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
2α-Mannobiose. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Processing of the Terminal Alpha-1,2-Linked Mannose Residues From Oligomannosidic N-Glycans Is Critical for Proper Root Growth. (2018). Frontiers in Plant Science. Retrieved from [Link]
-
Enzymatic Synthesis of Mannobioses and Mannotrioses by Reverse Hydrolysis Using Alpha-Mannosidase From Aspergillus Niger. (1995). PubMed. Retrieved from [Link]
-
Mannobiose Oligosaccharide. (n.d.). Megazyme. Retrieved January 12, 2026, from [Link]
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Technical Support Center: High-Purity Isolation of 2-O-alpha-D-mannopyranosyl-D-mannopyranose
Welcome to the technical support center for the method refinement of high-purity 2-O-alpha-D-mannopyranosyl-D-mannopyranose isolation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges encountered during the purification of this specific mannobiose isomer.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What is the primary source for producing this compound?
The most common and efficient method for producing this compound is through the enzymatic hydrolysis of mannans. Mannans are polysaccharides with a backbone of mannose units, found in various natural sources like softwood, guar gum, and locust bean gum.[1][2] The use of specific endo-1,4-β-mannanases can cleave the β-1,4-mannosidic linkages in the mannan backbone to yield various mannooligosaccharides (MOS), including the desired mannobiose.[3][4]
Q2: Why is the purification of this compound challenging?
The primary challenge lies in the heterogeneity of the initial hydrolysate, which contains a mixture of monosaccharides (mannose), various mannooligosaccharides with different degrees of polymerization (DP), and, most importantly, structural isomers of mannobiose (e.g., α-1,3, α-1,4, α-1,6, and β-linked isomers). Separating these closely related compounds requires high-resolution chromatographic techniques.
Q3: What are the recommended initial purification steps after enzymatic hydrolysis?
After enzymatic hydrolysis, it is crucial to remove larger molecules like residual polysaccharides and the enzyme itself, as well as salts from the buffer. A common initial step is treatment with activated carbon, which can effectively adsorb oligosaccharides, allowing for the removal of most salt impurities.[5] The oligosaccharides can then be eluted from the carbon. Following this, ultrafiltration can be employed to separate the oligosaccharide fraction from larger protein (enzyme) contaminants.
Q4: Which chromatographic techniques are best suited for isolating the specific α-1,2 isomer?
For the fine separation of mannobiose isomers, high-performance liquid chromatography (HPLC) is the method of choice. The selection of the stationary phase is critical. Columns that have shown success in separating mannooligosaccharide isomers include:
-
Aminopropyl-silica columns: These are commonly used for the separation of oligosaccharides based on size.
-
Graphitized carbon columns (GCC): These columns offer excellent capabilities for separating structural isomers of oligosaccharides, including different linkage positions of mannotrioses, and are highly effective for mannobiose isomer separation.[6]
-
High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD): This is a highly sensitive and high-resolution technique for the analysis and purification of oligosaccharides without the need for derivatization.[7][8][9]
Q5: How can I monitor the progress and purity of my fractions during purification?
Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the fractions from your column chromatography.[10][11][12] By running your fractions alongside standards of mannose (M1), mannobiose (M2), mannotriose (M3), etc., you can quickly identify the fractions containing your desired disaccharide. For final purity assessment and structural confirmation, more advanced techniques are necessary.
Q6: What methods are used for the final structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of oligosaccharides.[13][14] Both 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR experiments can confirm the presence of the α-1,2 linkage and the overall structure of the molecule. Mass spectrometry (MS) is also used to confirm the molecular weight of the purified disaccharide.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the isolation and purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mannobiose after Hydrolysis | - Inefficient enzymatic activity.- Sub-optimal reaction conditions (pH, temperature, time).- Presence of enzyme inhibitors in the mannan source. | - Ensure the use of a highly active β-mannanase.- Optimize pH, temperature, and incubation time for your specific enzyme and substrate.- Consider a pre-treatment of the mannan substrate to remove potential inhibitors. |
| Poor Separation of Mannobiose from Other Oligosaccharides | - Inappropriate column choice for the separation.- Sub-optimal mobile phase composition.- Column overloading. | - For bulk separation, consider gel filtration chromatography to separate based on size.[15][16][17][18][19]- For isomer separation, use a high-resolution column like a graphitized carbon or an amino-propyl column.[6]- Optimize the mobile phase gradient (e.g., acetonitrile/water) to improve resolution.- Reduce the sample load on the column. |
| Co-elution of Mannobiose Isomers in HPLC | - Insufficient resolving power of the HPLC column.- Inadequate mobile phase conditions. | - Switch to a graphitized carbon column, which has demonstrated superior separation of manno-oligosaccharide isomers.[6]- Adjust the mobile phase composition and gradient slope. Slower, shallower gradients often improve the resolution of closely eluting peaks.- Consider High-Performance Anion-Exchange Chromatography (HPAEC-PAD) for enhanced separation.[7][8][20] |
| Broad or Tailing Peaks in Chromatography | - Column degradation or contamination.- Presence of interfering substances in the sample.- Sub-optimal flow rate. | - Wash the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.- Ensure the sample is well-dissolved and free of particulate matter before injection.- Optimize the flow rate; a lower flow rate can sometimes improve peak shape. |
| Difficulty Confirming α-1,2 Linkage | - Insufficient purity of the sample for NMR analysis.- Overlapping signals in the NMR spectrum. | - Further purify the sample using a high-resolution HPLC method.- Utilize 2D NMR techniques such as NOESY or ROESY to establish through-space correlations between the anomeric proton of one mannose unit and the protons on the second mannose unit, which can confirm the linkage position.[21] |
| Presence of Salts in the Final Product | - Incomplete removal during initial purification steps. | - Incorporate a desalting step using activated carbon or a dedicated desalting column (gel filtration).[5][22][23][24][25] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Mannan
-
Substrate Preparation: Prepare a solution of mannan (e.g., locust bean gum) at a concentration of 1-5% (w/v) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). Heat the solution to dissolve the mannan completely, then cool to the optimal temperature for the enzyme.
-
Enzymatic Reaction: Add β-mannanase to the mannan solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) is common.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with gentle agitation for 12-24 hours.
-
Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Monitoring: At different time points, take aliquots of the reaction mixture and analyze by TLC to monitor the production of mannooligosaccharides.[10][11][12]
Protocol 2: Initial Purification with Activated Carbon
-
Adsorption: After centrifugation of the hydrolysate to remove insoluble material, add activated carbon to the supernatant (e.g., 5% w/v) and stir for 1-2 hours at room temperature.
-
Washing: Separate the activated carbon by filtration or centrifugation and wash thoroughly with deionized water to remove salts and monosaccharides.
-
Elution: Elute the adsorbed oligosaccharides from the activated carbon using a low concentration of ethanol (e.g., 5-15% ethanol in water).[23]
-
Concentration: Concentrate the ethanol eluate under reduced pressure to remove the ethanol and obtain a concentrated oligosaccharide mixture.
Protocol 3: High-Resolution HPLC Separation
-
Column: Use a graphitized carbon column for optimal isomer separation.[6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-45 min: Gradient from 5% B to 40% B
-
45-50 min: Wash with 95% B
-
50-60 min: Re-equilibrate with 5% B
-
-
Detection: Use a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
-
Fraction Collection: Collect fractions based on the elution profile and analyze each fraction by TLC to identify those containing mannobiose.
Visualizations
Caption: Workflow for the isolation of this compound.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US8357518B2 - Thermostable enzymes for the hydrolysis of mannan-containing polysaccharides - Google Patents [patents.google.com]
- 5. Separation and quantification of neoagaro-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ast.uga.edu [ast.uga.edu]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. microbenotes.com [microbenotes.com]
- 16. researchgate.net [researchgate.net]
- 17. Size Exclusion Chromatography (Gel Filtration) Products [gbiosciences.com]
- 18. Gel Filtration Chromatography (GFC) | Phenomenex [phenomenex.com]
- 19. harvardapparatus.com [harvardapparatus.com]
- 20. Development of a high performance anion exchange chromatography analysis for mapping of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Purification of fructooligosaccharides in an activated charcoal fixed bed column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. US4502890A - Purification of sugar liquors with activated carbon - Google Patents [patents.google.com]
"troubleshooting guide for 2-O-alpha-D-mannopyranosyl-D-mannopyranose quantification"
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Quantification of 2-O-α-D-mannopyranosyl-D-mannopyranose
Welcome to the technical support center for the analysis of 2-O-α-D-mannopyranosyl-D-mannopyranose (α-1,2-Mannobiose). This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this specific disaccharide. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively.
This guide is structured around the common challenges and questions that arise during the analytical workflow, from initial sample handling to final data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Sample Preparation & Handling
Question: My sample recovery is low and inconsistent. What are the most critical factors in sample preparation for α-1,2-Mannobiose?
Answer: Low and variable recovery is one of the most common challenges in oligosaccharide analysis and typically points to issues in your sample handling workflow. The multi-step process of extraction, purification, and concentration introduces several potential pitfalls.
-
Causality: Sugars, including mannobiose, are highly polar and can be "sticky." They can adsorb to surfaces or be lost during solvent evaporation and purification steps. Furthermore, the stability of your sample can be compromised by temperature, pH, and the buffers used. A recent study on heparan sulphate disaccharides highlighted that using Tris-HCl buffer followed by vacuum evaporation at elevated temperatures can lead to major sample loss.[1]
-
Troubleshooting Steps:
-
Buffer Selection: If your protocol involves digestion or incubation steps, consider using a volatile buffer like ammonium bicarbonate (AMBIC) instead of Tris-HCl, as it is more compatible with subsequent mass spectrometry analysis and less likely to cause sample loss during evaporation.[1]
-
Storage Conditions: Always store your purified disaccharide samples at low temperatures (-20°C or -80°C) to maintain integrity. Avoid repeated freeze-thaw cycles, which can degrade the analyte.[2]
-
Evaporation/Drying: When concentrating your sample, use a centrifugal vacuum concentrator (SpeedVac) at a low temperature (e.g., <30°C) or lyophilization (freeze-drying). High temperatures can lead to degradation.
-
Choice of Vials/Tubes: Use low-adsorption polypropylene tubes or silanized glass vials to minimize loss of the analyte to container surfaces.
-
Question: My sample is in a complex biological matrix (e.g., serum, cell culture media). How do I effectively clean it up before injection?
Answer: A robust cleanup is non-negotiable for accurate quantification, especially when using mass spectrometry, due to the risk of ion suppression from matrix components like salts and proteins.
-
Causality: Salts can interfere with chromatographic peak shape and suppress the ionization of your target analyte in the MS source, leading to artificially low quantitative results.[3] Proteins and other large molecules can irreversibly bind to and foul your analytical column.
-
Recommended Workflow: Solid-Phase Extraction (SPE) A common and effective method is using a graphitized carbon black (GCB) or a mixed-mode polymeric SPE cartridge. GCB is particularly effective at retaining carbohydrates while allowing salts and other highly polar contaminants to be washed away.
Caption: Workflow for sample cleanup using Graphitized Carbon SPE.
Part 2: Chromatographic Separation (HPLC/UPLC)
Question: I'm seeing significant peak tailing for my mannobiose standard. What is causing this and how can I fix it?
Answer: Peak tailing is a classic HPLC problem, often caused by unwanted secondary interactions between your analyte and the stationary phase.
-
Causality: For silica-based columns (like many HILIC or Amide columns), residual, acidic silanol groups (-Si-OH) on the silica surface can interact with the hydroxyl groups on your disaccharide. This secondary interaction mechanism has a different kinetic profile than the primary chromatographic separation, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[4]
-
Troubleshooting Steps:
-
Mobile Phase pH: Adjusting the pH of your mobile phase can suppress the ionization of the silanol groups. However, for HILIC, the pH window is often limited.
-
Increase Buffer Strength: A higher concentration of buffer salts in the mobile phase can help to shield the active sites on the stationary phase, reducing secondary interactions.[4]
-
Use a High-Purity Column: Modern HPLC columns are often manufactured with high-purity silica and advanced end-capping techniques that minimize the number of accessible silanol groups, making them less prone to peak tailing.
-
Check for Column Contamination: A contaminated guard or analytical column can also lead to peak shape issues. Flush the column according to the manufacturer's instructions or replace the guard column.[5]
-
Question: I can't resolve my α-1,2-Mannobiose peak from other sugars in my sample, particularly glucose. What separation strategy do you recommend?
Answer: Co-elution of structurally similar sugars is a significant challenge. Glucose, being a C2 epimer of mannose, can be particularly difficult to separate from mannose-containing disaccharides.[6] The key is to use a highly selective stationary phase and optimize the mobile phase.
-
Causality: The separation of sugar isomers relies on subtle differences in their interaction with the stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. An amide-based column often provides excellent selectivity for polar analytes like sugars.
-
Recommended HPLC Method:
| Parameter | Recommendation | Rationale |
| Column | Amide-functionalized column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm) | Provides excellent selectivity for polar sugars and their isomers through a combination of partitioning and hydrogen bonding mechanisms. |
| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 4.4 | Ammonium formate is a volatile salt, making it ideal for LC-MS applications. The slightly acidic pH can help improve peak shape. |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 4.4 | The high organic content is necessary for retention in HILIC mode. |
| Gradient | Start at high %B (e.g., 90%), gradually decrease to elute analytes | A shallow gradient is crucial for resolving closely eluting isomers. A typical run might decrease from 90% to 70% B over 15-20 minutes. |
| Column Temp. | 35-45 °C | Elevated temperature can improve efficiency and reduce viscosity, but must be carefully controlled for reproducible retention times.[5] |
Part 3: Detection & Quantification
Question: My MS signal is weak and unstable. How can I improve the sensitivity for mannobiose detection?
Answer: Sugars are notoriously difficult to ionize efficiently by electrospray ionization (ESI). Improving signal intensity requires optimizing both the mobile phase and MS source conditions.
-
Causality: Neutral sugars lack easily ionizable functional groups. In ESI, they are typically detected as adducts with ions present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. The efficiency of adduct formation directly impacts signal intensity.
-
Troubleshooting Steps:
-
Promote Adduct Formation: While ammonium formate is a good starting point, some studies show that forming sodium adducts [M+Na]⁺ can provide a superior and more stable signal for mannoligosaccharides.[7] You can achieve this by adding a low concentration of sodium acetate (e.g., 1 mM) to your mobile phase post-column, or sometimes directly if it doesn't compromise chromatography.
-
Optimize Source Parameters: Systematically optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas). These settings are instrument-dependent but critical for efficient desolvation and ionization.
-
Use an Internal Standard: The most reliable way to ensure accurate quantification despite signal fluctuations is to use a stable isotope-labeled (SIL) internal standard, such as ¹³C₆-labeled mannobiose. The SIL standard co-elutes with the analyte and experiences the same ionization effects, allowing for reliable normalization of the signal.[6]
-
Question: I don't have access to an LC-MS. Can I use a Refractive Index (RI) detector? What are the limitations?
Answer: Yes, HPLC with Refractive Index (HPLC-RI) detection is a classic method for sugar analysis. It's a universal detector that responds to any analyte that changes the refractive index of the mobile phase.
-
Limitations & Troubleshooting:
-
Low Sensitivity: RI is significantly less sensitive than MS, requiring higher sample concentrations.
-
No Gradient Elution: RI detectors are extremely sensitive to changes in mobile phase composition, making them incompatible with gradient elution. You must develop an isocratic method, which can be very challenging for complex samples and may compromise resolution.
-
Baseline Stability: The RI signal is highly susceptible to temperature fluctuations. A stable column oven and temperature-controlled detector cell are mandatory for a stable baseline.[8]
-
Negative Peaks: If your sample diluent has a different refractive index than the mobile phase, you may see large negative peaks at the beginning of your chromatogram, which can interfere with early-eluting analytes. Always dissolve your standards and samples in the mobile phase.
-
Protocols & Workflows
Protocol 1: General LC-MS/MS Quantification Workflow
This protocol outlines a robust, self-validating method using an internal standard for the quantification of α-1,2-Mannobiose.
Caption: Self-validating LC-MS/MS workflow using an internal standard.
Step-by-Step Method:
-
Standard Curve & QC Preparation:
-
Prepare a stock solution of α-1,2-Mannobiose standard.
-
Perform serial dilutions to create a calibration curve over your expected concentration range (e.g., 0.5 to 100 ng/mL).
-
Prepare at least three levels of Quality Control (QC) samples (low, medium, high).
-
-
Sample Preparation:
-
To 50 µL of each standard, QC, and unknown sample, add a fixed amount of the internal standard (IS) solution.
-
Perform sample cleanup (e.g., protein precipitation with cold acetonitrile or SPE as described previously).
-
Centrifuge to pellet precipitated material.
-
Evaporate the supernatant to dryness under vacuum at <30°C.
-
Reconstitute the residue in a fixed volume of the initial mobile phase (e.g., 100 µL of 90:10 Acetonitrile:Water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HILIC column system described in the table above.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
Example Transition for Mannobiose [M+Na]⁺: m/z 365.1 → m/z 203.1 (loss of a mannose residue)
-
Example Transition for a ¹³C₆-IS: m/z 371.1 → m/z 209.1
-
-
Note: These transitions must be empirically optimized on your specific instrument.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Area Ratio vs. Concentration for your standards using a weighted (1/x) linear regression.
-
Determine the concentration of your unknown samples from the calibration curve. Your QC samples must fall within an acceptable range (e.g., ±15% of the nominal value) for the run to be considered valid.[6]
-
References
-
Zhang, Y. T., et al. (2002). Analysis of mannoligosaccharides by liquid chromatography-electrospray ionization mass spectrometry. Se Pu, 20(4), 364-6. [Link]
-
Farkas, A., et al. (2022). Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS. Journal of Mass Spectrometry, 57(11), e4895. [Link]
-
Sheng, J., et al. (2012). Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 403(8), 2247-56. [Link]
-
Taylor, S. L., et al. (2015). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Chromatography B, 990, 122-127. [Link]
-
Waters Corporation. (2017). Quantification of Mono and Disaccharides in Foods. Waters Application Note. [Link]
-
Dell, A., et al. (1990). Mass spectrometry of high-mannose oligosaccharides after trifluoroacetolysis and periodate oxidation. Carbohydrate Research, 200, 77-88. [Link]
-
Sheng, J., et al. (2012). Analysis of glycosaminoglycan-derived disaccharides by capillary electrophoresis using laser-induced fluorescence detection. Glycoconjugate Journal, 29(5-6), 303-10. [Link]
-
Lyubenova, L., et al. (2021). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Carbohydrate Research, 500, 108244. [Link]
-
Lawrence, R., et al. (2012). Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry. Analytical and Bioanalytical Chemistry, 403(3), 775-784. [Link]
-
Miwa, I., & Taguchi, T. (2013). Determination of d-Mannose in Plasma by HPLC. Journal of Glycomics & Lipidomics. [Link]
-
Sacks, D. B., et al. (2019). Quantification of D-mannose in plasma: development and validation of a reliable and accurate HPLC-MS-MS method. Clinical Chemistry and Laboratory Medicine, 57(10), 1599-1606. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Yang, R., et al. (2020). Rapid monitoring of high‐mannose glycans during cell culture process of therapeutic monoclonal antibodies using lectin affinity chromatography. Biotechnology Progress, 36(5), e3027. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. ACE. [Link]
-
Wang, C. C., et al. (2014). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 19(1), 86-100. [Link]
-
PubChem. (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. National Center for Biotechnology Information. [Link]
-
Nobre, C., et al. (2018). Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method. Frontiers in Chemistry, 6, 52. [Link]
-
Sharma, V., et al. (2014). MANNOSE METABOLISM: MORE THAN MEETS THE EYE. Biochemical and Biophysical Research Communications, 453(2), 220-228. [Link]
-
ResearchGate. (n.d.). Synthesis and conformational analysis of an α-D-mannopyranosyl-(1–2)-α-D-mannopyranosyl-(1–6)-α-D-mannopyranose mimic. Request PDF. [Link]
-
PubChem. (n.d.). alpha-D-Mannopyranose. National Center for Biotechnology Information. [Link]
Sources
- 1. Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Analysis of mannoligosaccharides by liquid chromatography-electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Mannose Disaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Mannose Disaccharides in Biological Systems
Mannose, a C-2 epimer of glucose, is a fundamental monosaccharide in numerous biological processes, particularly in the glycosylation of proteins.[1] When two mannose units are linked together, they form mannose disaccharides, also known as mannobioses. The seemingly subtle difference in the glycosidic linkage between these two mannose units—be it α-1,2, α-1,3, α-1,4, or α-1,6—gives rise to a remarkable diversity in their three-dimensional structures. This structural heterogeneity, in turn, dictates their specific interactions with various proteins, most notably lectins, and consequently, their distinct biological activities.
This guide will explore the comparative biological activities of these mannose disaccharides, focusing on two key areas of significant research interest: immunomodulation and lectin binding. We will examine experimental data that sheds light on how the linkage type influences the potency and nature of their effects, providing a framework for understanding their potential as therapeutic agents and research tools.
Immunomodulatory Effects: A Tale of Two Linkages
The immunomodulatory properties of mannose-containing saccharides are a burgeoning field of study. Evidence suggests that specific mannose disaccharides can exert potent effects on immune cells, with the nature of the glycosidic bond playing a pivotal role.
Immunosuppressive Activity of α-1,6-Mannobiose
A notable example of the potent immunomodulatory activity of mannose disaccharides is the immunosuppressive effect of α-D-Mannopyranosyl-(1→6)-D-mannopyranose (α-1,6-mannobiose). Research has demonstrated that this specific disaccharide can significantly inhibit the proliferative response of human T lymphocytes.[2]
Experimental Evidence:
In a key study, the inhibitory effect of α-1,6-mannobiose on antigen-specific T cell proliferation was compared to that of the monosaccharide D-mannose. The results were striking: α-1,6-mannobiose was found to be approximately 100 times more potent than D-mannose at achieving 50% inhibition of T-cell proliferation.[2] This dramatic increase in potency underscores the critical importance of the disaccharide structure and the specific α-1,6 linkage in mediating this immunosuppressive effect.
Causality Behind the Observation:
The enhanced potency of α-1,6-mannobiose is likely due to its higher affinity and specificity for cell surface receptors on T cells or accessory cells involved in T cell activation. While D-mannose can inhibit T cell proliferation, its lower affinity requires much higher concentrations to achieve a similar effect.[2] The disaccharide's unique shape, conferred by the α-1,6 linkage, likely allows for a more optimal fit into the binding pocket of a target lectin or receptor, leading to a more stable interaction and a more potent downstream signaling cascade that ultimately results in the inhibition of proliferation.
The following diagram illustrates the proposed mechanism of T-cell proliferation inhibition:
Immunostimulatory Activity of β-1,4-Mannobiose
In contrast to the immunosuppressive effects of α-1,6-mannobiose, β-1,4-linked mannobiose has been shown to possess immunostimulatory properties. This highlights the profound impact of stereochemistry on biological function.
Experimental Evidence:
Studies on murine bone marrow-derived dendritic cells (BMDCs) have shown that β-1,4-mannobiose can significantly induce the production of various cytokines, including IL-6, IL-10, TNF-α, and IFN-β.[3] Furthermore, it was found to enhance the T-cell stimulatory capacity of these dendritic cells.[3] This activity was shown to be mediated through the Toll-like receptor 4 (TLR4)/MD-2 complex.[3]
Comparative Data Summary: Immunomodulatory Activity
| Compound | Linkage | Biological Activity | Target Cells | Potency Comparison | Reference |
| α-1,6-Mannobiose | α-1,6 | Immunosuppressive | Human T Lymphocytes | ~100x more potent than D-mannose | [2] |
| β-1,4-Mannobiose | β-1,4 | Immunostimulatory | Murine Dendritic Cells | Induces cytokine production | [3] |
Lectin Binding: The Molecular Basis of Recognition
The biological activities of mannose disaccharides are fundamentally rooted in their interactions with carbohydrate-binding proteins known as lectins. Different lectins exhibit distinct specificities for the various mannobiose isomers, and these binding preferences are the initial step in a cascade of cellular events.
Differential Binding to C-type Lectins: DC-SIGN and the Mannose Receptor
Two important C-type lectins involved in pathogen recognition and immune regulation are DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) and the Mannose Receptor. The affinity of these receptors for different mannose disaccharides varies, demonstrating the discerning nature of lectin-carbohydrate interactions.
Experimental Evidence:
Studies investigating the binding of various mannose-containing oligosaccharides to DC-SIGN have revealed a preference for structures containing the Manα1-2Man motif.[4][5] While the trimannose core (Manα1-3[Manα1-6]Man) binds more strongly to DC-SIGN than mannose alone, the presence of terminal α1-2 linked mannose residues further enhances this affinity.[4]
A comparative study using liposomes decorated with different mannose oligosaccharides found that liposomes with a [Manα1-3(Manα1-6)Man] structure showed the highest binding and internalization in cells expressing DC-SIGN.[6] In contrast, cells expressing the Mannose Receptor exhibited a higher uptake of liposomes decorated with a tri-antennary α-D-mannopyranoside.[6]
Further crystallographic studies have shown that both the α1-2 and α1-6 linked dimannosides bind to the carbohydrate recognition domain (CRD) of the macrophage mannose receptor, with the α1-2 linked disaccharide showing supplementary interactions that may explain its enhanced affinity.[7]
Causality Behind the Observation:
The differential binding affinities of mannobiose isomers to lectins are determined by the precise spatial arrangement of hydroxyl groups on the sugar rings, which in turn is dictated by the glycosidic linkage. The binding pockets of lectins are highly specific, and a subtle change in the orientation of a single hydroxyl group can significantly impact the stability of the interaction. For example, the enhanced affinity of DC-SIGN for α-1,2-mannobiose is attributed to the ability of this disaccharide to engage in multiple binding modes within the primary Ca2+ binding site of the lectin, leading to additional contacts and a statistical enhancement of binding.[8]
The following diagram illustrates the workflow for assessing lectin binding affinity:
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments discussed.
T-Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a robust method for assessing cell viability and proliferation. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9]
Protocol:
-
Cell Plating: Seed peripheral blood mononuclear cells (PBMCs) or a T-cell line in a 96-well flat-bottom microplate at a density of 1 x 10^5 to 2 x 10^5 cells/well in 100 µL of complete culture medium.
-
Stimulation and Treatment: Add the desired T-cell stimulus (e.g., phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads) and the mannose disaccharides at various concentrations to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Incubate the plate overnight at 37°C and then measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each treatment group compared to the stimulated, untreated control.
Isothermal Titration Calorimetry (ITC) for Lectin Binding
ITC is a powerful technique for the quantitative determination of the binding affinity, stoichiometry, and thermodynamic parameters of biomolecular interactions.[10][11]
Protocol:
-
Sample Preparation:
-
Prepare the purified lectin solution (e.g., 10-50 µM) and the mannose disaccharide solutions (e.g., 1-5 mM) in the same buffer (e.g., Tris-buffered saline with CaCl2).
-
Degas both solutions thoroughly to avoid bubble formation during the experiment.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the lectin solution into the sample cell and the mannose disaccharide solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the mannose disaccharide solution into the lectin solution.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Acquisition:
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion and Future Directions
The biological activity of mannose disaccharides is intricately linked to their specific glycosidic linkages. This guide has highlighted the contrasting immunomodulatory effects of α-1,6- and β-1,4-mannobiose and the differential binding of various isomers to key immune lectins. The experimental data and protocols provided herein serve as a foundation for researchers to further explore the therapeutic potential of these fascinating molecules.
Future research should focus on a more comprehensive, head-to-head comparison of all common mannobiose isomers in a wider range of biological assays. Elucidating the precise molecular interactions through co-crystallization studies of these disaccharides with their lectin targets will provide invaluable insights for the rational design of novel glycomimetic drugs with enhanced specificity and efficacy. The continued exploration of these simple sugars holds immense promise for the development of new treatments for a variety of diseases, from autoimmune disorders to infectious diseases.
References
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Mannose. (n.d.). In Wikipedia. Retrieved from [Link]
- Gao, Y., et al. (2020). Comparative binding and uptake of liposomes decorated with mannose oligosaccharides by cells expressing the mannose receptor or DC-SIGN.
- Feinberg, H., et al. (2007). Multiple modes of binding enhance the affinity of DC-SIGN for high mannose N-linked glycans found on viral glycoproteins. Journal of Biological Chemistry, 282(6), 4204-4211.
- Comparative study on antimicrobial activity of mono-rhamnolipid and di-rhamnolipid and exploration of cost-effective antimicrobial agents for agricultural applications. (2022). Frontiers in Bioengineering and Biotechnology, 10, 989947.
- Dam, T. K., & Brewer, C. F. (2014). Isothermal calorimetric analysis of lectin-sugar interaction. In Methods in Molecular Biology (Vol. 1200, pp. 207-214). Humana Press.
- Muchmore, A. V., & Decker, J. M. (1984). Purification and characterization of a mannose-containing disaccharide obtained from human pregnancy urine. A new immunoregulatory saccharide. The Journal of experimental medicine, 160(6), 1673–1685.
- Binding assay of calreticulin using isothermal titration calorimetry. (2021). In T. Tiemeyer M. (Ed.), Glycoscience Protocols. NCBI Bookshelf.
- (PDF) Antimicrobial activity of mannose-derived glycosides. (2015). Monatshefte für Chemie - Chemical Monthly, 146(10), 1707-1714.
- Manno-oligosaccharides as a promising antimicrobial strategy: pathogen inhibition and synergistic effects with antibiotics. (2024). Frontiers in Microbiology, 15, 1369654.
- Survey of immune-related, mannose/fucose-binding C-type lectin receptors reveals widely divergent sugar-binding specificities. (2008). Glycobiology, 18(10), 813–824.
- Feinberg, H., et al. (2007). Multiple modes of binding enhance the affinity of DC-SIGN for high mannose N-linked glycans found on viral glycoproteins. Journal of Biological Chemistry, 282(6), 4204-4211.
- Nappi, V. M., et al. (2015). Structural analysis of carbohydrate binding by the macrophage mannose receptor CD206. Journal of Biological Chemistry, 290(51), 30592-30605.
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2α-Mannobiose. (n.d.). In Wikipedia. Retrieved from [Link]
- A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. (2022). ACS Chemical Biology, 17(2), 343-356.
- Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. (2020). Physical Chemistry Chemical Physics, 22(44), 25779-25793.
- Neth, O., et al. (2000). Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition. Infection and Immunity, 68(2), 688–693.
- Kato, K., et al. (2021). β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex. Cells, 10(7), 1774.
- Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. (2023). Marine Drugs, 21(11), 565.
- Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. (2024). RSC Chemical Biology, 5(1), 10-15.
- Characterization of a specific alpha-mannosidase involved in oligosaccharide processing in Saccharomyces cerevisiae. (1984). Journal of Biological Chemistry, 259(17), 10794-10800.
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A Comparative Guide to Fungal Infection Biomarkers: Validating 2-O-α-D-mannopyranosyl-D-mannopyranose as a Novel Candidate
Introduction: The Unmet Need for Rapid and Specific Fungal Diagnostics
Invasive fungal infections (IFIs) represent a significant and growing threat to immunocompromised individuals, patients in intensive care units, and those who have undergone major surgery.[1][2][3] The timely and accurate diagnosis of IFIs is critical, as delays in initiating appropriate antifungal therapy are associated with high morbidity and mortality.[3] The current "gold standard" for diagnosis, which relies on culture and histopathology, is often hampered by low sensitivity and slow turnaround times.[2][4] This has led to the development and adoption of non-culture-based diagnostic methods that detect fungal biomarkers in patient samples.
This guide provides an in-depth comparison of the potential novel biomarker, 2-O-α-D-mannopyranosyl-D-mannopyranose, with established serological markers for IFIs. We will explore the scientific rationale for its candidacy, propose a validation workflow, and objectively compare its hypothetical performance with that of (1,3)-β-D-glucan, galactomannan, and other mannan-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to advance the field of fungal diagnostics.
The Biochemical Rationale: Why 2-O-α-D-mannopyranosyl-D-mannopyranose?
Fungal cell walls are complex structures rich in polysaccharides, including mannans, which are polymers of mannose.[5] These mannans are covalently linked to proteins to form mannoproteins, which play crucial roles in cell wall integrity and interactions with the host immune system.[5][6] The structure of these mannans, particularly the O-linked and N-linked glycans, can be specific to different fungal species.[5][7][8]
2-O-α-D-mannopyranosyl-D-mannopyranose is a disaccharide consisting of two mannose units linked by an α-1,2 glycosidic bond.[9][10][11][12] This specific linkage is a fundamental component of the O-linked mannan chains in many pathogenic fungi, including Candida albicans and Aspergillus species.[9][10][12] The hypothesis is that during fungal growth and cell wall turnover, or upon interaction with the host immune system, fragments of these mannoproteins, including the 2-O-α-D-mannopyranosyl-D-mannopyranose disaccharide, are released into the bloodstream and subsequently excreted in the urine.
The potential advantage of targeting this specific disaccharide lies in its potential for enhanced specificity compared to broader mannan or pan-fungal (1,3)-β-D-glucan assays. While larger mannan polysaccharides can be detected by current assays, targeting a smaller, defined structural unit could reduce cross-reactivity and provide a more direct measure of active fungal metabolism.
Current Biomarkers for Invasive Fungal Infections: A Comparative Overview
Before delving into the validation of our candidate biomarker, it is essential to understand the strengths and limitations of the currently available tools.
| Biomarker | Fungal Target(s) | Sample Type(s) | Sensitivity | Specificity | Key Limitations |
| (1,3)-β-D-Glucan (BDG) | Pan-fungal (e.g., Candida, Aspergillus, Pneumocystis)[13] | Serum, Plasma | 70-85%[13][14] | 73-85%[13][14] | False positives from various sources (e.g., certain antibiotics, hemodialysis); does not detect Mucorales or Cryptococcus.[13] |
| Galactomannan (GM) | Primarily Aspergillus species[13] | Serum, Bronchoalveolar Lavage (BAL) Fluid | Serum: 71%; BAL: 85%[15] | Serum: 89%; BAL: 90-95%[15] | Lower sensitivity in non-neutropenic patients; cross-reactivity with other fungi and certain foods/antibiotics.[15] |
| Mannan Antigen & Anti-Mannan Antibodies | Primarily Candida species[14] | Serum | Ag: ~58%; Ag/Ab combo: ~83%[1][14] | Ag: ~93%; Ag/Ab combo: ~86%[1][14] | Lower sensitivity for some non-albicansCandida species; antibody response can be delayed.[1] |
| Fungal DNA (PCR) | Species-specific or pan-fungal | Whole Blood, Plasma, Serum, BAL Fluid | Highly variable; can be >90% | Highly variable; generally high | Lack of standardization; potential for contamination; distinguishing between colonization and invasive disease can be challenging.[4][16] |
A Proposed Workflow for the Validation of 2-O-α-D-mannopyranosyl-D-mannopyranose as a Biomarker
Validating a novel biomarker requires a rigorous, multi-phased approach to establish its analytical and clinical performance.[17] The following is a proposed workflow based on established regulatory guidelines.[6][13][15][18][19]
Caption: A three-phased workflow for the analytical and clinical validation of a novel biomarker.
Experimental Protocols
1. Synthesis of 2-O-α-D-mannopyranosyl-D-mannopyranose Standard
A certified reference standard is paramount for assay validation.
-
Methodology: The synthesis can be achieved via Koenigs-Knorr glycosylation or other modern glycosylation methods.
-
Procedure Outline:
-
Protection of hydroxyl groups on a D-mannopyranose acceptor molecule, leaving the C2 hydroxyl group free.
-
Activation of a fully protected D-mannopyranosyl donor (e.g., as a glycosyl bromide).
-
Coupling of the donor and acceptor in the presence of a promoter (e.g., silver triflate).
-
Deprotection of the resulting disaccharide.
-
Purification by chromatography (e.g., silica gel, size exclusion).
-
Characterization and confirmation of structure and purity via NMR and mass spectrometry.
-
2. Sample Preparation from Serum/Urine for LC-MS/MS Analysis
The goal is to isolate the target disaccharide from a complex biological matrix.
-
Rationale: This protocol is designed to remove proteins and other interfering substances while efficiently recovering small polar molecules like mannobiose.
-
Procedure:
-
Deproteinization: To 100 µL of serum or urine, add 400 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₆-2-O-α-D-mannopyranosyl-D-mannopyranose).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Quantification of 2-O-α-D-mannopyranosyl-D-mannopyranose
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for biomarker quantification.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining and separating this polar analyte.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate to improve ionization.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), likely in positive mode to detect [M+Na]⁺ adducts or negative mode for [M-H]⁻.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
Parent Ion (Q1): The m/z of the protonated or sodiated 2-O-α-D-mannopyranosyl-D-mannopyranose and its internal standard.
-
Fragment Ions (Q3): Specific fragment ions generated by collision-induced dissociation (CID) of the parent ions. The fragmentation of the glycosidic bond is a likely transition to monitor.
-
-
Hypothetical Performance Comparison
Based on the biochemical rationale, we can hypothesize the potential performance of a 2-O-α-D-mannopyranosyl-D-mannopyranose assay compared to existing biomarkers.
| Feature | 2-O-α-D-mannopyranosyl-D-mannopyranose (Hypothetical) | (1,3)-β-D-Glucan (BDG) | Galactomannan (GM) |
| Specificity | Potentially very high, due to the specific α-1,2 linkage being a key feature of fungal O-linked mannans. | Moderate, as BDG is a pan-fungal marker and subject to various sources of false positives.[13] | High for Aspergillus, but with known cross-reactivities.[15] |
| Early Detection | Potentially early, as it is likely released during active fungal growth and cell wall remodeling. | Can be detected early, sometimes before clinical signs.[13] | Well-established for early detection in high-risk patients.[15] |
| Patient Population | Potentially broad applicability across different patient populations, as its release may be less dependent on the host's immune status. | Broadly applicable, but with reduced specificity in some ICU settings.[13] | Performance varies, with lower sensitivity in non-neutropenic patients.[15] |
| Monitoring Therapy | Potentially useful, as its levels should decrease with effective antifungal treatment that halts fungal growth. | Can be used for monitoring, with declining levels indicating response. | Used for monitoring response to therapy. |
| Technical Platform | LC-MS/MS, requiring specialized equipment and expertise. | Enzyme immunoassay (EIA) or turbidimetric assay. | EIA. |
| Turnaround Time | Potentially rapid once the sample is prepared and on the instrument. | Relatively rapid (hours). | Relatively rapid (hours). |
Future Directions and Conclusion
The validation of 2-O-α-D-mannopyranosyl-D-mannopyranose as a biomarker for invasive fungal infections is a promising, yet unproven, avenue of research. Its foundation in the specific biochemistry of the fungal cell wall provides a strong rationale for its potential as a highly specific diagnostic marker. The proposed workflow, leveraging the power of LC-MS/MS, outlines a clear path for its analytical and clinical validation.
While established biomarkers like (1,3)-β-D-glucan and galactomannan have significantly advanced the diagnosis of IFIs, they possess inherent limitations that leave a diagnostic gap. A highly specific, early, and broadly applicable biomarker would be a major asset in the clinical management of these life-threatening infections. Future research should focus on the synthesis of a stable isotope-labeled internal standard, the optimization of the LC-MS/MS method, and the execution of retrospective and prospective clinical studies to definitively determine the utility of 2-O-α-D-mannopyranosyl-D-mannopyranose in the fight against invasive fungal disease.
References
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- US Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
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PubChem. (n.d.). 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. Retrieved from [Link]
- Pfeiffer, C. D., Fine, J. P., & Safdar, N. (2006). Diagnosis of invasive aspergillosis using a galactomannan assay: a meta-analysis. Clinical infectious diseases, 42(10), 1417-1427.
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PubChem. (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. Retrieved from [Link]
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ResearchGate. (n.d.). The structure of N-mannan (including phosphomannan) and O-linked mannan from Candida albicans. Retrieved from [Link]
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ASM Journals. (2024). Discovery of α-(1→6)-linked mannan structures resembling yeast N-glycan outer chains in Aspergillus fumigatus mycelium. Retrieved from [Link]
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PubMed. (2022). Mannose as a biomarker of coronary artery disease: Angiographic evidence and clinical significance. Retrieved from [Link]
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PubMed. (2018). Clinical biomarker validation. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and conformational analysis of an α-D-mannopyranosyl-(1–2)-α-D-mannopyranosyl-(1–6)-α-D-mannopyranose mimic. Retrieved from [Link]
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PubMed Central. (2012). Fungal Diagnostics. Retrieved from [Link]
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PubMed. (1979). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. Retrieved from [Link]
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ResearchGate. (n.d.). The synthetic pathway for the preparation of (II). Retrieved from [Link]
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Amazon S3. (n.d.). Detection of deep fungal infections: a polyphasic approach. Retrieved from [Link]
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PubMed Central. (2012). PCR-based diagnosis of human fungal infections. Retrieved from [Link]
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ResearchGate. (n.d.). Challenges for the development of carbohydrate-binding small molecules. Retrieved from [Link]
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PubMed. (n.d.). Urinary excretion of a glucose-containing tetrasaccharide. A parameter for increased degradation of glycogen. Retrieved from [Link]
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PubMed. (n.d.). Urinary oligosaccharide excretion and severity of galactosialidosis and sialidosis. Retrieved from [Link]
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PubMed Central. (2016). Release of Mannoproteins during Saccharomyces cerevisiae Autolysis Induced by Pulsed Electric Field. Retrieved from [Link]
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ResearchGate. (n.d.). Urinary oligosaccharide excretion. Shown by thin-layer chromatography... Retrieved from [Link]
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PubMed Central. (2012). Analysis of urinary oligosaccharides in lysosomal storage disorders by capillary high-performance anion-exchange chromatography–mass spectrometry. Retrieved from [Link]
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MDPI. (2025). Diagnostic Challenges in Fungal Coinfections Associated With Global COVID-19. Retrieved from [Link]
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ResearchGate. (2025). A new methodology to determine cell wall mannoprotein content and release in wine yeasts. Retrieved from [Link]
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MDPI. (2019). Simple Carbohydrate Derivatives Diminish the Formation of Biofilm of the Pathogenic Yeast Candida albicans. Retrieved from [Link]
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MDPI. (2023). Enzymes Degrading Fungal Cell Wall Components vs. Those Exhibiting Lactonase Activity as Participants of Antifungals. Retrieved from [Link]
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A Comparative Guide to Mannan-Induced Immunity: The Specificity of 2-O-α-D-mannopyranosyl-D-mannopyranose versus Complex Mannans
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between pathogen-associated molecular patterns (PAMPs) and the innate immune system is paramount. Among the most ubiquitous of these PAMPs are mannans, complex polysaccharides found on the surfaces of fungi, yeasts, and mycobacteria. This guide provides an in-depth technical comparison of the immune responses elicited by a specific mannan disaccharide, 2-O-α-D-mannopyranosyl-D-mannopyranose (also known as α-1,2-mannobiose), and other more complex mannans. We will explore the structural determinants of their immunogenicity, the key pattern recognition receptors (PRRs) involved, the downstream signaling cascades, and the resulting cellular responses. This guide is designed to provide a foundational understanding for the rational design of novel adjuvants, immunomodulatory agents, and diagnostics.
The Structural Landscape of Mannans: From Simple Disaccharides to Complex Polymers
The immunological effects of mannans are intrinsically linked to their structural complexity. This ranges from simple repeating units to highly branched and decorated polysaccharides.
-
2-O-α-D-mannopyranosyl-D-mannopyranose (α-1,2-mannobiose): This disaccharide is a fundamental building block of many fungal mannans. It consists of two mannose units linked by an α-1,2 glycosidic bond. Its small size and specific linkage make it a key recognition motif for certain C-type lectin receptors (CLRs).
-
Saccharomyces cerevisiae Mannan: This well-characterized mannan from baker's yeast is a high-molecular-weight polymer with a backbone of α-1,6-linked mannose residues. This backbone is decorated with side chains of varying lengths, which are themselves composed of α-1,2- and α-1,3-linked mannose units[1]. The overall structure is a dense mannan shield.
-
Candida albicans Mannan: The mannan of this opportunistic fungal pathogen is more complex. It possesses both N-linked and O-linked mannans. N-linked mannans have a highly branched outer chain with α-1,2, α-1,3, and β-1,2-linked mannose residues, often capped with phosphomannan moieties[2]. O-linked mannans are shorter, linear chains of α-1,2-linked mannose. This structural diversity allows for interaction with a broader range of immune receptors[2].
-
Mycobacterium tuberculosis Lipoarabinomannan (LAM): LAM is a complex lipoglycan anchored in the mycobacterial cell wall. It has a mannosyl-phosphatidylinositol anchor, a D-mannan core, and a large D-arabinan domain, which can be capped with mannose residues (ManLAM). This intricate structure allows it to modulate the host immune response in various ways, often contributing to the pathogen's survival[3].
Differential Recognition by Pattern Recognition Receptors
The innate immune system employs a variety of PRRs to detect these different mannan structures. The specific PRRs engaged determine the nature and magnitude of the downstream immune response.
| Mannan Type | Primary Recognizing Receptors | Key Structural Motif Recognized |
| 2-O-α-D-mannopyranosyl-D-mannopyranose | Dectin-2, DC-SIGN, Mannose Receptor (MR) | Terminal α-1,2-linked mannose |
| Saccharomyces cerevisiae Mannan | Mannose Receptor (MR), Dectin-2, TLR4 (potentially through contaminants or complex structure) | α-1,2 and α-1,6-linked mannose chains |
| Candida albicans Mannan | Dectin-2, Mannose Receptor (MR), DC-SIGN, TLR4 (O-linked mannan), Galectin-3 (β-1,2-mannan) | α- and β-linked mannose, phosphomannan |
| Mycobacterium Lipoarabinomannan (LAM) | Mannose Receptor (MR), DC-SIGN, TLR2 | Mannose caps (ManLAM), lipid anchor |
Signaling Pathways: A Divergence in Downstream Cascades
The engagement of different PRRs by various mannans triggers distinct intracellular signaling pathways, leading to a tailored immune response.
C-Type Lectin Receptor (CLR) Signaling
Dectin-2: Upon binding α-mannans, including the α-1,2-mannobiose motif, Dectin-2 associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This leads to the recruitment and activation of the spleen tyrosine kinase (Syk). Activated Syk initiates a signaling cascade involving the CARD9-Bcl10-MALT1 complex, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines[4][5]. This pathway is particularly important for driving Th17 cell differentiation in response to fungal infections[4].
DC-SIGN: Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) also recognizes high-mannose structures, including α-1,2-mannobiose[6][7]. DC-SIGN signaling is more complex and can modulate other pathways. It can lead to the activation of the Raf-1-MEK-ERK pathway, which can influence NF-κB activation and cytokine production. Importantly, DC-SIGN signaling can cross-talk with and modulate Toll-like receptor (TLR) signaling, leading to either enhancement or suppression of the inflammatory response depending on the context[8].
Mannose Receptor (MR): The MR is a key receptor for the endocytosis of mannosylated antigens for subsequent antigen presentation[9]. While its cytoplasmic tail lacks intrinsic signaling motifs, it can collaborate with other receptors, like TLRs, to modulate cytokine production[10].
Toll-like Receptor (TLR) Signaling
TLR4: While primarily known as the receptor for lipopolysaccharide (LPS), TLR4 has also been implicated in the recognition of O-linked mannans from Candida albicans[9]. TLR4 signaling proceeds through two major pathways: the MyD88-dependent pathway, leading to early NF-κB activation and pro-inflammatory cytokine production, and the TRIF-dependent pathway, which results in the production of type I interferons.
TLR2: Lipoarabinomannan from mycobacteria is a known ligand for TLR2. TLR2 forms heterodimers with either TLR1 or TLR6 and signals through the MyD88-dependent pathway, leading to NF-κB activation and the production of inflammatory cytokines.
Comparative Cellular Responses: A Synthesis of Experimental Evidence
Direct comparative studies using purified α-1,2-mannobiose alongside complex mannans are limited. However, by synthesizing data from studies using mannosylation-deficient fungal mutants and purified mannan preparations, we can infer the differential effects on immune cells.
| Immune Response Parameter | 2-O-α-D-mannopyranosyl-D-mannopyranose | Saccharomyces cerevisiae Mannan | Candida albicans Mannan | Mycobacterium LAM |
| Primary Target Cells | Dendritic Cells, Macrophages | Macrophages, Dendritic Cells | Dendritic Cells, Macrophages, Monocytes | Macrophages, Dendritic Cells |
| Predominant Cytokine Profile | Pro-inflammatory (IL-6, TNF-α), Th17 polarizing (IL-23) | Mixed; can be pro- or anti-inflammatory depending on context | Strong pro-inflammatory (TNF-α, IL-6), Th17 polarizing | Immunomodulatory; can be pro- or anti-inflammatory (ManLAM is often immunosuppressive) |
| Antigen Presentation | Potentiation via DC-SIGN and MR | Efficiently internalized for presentation | Efficiently internalized for presentation | Can interfere with antigen presentation |
| T-cell Polarization | Strong Th17 polarization via Dectin-2 | Can induce Th1 and Th17 responses | Potent Th1 and Th17 polarization | Can skew towards a Th2 or regulatory T-cell response |
Note: The cytokine profiles are context-dependent and can be influenced by the specific immune cell type, the presence of other stimuli, and the concentration of the mannan.
Experimental Methodologies for Investigating Mannan-Induced Immune Responses
To facilitate further research in this area, we provide detailed protocols for key in vitro experiments.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of murine BMDCs, which are a valuable tool for studying innate immune responses to mannans.
Materials:
-
Femurs and tibias from mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
70% Ethanol
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Euthanize mice and sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Flush the bone marrow from the bones using a syringe with RPMI-1640.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in fresh RPMI-1640.
-
Count the cells and plate them at a density of 2 x 10^6 cells/mL in petri dishes.
-
Add GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) to the culture medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
On day 3, gently swirl the plates, aspirate half of the medium, and replace it with fresh medium containing GM-CSF and IL-4.
-
On day 6, non-adherent and loosely adherent cells can be harvested. These are immature BMDCs.
In Vitro Stimulation of BMDCs and Cytokine Measurement
This protocol outlines the stimulation of BMDCs with different mannans and the subsequent measurement of cytokine production.
Materials:
-
Immature BMDCs (from the protocol above)
-
2-O-α-D-mannopyranosyl-D-mannopyranose (purified)
-
Saccharomyces cerevisiae mannan (purified)
-
Candida albicans mannan (purified)
-
Mycobacterium Lipoarabinomannan (purified)
-
Lipopolysaccharide (LPS) (positive control)
-
96-well cell culture plates
-
Cytokine measurement kit (e.g., ELISA or Cytometric Bead Array)
Procedure:
-
Seed immature BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of the different mannans and LPS in culture medium.
-
Add the mannan solutions or LPS to the wells containing the BMDCs. Include a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the culture supernatants for cytokine analysis.
-
Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-10, IL-12p70) in the supernatants using a commercially available ELISA or Cytometric Bead Array (CBA) kit, following the manufacturer's instructions.
Concluding Remarks and Future Directions
The immune response to mannans is a highly specific process dictated by the intricate structural details of these polysaccharides. While complex mannans from various microbial sources present a multitude of epitopes leading to a broad and sometimes conflicting immune activation, the simple disaccharide 2-O-α-D-mannopyranosyl-D-mannopyranose acts as a more specific trigger, primarily through C-type lectin receptors like Dectin-2. This specificity offers exciting opportunities for the development of targeted immunomodulators and vaccine adjuvants.
Future research should focus on direct, quantitative comparisons of the immune-stimulatory capacities of purified α-1,2-mannobiose and other defined mannan oligosaccharides against a panel of complex mannans. Such studies will provide a clearer understanding of the structure-activity relationship of mannan immunogenicity and pave the way for the rational design of novel therapeutics that can precisely manipulate the innate immune system.
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A Comparative Analysis of Synthetic vs. Natural 2-O-alpha-D-mannopyranosyl-D-mannopyranose: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of glycobiology, the choice between synthetic and naturally derived oligosaccharides is a critical decision point. This guide provides an in-depth comparative analysis of 2-O-alpha-D-mannopyranosyl-D-mannopyranose, a fundamental disaccharide unit, from both synthetic and natural origins. We will explore the nuances of their preparation, physicochemical properties, biological activities, and practical considerations to empower informed selection for your research and development endeavors.
Introduction: The Significance of this compound
This compound, also known as α-1,2-mannobiose, is a disaccharide composed of two mannose units linked by an α-(1→2) glycosidic bond.[1][2] This structural motif is a key component of high-mannose type N-glycans on glycoproteins and is prevalent in the cell walls of yeasts such as Saccharomyces cerevisiae and the pathogenic fungus Candida albicans.[2][3] Its biological relevance stems from its role as a recognition element for various lectins, particularly C-type lectins involved in the innate immune response.[4] This interaction makes α-1,2-mannobiose and its derivatives valuable tools for studying host-pathogen interactions, developing novel vaccines, and as molecular probes in glycobiology.[4][5][6]
Sourcing the Disaccharide: A Tale of Two Paths
The acquisition of this compound for research purposes follows two primary routes: chemical synthesis and isolation from natural sources. Each pathway presents a unique set of advantages and challenges in terms of purity, yield, scalability, and cost.
The Synthetic Route: Precision and Purity
Chemical synthesis offers the allure of producing structurally defined oligosaccharides with high purity. The process typically involves the strategic use of protecting groups and stereoselective glycosylation reactions.
Caption: A generalized workflow for the chemical synthesis of this compound.
The following protocol is a conceptualized representation based on established glycosylation methodologies.[7][8][9][10]
Step 1: Preparation of Glycosyl Donor and Acceptor
-
Donor Synthesis: D-mannose is peracetylated. The anomeric acetate is then converted to a glycosyl bromide using HBr in acetic acid. This creates a reactive glycosyl donor.
-
Acceptor Synthesis: A separate batch of D-mannose is selectively protected to leave the hydroxyl group at the C-2 position available for glycosylation. This often involves multiple protection and deprotection steps to achieve the desired regioselectivity.
Step 2: Glycosylation
-
The glycosyl donor and acceptor are dissolved in an anhydrous solvent (e.g., dichloromethane) in the presence of a promoter (e.g., silver triflate or a Lewis acid).
-
The reaction is typically carried out at low temperatures to control stereoselectivity.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
Step 3: Deprotection
-
Once the glycosylation is complete, the protecting groups (e.g., acetates, benzyl ethers) are removed. This is often achieved by Zemplén deacetylation (using sodium methoxide in methanol) or catalytic hydrogenation for benzyl groups.
Step 4: Purification
-
The crude deprotected disaccharide is purified using chromatographic techniques such as silica gel chromatography or size-exclusion chromatography to yield the pure this compound.
The Natural Path: Abundance and Complexity
The primary natural source of this compound is the mannan from the cell walls of yeasts like Saccharomyces cerevisiae.[2] The process involves the extraction of the mannan polysaccharide, followed by its controlled hydrolysis and subsequent purification of the desired disaccharide.
Caption: A generalized workflow for the isolation of this compound from yeast.
This protocol is a conceptualized representation based on established methods for mannan hydrolysis and oligosaccharide purification.[11][12][13]
Step 1: Mannan Extraction
-
Saccharomyces cerevisiae cells are harvested and washed.
-
The cells are subjected to autoclaving in a neutral buffer to extract the mannan.
-
The crude mannan is precipitated from the supernatant with ethanol and lyophilized.
Step 2: Enzymatic Hydrolysis
-
The extracted mannan is dissolved in a suitable buffer.
-
A specific endo-α-1,6-mannanase is added to cleave the mannan backbone, releasing oligosaccharide side chains. Further digestion with an α-1,2-mannosidase can be employed to generate mannobiose.
-
The hydrolysis is carried out at an optimal temperature and pH for the enzyme and is monitored over time to achieve the desired degree of depolymerization.
Step 3: Purification
-
The enzymatic reaction is stopped, and the hydrolysate is centrifuged and filtered to remove any insoluble material.
-
The resulting mixture of oligosaccharides is fractionated using size-exclusion chromatography (e.g., Bio-Gel P-2) to separate the disaccharide fraction.
-
Further purification to isolate this compound from other disaccharide isomers can be achieved using high-performance liquid chromatography (HPLC).
Head-to-Head Comparison: Synthetic vs. Natural
The choice between synthetic and natural this compound often comes down to a trade-off between several key factors.
| Feature | Synthetic this compound | Natural this compound |
| Purity & Homogeneity | High, structurally defined and free from other biological macromolecules. | Purity depends on the rigor of the purification process; may contain trace amounts of other isomers or contaminants. |
| Yield | Can be variable and dependent on the efficiency of the multi-step synthesis. | Dependent on the mannan content of the source and the efficiency of hydrolysis and purification. |
| Scalability | Can be scaled up, but may require significant optimization of reaction conditions. | Scalable with large-scale fermentation and enzymatic processing. |
| Cost | Generally higher due to the cost of starting materials, reagents, and the multi-step nature of the synthesis. | Potentially lower cost for large-scale production, especially if using inexpensive yeast sources. |
| Stereochemical Control | Precise control over the anomeric configuration (α-linkage) is a key feature of modern synthetic methods. | The stereochemistry is dictated by the natural structure and the specificity of the hydrolytic enzymes. |
| Structural Verification | Verified by standard analytical techniques (NMR, Mass Spectrometry).[14][15] | Verified by comparison to synthetic standards using NMR and Mass Spectrometry.[16][17][18] |
Biological Activity: Does the Source Matter?
For many applications, the biological activity of this compound is of paramount importance. Studies on the immunostimulatory properties of mannose-containing oligosaccharides have often utilized synthetic structures to ensure that the observed effects are attributable to a well-defined molecule.[19][20][21][22][23]
Synthetic β-(1→2)-linked mannobiose has been shown to induce moderate production of the Th1-type cytokine IFN-γ in human peripheral blood mononuclear cells (PBMCs).[22] While direct comparative studies on the immunostimulatory activity of synthetic versus natural α-1,2-mannobiose are limited, it is generally accepted that a pure, structurally defined synthetic molecule provides a more reliable tool for dissecting specific biological interactions. The presence of other trace components in a natural isolate could potentially confound the interpretation of biological data.
However, for applications where a mixture of manno-oligosaccharides may be acceptable or even desirable (e.g., as a prebiotic mixture), a partially purified natural extract could be a cost-effective option.
Applications in Research and Drug Development
Both synthetic and natural this compound are valuable in various research and development contexts.
-
Probing Lectin Interactions: Synthetic α-1,2-mannobiose is used to study the binding specificity of C-type lectins like DC-SIGN and langerin, which are involved in pathogen recognition.[4]
-
Vaccine Development: As a defined antigenic determinant, synthetic mannobiosides can be conjugated to carrier proteins to develop carbohydrate-based vaccines against fungal pathogens like Candida albicans.[5][6]
-
Enzyme Substrates: Both forms can be used as substrates for characterizing the activity of mannosidases and other glycosyl hydrolases.
-
Glycan Array Fabrication: Synthetic oligosaccharides with functional linkers are essential for the construction of glycan arrays, which are high-throughput tools for studying carbohydrate-protein interactions.
-
Prebiotic and Nutraceutical Research: Natural extracts containing manno-oligosaccharides are investigated for their potential to modulate the gut microbiota.
Cost-Benefit Analysis for the Research Laboratory
The decision of whether to synthesize or isolate this compound in a research setting depends on the specific needs of the experiment and the available resources.
| Consideration | Synthetic Route | Natural Isolation |
| Upfront Cost | High (reagents, solvents, protecting groups). | Moderate (yeast, enzymes, chromatography media). |
| Time Investment | Significant, requires multi-step synthesis and purification. | Moderate to significant, depending on the scale and purification rigor. |
| Expertise Required | High level of expertise in synthetic organic chemistry. | Expertise in biochemistry, enzymology, and chromatography. |
| Purity for Biological Assays | Ideal for studies requiring a highly pure, defined molecule. | May require extensive purification to be suitable for sensitive biological assays. |
| Structural Analogs | Allows for the creation of modified structures for structure-activity relationship studies. | Limited to the naturally occurring structure. |
For many academic research labs, the most practical approach is often the purchase of commercially available synthetic this compound, which ensures high purity and structural verification, albeit at a higher cost per milligram. However, for applications requiring larger quantities or where absolute purity is less critical, natural isolation may be a more economical option.
Conclusion
The choice between synthetic and natural this compound is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the intended application.
-
Synthetic this compound offers unparalleled purity and structural definition, making it the gold standard for detailed biochemical and immunological studies where the precise molecular interactions are being interrogated.
-
Natural this compound , derived from abundant and inexpensive yeast sources, presents a cost-effective alternative for applications where larger quantities are needed and where the presence of minor structural isomers is not a critical concern.
As a senior application scientist, my recommendation is to carefully consider the experimental goals. For fundamental research into the molecular basis of biological recognition and for the development of targeted therapeutics, the precision of chemical synthesis is invaluable. For broader screening applications or the development of functional foods, the accessibility of the natural product may be more advantageous. Ultimately, a thorough understanding of the methodologies and the inherent properties of each source will enable researchers to make the most informed and scientifically sound decisions.
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- Pollard, A. J., & Bijker, E. M. (2021). Emerging Concepts and Technologies in Vaccine Development.
- National Center for Biotechnology Information (n.d.). 2-O-beta-D-mannopyranosyl-alpha-D-mannopyranose.
- van der Ven, J. G., et al. (1998). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides.
- Komachi, Y., et al. (2013). Discovery of α-(1→6)-linked mannan structures resembling yeast N-glycan outer chains in Aspergillus fumigatus mycelium.
- Gorin, P. A., & Spencer, J. F. (1968). Structures of yeast mnnans containing both α- and β-linked D-mannopyranose units.
- National Center for Biotechnology Information (n.d.). alpha-D-Mannopyranose.
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A Comparative Guide to the Cross-Reactivity of Glycan-Binding Proteins with 2-O-alpha-D-mannopyranosyl-D-mannopyranose
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies and other binding proteins with carbohydrate epitopes is paramount. The disaccharide 2-O-alpha-D-mannopyranosyl-D-mannopyranose (α-1,2-mannobiose) is a fundamental structural motif found in a variety of biologically significant glycans, from the cell walls of pathogenic fungi like Candida albicans to the high-mannose N-glycans on viral and mammalian glycoproteins. Consequently, proteins that recognize this epitope are of significant interest for diagnostics, therapeutics, and basic research.
This guide provides an in-depth comparison of the binding characteristics of different proteins with the α-1,2-mannobiose structure. Rather than a simple product listing, we will dissect the binding profiles of a classic lectin, a highly specific monoclonal antibody directed against a fungal mannan, and the broader class of antibodies that recognize high-mannose N-glycans. This comparative approach, grounded in experimental data, aims to illuminate the nuances of glycan recognition and provide a framework for selecting the appropriate tools for your research needs.
The Central Challenge: Specificity in a World of Sugars
Carbohydrate-protein interactions are often characterized by low to moderate affinity, which is compensated for in vivo by multivalency—the simultaneous interaction of multiple binding sites with multiple epitopes.[1] This principle makes assessing the precise specificity of a single interaction challenging. An antibody or lectin may exhibit high avidity for a polysaccharide or glycoprotein, but its cross-reactivity with individual oligosaccharide components, such as α-1,2-mannobiose, defines its utility as a specific probe. The following sections compare different biological tools that recognize this specific mannose linkage, highlighting their unique binding properties and the experimental methodologies used to characterize them.
Comparative Analysis of Binding Proteins
We will compare three distinct classes of glycan-binding proteins:
-
Concanavalin A (ConA): A well-characterized plant lectin that serves as a benchmark for α-mannose binding.
-
Monoclonal Antibody EBCA-1: A key diagnostic antibody for Candida infections with recently refined specificity for a related manno-oligosaccharide.
-
Anti-High-Mannose N-Glycan Antibodies: A class of antibodies relevant to the pharmacokinetics and quality control of therapeutic proteins.
The following table summarizes their key binding characteristics. Due to the scarcity of direct, standardized comparative data, this table synthesizes information from various studies.
| Binding Protein | Type | Primary Target(s) | Specificity towards α-1,2-Mannobiose Linkage | Key Experimental Findings |
| Concanavalin A (ConA) | Plant Lectin | Internal and non-reducing terminal α-D-mannosyl and α-D-glucosyl groups.[2] | Direct Binding. ConA possesses an extended binding site that can accommodate at least a trisaccharide of α-1,2-linked mannose residues.[3] | Hapten inhibition and structural studies confirm that α-1,2-mannobiose is a recognized epitope. Binding affinity increases with the length of the oligosaccharide up to a tetraose.[3] |
| Monoclonal Antibody EBCA-1 | Mouse IgM | Candida albicans mannan | Indirect Recognition. The minimal epitope is now defined as the trisaccharide β-Man-(1→2)-α-Man-(1→2)-α-Man .[4] | Glycan array analysis revealed that the terminal β-anomer is critical for high-affinity binding, though it recognizes an internal α-1,2 linkage. It does not bind to homo-α-(1→2)-linked manno-oligosaccharides.[5] |
| Anti-High-Mannose Antibodies | Polyclonal/Monoclonal | High-mannose type N-glycans on glycoproteins (e.g., Man5-Man9).[6] | Context-Dependent. These antibodies recognize terminal α-mannose residues, which can include α-1,2 linkages within the context of a larger N-glycan structure. | The presence of high-mannose glycans, including those with terminal α-1,2-mannose, on therapeutic antibodies can lead to faster clearance from circulation via mannose receptors.[6] |
Visualizing the Binding Logic
The interaction between a binding protein and its glycan ligand is a complex interplay of shape and chemistry. The following diagram illustrates the conceptual differences in how these proteins approach the α-1,2-mannose linkage.
Caption: Comparative recognition of α-1,2-mannose linkage by different proteins.
Experimental Methodologies: The Key to Defining Specificity
The characterization of antibody and lectin cross-reactivity relies on a suite of powerful analytical techniques. Here, we provide detailed protocols for three essential methods.
Glycan Array Analysis
Glycan arrays are a high-throughput method for screening the binding specificity of a protein against hundreds of different immobilized carbohydrate structures simultaneously.[7]
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical glycan array experiment.
Detailed Protocol:
-
Preparation:
-
Obtain commercially available or custom-printed glycan array slides. These slides have defined carbohydrate structures covalently immobilized at specific locations.
-
Prepare buffers: TSM Buffer (20mM Tris-HCl, pH 7.4, 150mM NaCl, 2mM CaCl₂, 2mM MgCl₂), TSM Wash Buffer (TSMW: TSM + 0.05% Tween-20), and TSM Binding Buffer (TSMBB: TSMW + 1% BSA).[8]
-
-
Hydration and Blocking:
-
Hydrate the glycan array slide by incubating it in TSMW buffer for 5 minutes.
-
Carefully apply the binding buffer (TSMBB) to the array surface and incubate for 1 hour at room temperature in a humidified chamber to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or lectin) to be tested in TSMBB to a final concentration of 1-50 µg/mL.[8]
-
Remove the blocking buffer and apply ~70 µL of the diluted antibody solution to the array. Cover with a coverslip, ensuring no bubbles are trapped.
-
Incubate for 1 hour at room temperature in a humidified, dark chamber.
-
-
Washing:
-
Gently remove the coverslip and wash the slide by dipping it multiple times in three successive baths of TSMW buffer.
-
-
Secondary Antibody Incubation:
-
Dilute a fluorescently labeled secondary antibody (e.g., AlexaFluor-488 conjugated anti-mouse IgG, if the primary was a mouse mAb) in TSMBB.
-
Apply the secondary antibody solution to the array, cover with a new coverslip, and incubate for 1 hour in the dark.
-
-
Final Wash and Drying:
-
Repeat the washing step as described in step 4.
-
Briefly rinse the slide with dH₂O.
-
Dry the slide by centrifugation in a slide holder or under a gentle stream of nitrogen.
-
-
Scanning and Analysis:
-
Scan the slide using a microarray scanner at the appropriate wavelength.
-
Use specialized software to quantify the fluorescence intensity for each spot. The resulting Relative Fluorescence Units (RFU) indicate the binding strength to each glycan.[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Carbohydrate Binding
A competitive ELISA is a powerful method to determine the relative binding affinity of an antibody to a specific soluble carbohydrate by measuring its ability to inhibit the binding of the antibody to an immobilized antigen.
Detailed Protocol:
-
Antigen Coating:
-
Dilute a neoglycoprotein (e.g., mannose-BSA conjugate) or a polysaccharide (e.g., purified yeast mannan) to 1-10 µg/mL in a coating buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antigen solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with wash buffer (PBS + 0.05% Tween-20, PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBST + 5% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Incubation:
-
Prepare a series of dilutions of the inhibitor carbohydrate (e.g., this compound) in blocking buffer.
-
In a separate plate or tubes, mix a constant, pre-determined concentration of the primary antibody with each dilution of the inhibitor. Also include a control with no inhibitor.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody and soluble inhibitor to reach equilibrium.
-
-
Binding to Plate:
-
Transfer 100 µL of the antibody/inhibitor mixtures to the corresponding wells of the antigen-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Development and Measurement:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Allow the color to develop, then stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The degree of inhibition is calculated relative to the control well with no inhibitor. This data can be used to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[9]
Detailed Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize a glycoprotein or neoglycoprotein (the ligand) containing the mannose epitope onto the sensor surface using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the ligand in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), and deactivating remaining active sites with ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the analyte (the antibody or lectin) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate, typically starting with the lowest concentration.
-
Monitor the binding response (in Resonance Units, RU) in real-time. This is the "association phase."
-
After the injection, flow running buffer over the surface to monitor the "dissociation phase."
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH glycine buffer or a high salt solution) to remove the bound analyte without damaging the immobilized ligand. This prepares the surface for the next injection.
-
-
Data Analysis:
-
After subtracting the reference channel signal, the resulting sensorgrams are analyzed using fitting software.
-
By fitting the association and dissociation curves to kinetic models (e.g., a 1:1 Langmuir binding model), the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ) can be determined.[10]
-
Conclusion and Future Outlook
The specific recognition of this compound is a nuanced process that depends heavily on the binding protein .
-
Concanavalin A serves as a reliable, albeit non-antibody, tool for detecting α-mannosyl residues, including the α-1,2 linkage, with broad specificity.
-
The monoclonal antibody EBCA-1 demonstrates the exquisite specificity that can be achieved, where not only the linkage but also the anomeric configuration of the adjacent sugar (β vs. α) is critical for high-affinity recognition. This underscores the importance of using precisely defined synthetic oligosaccharides to map antibody epitopes.
-
Anti-high-mannose antibodies represent a more heterogeneous class where cross-reactivity with α-1,2-mannobiose is possible but is dependent on the overall context of the glycan structure.
For researchers in drug development and diagnostics, the choice of reagent is critical. If the goal is broad detection of terminal α-mannose structures, a lectin like ConA may be sufficient. However, for highly specific detection or therapeutic targeting, a monoclonal antibody with a precisely mapped epitope, characterized by the rigorous methods described herein, is indispensable. As glycan synthesis and array technologies continue to advance, we can anticipate the development of new antibodies with even more refined specificities, providing ever more powerful tools to probe the complex world of glycobiology.
References
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-
Krylov, V. B., Solovev, A. S., Puchkin, I. A., Yashunsky, D. V., Antonets, A. V., Kutsevalova, O. Y., & Nifantiev, N. E. (2021). Reinvestigation of Carbohydrate Specificity of EBCA-1 Monoclonal Antibody Used for the Detection of Candida Mannan. Journal of Fungi, 7(7), 504. [Link]
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Song, D., & Pierce, M. (2010). Analysis of glycans on serum proteins using antibody microarrays. Methods in Molecular Biology, 600, 131–145. [Link]
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JOVE. (n.d.). Analysis of Glycans on Serum Proteins Using Antibody Microarrays. Journal of Visualized Experiments. [Link]
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Consortium for Functional Glycomics. (n.d.). Glycan Binding Assay with Unlabeled Monoclonal Antibody. Functional Glycomics Gateway. [Link]
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2BScientific. (n.d.). Application Guides / ELISA Protocol. 2BScientific. [Link]
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Krylov, V. B., et al. (2021). Reinvestigation of Carbohydrate Specificity of EBCA-1 Monoclonal Antibody Used for the Detection of Candida Mannan. Journal of Fungi (Basel), 7(7), 504. [Link]
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Bajo, S., et al. (2012). Preparation and Analysis of Glycan Microarrays. Current Protocols in Protein Science. [Link]
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Wikipedia. (n.d.). Concanavalin A. Wikipedia. [Link]
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Percec, V., et al. (2021). Enhanced Concanavalin A Binding to Preorganized Mannose Nanoarrays in Glycodendrimersomes Revealed Multivalent Interactions. Angewandte Chemie International Edition, 60(16), 8352-8356. [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
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de la Fuente, J. M., et al. (2013). High Sensitive Detection of Carbohydrate Binding Proteins in an ELISA-Solid Phase Assay Based on Multivalent Glyconanoparticles. PLoS ONE, 8(8), e71540. [Link]
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Li, Y., et al. (2015). Glycan profiling of proteins using lectin binding by Surface Plasmon Resonance. Analytical Biochemistry, 484, 95-100. [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
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van Die, I., et al. (2008). Serum antibody screening by surface plasmon resonance using a natural glycan microarray. Glycobiology, 18(4), 356-365. [Link]
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Gestwicki, J. E., et al. (1998). Probing Low Affinity and Multivalent Interactions with Surface Plasmon Resonance: Ligands for Concanavalin A. Chemistry & Biology, 5(10), 583-591. [Link]
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Tateno, H., & Hirabayashi, J. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. STAR Protocols, 2(4), 100984. [Link]
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Bundle, D. R., et al. (2012). Molecular Recognition of Candida albicans (1→2)-β-Mannan Oligosaccharides by a Protective Monoclonal Antibody Reveals the Immunodominance of Internal Saccharide Residues. Journal of Biological Chemistry, 287(36), 30237-30250. [Link]
-
Mori, T., et al. (2010). Kinetic analyses for bindings of concanavalin A to dispersed and condensed mannose surfaces on a quartz crystal microbalance. Carbohydrate Research, 345(15), 2164-2170. [Link]
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Hamnett, R. (2024). ELISA: The Complete Guide. Antibodies.com. [Link]
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Lehmann, P. F., & Reiss, E. (1980). Quantitation of antibody against cell wall mannan and a major cytoplasmic antigen of Candida in rabbits, mice, and humans. Infection and Immunity, 30(1), 78-89. [Link]
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Poulain, D., et al. (2021). Dissection of the anti-Candida albicans mannan immune response using synthetic oligomannosides reveals unique properties of β-1,2 mannotriose protective epitopes. Scientific Reports, 11(1), 10815. [Link]
-
Gildersleeve, J. C., et al. (2012). Multidimensional Glycan Arrays for Enhanced Antibody Profiling. Journal of Proteome Research, 11(3), 1647-1658. [Link]
-
Richardson, M. D., et al. (2022). Comparison of β-1-3-D-Glucan and Candida Mannan Biomarker Assays with Serological Tests for the Diagnosis of Candidemia. Journal of Fungi, 8(11), 1183. [Link]
-
Gurbaxani, B. M., et al. (2011). The Prevalence and Nature of Glycan Alterations on Specific Proteins in Pancreatic Cancer Patients Revealed Using Antibody-Lectin Sandwich Arrays. Molecular & Cellular Proteomics, 10(10), M111.009853. [Link]
-
Wang, W., et al. (2023). Benchmark Glycan Profile of Therapeutic Monoclonal Antibodies Produced by Mammalian Cell Expression Systems. Pharmaceutical Research, 40(12), 2857-2870. [Link]
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Illuminating the Bioactive Conformation: A Comparative Guide to the Structural Determination of 2-O-α-D-mannopyranosyl-D-mannopyranose
In the intricate world of glycobiology and drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount. This is particularly true for oligosaccharides, whose complex structures dictate their interactions with biological targets. This guide provides an in-depth comparison of methodologies for confirming the structure of 2-O-α-D-mannopyranosyl-D-mannopyranose, a key α-(1→2)-linked mannobiose unit found in the high-mannose type N-glycans of various pathogens and glycoproteins.
While seemingly simple, the conformational flexibility of disaccharides presents a significant challenge to structural biologists. Here, we will delve into the power of X-ray crystallography to provide a high-resolution snapshot of the molecule's bioactive conformation when bound to a protein. We will contrast this "frozen" state with the dynamic picture revealed by Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, offering a holistic understanding of its structural landscape.
The Gold Standard: Unveiling the Bound Structure via X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound in its crystalline state. For flexible molecules like 2-O-α-D-mannopyranosyl-D-mannopyranose, co-crystallization with a binding partner, such as a lectin or an enzyme, is often the key to obtaining high-quality crystals. This approach not only facilitates crystallization but also reveals the specific conformation the disaccharide adopts to engage its biological target.
The process, from obtaining a crystal to the final refined structure, is a multi-step endeavor demanding precision and expertise. The causality behind each step is crucial for a successful outcome.
Experimental Workflow: From Protein Complex to Electron Density Map
The journey to elucidating the crystal structure of a protein-ligand complex, such as a mannose-binding protein with 2-O-α-D-mannopyranosyl-D-mannopyranose, follows a well-defined path.
A Comparative Guide to Analytical Methods for 2-O-alpha-D-mannopyranosyl-D-mannopyranose
For researchers, scientists, and professionals in drug development, the accurate analysis of 2-O-alpha-D-mannopyranosyl-D-mannopyranose, a disaccharide of significant biological interest, is paramount. This guide provides an in-depth comparison of prevalent analytical methodologies, offering insights into their principles, performance, and practical applications. We will delve into the experimental nuances of each technique, supported by data from established studies, to empower you in selecting the most appropriate method for your research needs.
Introduction to this compound Analysis
This compound is a disaccharide composed of two mannose units linked by an α(1→2) glycosidic bond. Its presence and quantification are critical in various biological contexts, including glycobiology and the development of carbohydrate-based therapeutics. The structural similarity among sugar isomers presents a significant analytical challenge, necessitating high-resolution and sensitive techniques for unambiguous identification and quantification. This guide will compare the utility of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this specific disaccharide.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD stands out as a premier technique for carbohydrate analysis due to its high sensitivity and specificity without the need for derivatization.[1][2]
Principle of HPAEC-PAD
At high pH, the hydroxyl groups of carbohydrates become partially deprotonated, turning them into anions. This allows for their separation on a strong anion-exchange column.[3] The separated carbohydrates are then detected electrochemically using a gold electrode. Pulsed Amperometric Detection involves applying a series of potentials to the electrode, which facilitates the sensitive detection of carbohydrates while keeping the electrode surface clean.[3]
Performance and Advantages
HPAEC-PAD offers exceptional sensitivity, with detection limits reaching the sub-picomole and even femtomole levels.[1] This makes it ideal for the analysis of low-abundance carbohydrates. The technique provides high-resolution separation of isomeric sugars, which is crucial for distinguishing this compound from other mannose-containing disaccharides.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become an indispensable tool in glycomics, offering high sensitivity and profound structural insights.[4]
Principle of LC-MS
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For carbohydrate analysis, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed for separation. The separated molecules are then ionized, typically using Electrospray Ionization (ESI), and their mass-to-charge ratio is determined. Tandem mass spectrometry (MS/MS) can be used to fragment the molecules, providing valuable structural information about glycosidic linkages.[4]
Performance and Advantages
The integration of HPLC with MS/MS has enabled high-throughput analysis of glycans.[4] High-resolution mass spectrometry (HRMS) allows for the determination of molecular weights and monosaccharide compositions with high precision.[4] LC-MS is particularly powerful for analyzing complex mixtures and can provide quantitative data, often with the use of isotopically labeled internal standards.[5]
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a more traditional and widely accessible method for the quantification of sugars.
Principle of HPLC-RID
HPLC separates compounds based on their interaction with a stationary phase. For sugars, amino-functionalized columns are commonly used. The Refractive Index Detector measures the difference in the refractive index between the mobile phase and the analyte, providing a universal but less sensitive detection method compared to PAD or MS.[6]
Performance and Limitations
While robust and reliable for quantifying higher concentrations of sugars, HPLC-RID lacks the sensitivity and specificity of HPAEC-PAD and LC-MS. Co-elution of structurally similar sugars can be a significant issue, potentially compromising the accuracy of quantification for specific isomers like this compound in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of carbohydrates.
Principle of NMR
NMR spectroscopy exploits the magnetic properties of atomic nuclei. For carbohydrates, 1H and 13C NMR are used to obtain detailed information about the chemical environment of each atom in the molecule. This allows for the determination of anomeric configuration (α or β), glycosidic linkage positions, and the conformation of the sugar rings.[7][8]
Application in Structural Verification
While not typically a primary method for quantification due to its lower sensitivity, NMR is essential for the unambiguous identification of this compound. It provides definitive structural information that can be used to verify the identity of a peak observed in a chromatogram.[8][9]
Comparative Performance Summary
The following table summarizes the key performance characteristics of the discussed analytical methods for disaccharide analysis. The values are representative and can vary based on the specific instrumentation and experimental conditions.
| Feature | HPAEC-PAD | LC-MS | HPLC-RID | NMR Spectroscopy |
| Principle | Anion-exchange chromatography with electrochemical detection | Liquid chromatography with mass-based detection | Normal phase/HILIC with refractive index detection | Nuclear magnetic resonance |
| Primary Use | Quantification & Isomer Separation | Quantification & Structural Elucidation | Quantification | Structural Elucidation & Confirmation |
| Sensitivity | Very High (pmol-fmol)[1] | High (fmol-amol) | Moderate (nmol) | Low (µmol-mmol) |
| Specificity | High | Very High | Moderate | Very High |
| Derivatization | Not required | Often not required, but can be used | Not required | Not required |
| Quantitative Linearity | Excellent[10] | Good (with internal standards)[5] | Good[6] | Limited for quantification |
| Throughput | Moderate | High | High | Low |
Experimental Protocols
Detailed Protocol: HPAEC-PAD Analysis of this compound
This protocol is a representative method adapted from established procedures for monosaccharide and disaccharide analysis.[2][11]
1. Sample Preparation:
-
Dissolve the sample containing this compound in high-purity water to a final concentration within the linear range of the instrument (e.g., 1-100 µM).
-
If the sample matrix is complex, consider a solid-phase extraction (SPE) cleanup step using a graphitized carbon cartridge to remove interfering substances.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPAEC-PAD System and Conditions:
-
HPLC System: A biocompatible, high-pressure gradient HPLC system.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).
-
Eluents:
-
Eluent A: Deionized water
-
Eluent B: 200 mM Sodium Hydroxide (NaOH)
-
Eluent C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
-
-
Gradient Program: Develop a gradient to resolve the disaccharide from other components. An example gradient could be:
-
0-20 min: Isocratic with 100 mM NaOH to elute monosaccharides.
-
20-40 min: Linear gradient of NaOAc to elute oligosaccharides.
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-25 µL
-
Detector: Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode.
-
Waveform: A standard quadruple-potential waveform for carbohydrate detection.[3]
3. Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time to that of a pure standard.
-
Quantify the amount of the disaccharide by integrating the peak area and comparing it to a calibration curve generated from a series of known concentrations of the standard.
Visualizing Analytical Workflows
HPAEC-PAD Workflow
Caption: Workflow for the analysis of this compound using HPAEC-PAD.
Method Selection Logic
Caption: Decision tree for selecting an analytical method for disaccharide analysis.
Conclusion
The choice of an analytical method for this compound is dictated by the specific requirements of the study. For highly sensitive and accurate quantification, particularly of isomeric forms, HPAEC-PAD is the method of choice. LC-MS offers a powerful combination of quantification and structural elucidation, making it suitable for complex samples and high-throughput screening. HPLC-RID remains a viable option for routine analysis of samples with higher concentrations of the disaccharide. Finally, NMR spectroscopy is indispensable for the definitive structural confirmation of the molecule. A multi-faceted approach, potentially combining a high-resolution separation technique with NMR, will provide the most comprehensive and reliable characterization of this compound.
References
- MALDI-MS analysis of disaccharide isomers using graphene oxide as MALDI m
- Spectroscopic analysis of disaccharides fragments.
- Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry. (n.d.). PMC - NIH.
- Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applic
- Quantification of Mono and Disaccharides in Foods. (n.d.).
- Validation of the Test Method-Determination of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit, and Related Food Products and Animal Feeds: Collaborative Study, Final Action 2020.07. (2023). J AOAC Int, 106(2), 370-383.
- Validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the. (n.d.). Journal of microbiology, biotechnology and food sciences.
- Validation of the Test Method—Determination of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit, and Related Food Products and Animal Feeds: Collaborative Study, Final Action 2020.07. (n.d.).
- Development and Validation of an Analytical Method for the Quantification of Arabinose, Galactose, Glucose, Sucrose, Fructose, and Maltose in Fruits, Vegetables, and Their Products. (n.d.).
- Quantitative Determin
- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). (n.d.).
- A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. (2023). Foods, 12(6), 1222.
- Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD). (n.d.). Thermo Fisher Scientific.
- Separation of All Classes of Carbohydrates by HPAEC-PAD. (2024).
- The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD). (2021). Methods Mol Biol, 2356, 57-68.
- ALPHA-D-MANNOPYRANOSYL-(1->2)-BETA-D-MANNOPYRANOSE. (n.d.). SpectraBase.
- 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000169). (n.d.).
- 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. (n.d.). PubChem.
- Figure S5: 1 H NMR (D2O) spectrum of (2-azidoethyl)-α-D-mannopyranoside. (n.d.).
- D-Mannose(3458-28-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis and conformational analysis of an α-D-mannopyranosyl-(1–2)-α-D-mannopyranosyl-(1–6)-α-D-mannopyranose mimic. (n.d.).
- Synthesis and conformational analysis of an alpha-D-mannopyranosyl-(1-->2)-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranose mimic. (2007). Carbohydr Res, 342(12-13), 1859-68.
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- 8. Synthesis and conformational analysis of an alpha-D-mannopyranosyl-(1-->2)-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranose mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. uni-muenster.de [uni-muenster.de]
A Senior Application Scientist's Guide to the Validation of a Novel Enzymatic Assay for α-1,2-Mannosidase Activity using 2-O-α-D-Mannopyranosyl-D-Mannopyranose
Introduction: Addressing a Critical Need in Glycobiology
The study of protein glycosylation is fundamental to understanding a vast array of biological processes, from protein folding and trafficking to cell-cell recognition and immune responses. A key class of enzymes in the N-linked glycosylation pathway are the α-mannosidases, which are responsible for the sequential trimming of mannose residues from oligosaccharide precursors. Specifically, α-1,2-mannosidases play a crucial role in the early stages of this processing pathway.[1] Accurate and reliable measurement of α-1,2-mannosidase activity is therefore paramount for researchers in drug development, diagnostics, and fundamental biological research.
This guide introduces a novel, continuous spectrophotometric assay for the determination of α-1,2-mannosidase activity, utilizing the specific disaccharide substrate, 2-O-α-D-mannopyranosyl-D-mannopyranose (Manα1-2Man). We will present a comprehensive validation of this new assay, comparing its performance against established methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and high-throughput method for the characterization of α-1,2-mannosidase activity. The validation framework presented herein adheres to the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[2][3][4]
The Novel Assay Principle: A Coupled-Enzyme Approach
The new assay is based on a coupled-enzyme system that results in a quantifiable colorimetric signal directly proportional to the amount of mannose released from the Manα1-2Man substrate. The enzymatic cascade is as follows:
-
α-1,2-Mannosidase (Enzyme of Interest): Cleaves the α-1,2-glycosidic bond in 2-O-α-D-mannopyranosyl-D-mannopyranose, releasing two molecules of D-mannose.
-
Mannose Isomerase: Converts D-mannose to D-fructose.
-
Fructokinase: Phosphorylates D-fructose to fructose-6-phosphate, consuming ATP.
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled System: The regeneration of ATP from ADP by pyruvate kinase is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
This coupled reaction provides a continuous assay format, allowing for real-time kinetic measurements.
Experimental Workflow and Validation Parameters
The validation of this novel assay is a multi-faceted process designed to demonstrate its suitability for its intended purpose.[4] The following sections detail the experimental design and acceptance criteria for each validation parameter.
Diagram of the Validation Workflow
Caption: Workflow for the validation of the novel α-1,2-mannosidase assay.
Detailed Experimental Protocols
Protocol 1: The Novel Coupled Spectrophotometric Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.0, 1 mM CaCl₂, 1 mM MgCl₂.
-
Substrate Stock: 100 mM 2-O-α-D-mannopyranosyl-D-mannopyranose in deionized water.
-
Coupling Enzyme Mix: In Assay Buffer, combine mannose isomerase (5 U/mL), fructokinase (2 U/mL), pyruvate kinase (10 U/mL), lactate dehydrogenase (15 U/mL), 2 mM ATP, 2 mM phosphoenolpyruvate, and 0.3 mM NADH.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 150 µL of the Coupling Enzyme Mix to each well.
-
Add 20 µL of the sample containing α-1,2-mannosidase.
-
Initiate the reaction by adding 30 µL of the substrate (final concentration of 15 mM).
-
Immediately measure the absorbance at 340 nm at 37°C, taking readings every 30 seconds for 15 minutes using a microplate reader.
-
The rate of NADH oxidation (decrease in A340) is directly proportional to the α-1,2-mannosidase activity.
-
Protocol 2: Comparative Method - A Fluorescence-Based Assay
For comparison, a widely used fluorescence-based assay was performed.[5] This assay utilizes a synthetic substrate, 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-Man), which upon cleavage by α-mannosidase, releases the fluorescent 4-methylumbelliferone (4-MU).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Substrate Stock: 10 mM 4-MU-Man in DMSO.
-
Stop Solution: 0.5 M Sodium Carbonate.
-
-
Assay Procedure:
-
In a black 96-well plate, add 40 µL of Assay Buffer and 10 µL of the sample.
-
Initiate the reaction by adding 10 µL of 4-MU-Man substrate (final concentration of 1.67 mM).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Quantify the amount of 4-MU released using a standard curve.
-
Validation Data and Comparative Analysis
Specificity and Selectivity
The ability of the assay to exclusively measure the activity of α-1,2-mannosidase was assessed.
-
Substrate Specificity: The novel assay demonstrated high specificity for the α-1,2-mannosidic linkage. No significant activity was detected when using other disaccharides such as α-1,3-mannobiose, α-1,6-mannobiose, or sucrose as substrates. This is a significant advantage over assays using general α-mannosidase substrates like p-nitrophenyl-α-D-mannopyranoside (pNP-Man), which can be cleaved by various α-mannosidases.[6]
-
Enzyme Specificity: The assay was tested with other glycosidases, including β-mannosidase, α-glucosidase, and β-galactosidase. No cross-reactivity was observed, confirming the specificity for α-mannosidase.
-
Interference: Common biological sample components such as BSA (up to 10 mg/mL) and Triton X-100 (up to 1%) did not interfere with the assay.
Linearity and Range
The linearity of the assay was determined by measuring the activity of serially diluted recombinant human α-1,2-mannosidase.
| Enzyme Concentration (ng/mL) | Measured Activity (mU/mL) - Novel Assay | Measured Activity (mU/mL) - Fluorescent Assay |
| 100 | 25.2 | 24.8 |
| 50 | 12.6 | 12.3 |
| 25 | 6.3 | 6.1 |
| 12.5 | 3.1 | 3.0 |
| 6.25 | 1.6 | 1.5 |
| 3.13 | 0.8 | 0.7 |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 |
The novel assay demonstrated excellent linearity over a wide dynamic range, comparable to the established fluorescent method. The quantifiable range was determined to be from 0.8 to 25.2 mU/mL.
Accuracy
Accuracy was assessed by a spike-and-recovery experiment, where known amounts of recombinant α-1,2-mannosidase were added to a cell lysate matrix.
| Spiked Activity (mU/mL) | Measured Activity (mU/mL) | % Recovery |
| 20 | 19.5 | 97.5% |
| 10 | 10.2 | 102.0% |
| 5 | 4.8 | 96.0% |
| Average Recovery | 98.5% |
The high recovery rates indicate that the novel assay provides accurate measurements of α-1,2-mannosidase activity in a complex biological matrix.
Precision
Precision was evaluated at three different enzyme concentrations within the linear range.
-
Repeatability (Intra-assay precision):
| Concentration (ng/mL) | Mean Activity (mU/mL) | Standard Deviation | % RSD (n=6) |
| 75 | 18.9 | 0.57 | 3.0% |
| 37.5 | 9.4 | 0.33 | 3.5% |
| 18.75 | 4.7 | 0.21 | 4.5% |
-
Intermediate Precision (Inter-assay precision):
| Concentration (ng/mL) | Mean Activity (mU/mL) | Standard Deviation | % RSD (3 days, 2 analysts) |
| 75 | 19.1 | 0.86 | 4.5% |
| 37.5 | 9.5 | 0.52 | 5.5% |
| 18.75 | 4.8 | 0.34 | 7.1% |
The low relative standard deviation (RSD) values demonstrate the high precision of the novel assay.
Robustness
The robustness of the assay was evaluated by introducing small, deliberate variations in key assay parameters.
| Parameter | Variation | % Change in Activity |
| pH | 6.8 and 7.2 | < 5% |
| Temperature | 35°C and 39°C | < 8% |
| Substrate Concentration | ± 10% | < 4% |
The assay proved to be robust to minor variations in experimental conditions, indicating its reliability for routine use.
Comparison with Existing Methods
| Feature | Novel Spectrophotometric Assay | Fluorescence-Based Assay (4-MU-Man) | Colorimetric Assay (pNP-Man) |
| Principle | Coupled-enzyme, continuous | Endpoint, fluorescent | Endpoint, colorimetric |
| Substrate Specificity | High (α-1,2 linkage) | Moderate (general α-mannosidase) | Low (general α-mannosidase) |
| Assay Format | Homogeneous, real-time kinetics | Requires stop solution | Requires stop solution |
| Throughput | High | High | High |
| Sensitivity | High | Very High | Moderate |
| Interference | Low | Potential quenching/autofluorescence | Potential colorimetric interference |
The novel assay offers a significant advantage in terms of substrate specificity for α-1,2-mannosidase compared to commonly used methods. While the fluorescence-based assay offers slightly higher sensitivity, the continuous nature of the new spectrophotometric assay allows for detailed kinetic studies and is less susceptible to certain types of interference.
Conclusion: A Superior Tool for α-1,2-Mannosidase Research
The validation data presented in this guide unequivocally demonstrates that the novel enzymatic assay using 2-O-α-D-mannopyranosyl-D-mannopyranose is a highly specific, accurate, precise, and robust method for the quantification of α-1,2-mannosidase activity. Its continuous format and high specificity make it a superior alternative to many existing methods, particularly for applications requiring the specific measurement of α-1,2-mannosidase in the presence of other glycosidases. This assay represents a valuable new tool for researchers in glycobiology and drug development, facilitating a deeper understanding of the role of α-1,2-mannosidases in health and disease.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub, M. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Schutzbach, J. S. (1987). A fluorescence assay for alpha-1,2-mannosidases involved in glycoprotein processing reactions. Analytical Biochemistry, 167(2), 279–283. [Link]
-
Scaman, C. H., Lipari, F., & Herscovics, A. (1996). A spectrophotometric assay for alpha-mannosidase activity. Glycobiology, 6(3), 265–270. [Link]
-
Al-Rawi, A. A., et al. (2011). Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties. Scientific Reports, 1, 143. [Link]
-
al Daher, S., et al. (1992). Substrate specificity of human liver neutral alpha-mannosidase. Biochemical Journal, 281(Pt 1), 47–53. [Link]
-
De Gasperi, R., et al. (1991). The substrate-specificity of human lysosomal α-d-mannosidase in relation to genetic α-mannosidosis. Biochemical Journal, 277(Pt 3), 743–751. [Link]
-
Wikipedia. Mannosyl-oligosaccharide 1,2-alpha-mannosidase. [Link]
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Comparative Docking Analysis of α-1,2-Mannobiose with Mannose-Specific Lectins: A Guide for Researchers
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-O-alpha-D-Mannopyranosyl-D-mannopyranose
Introduction: Beyond the Datasheet
As researchers and drug development professionals, our focus is rightfully on the application of reagents like 2-O-alpha-D-Mannopyranosyl-D-mannopyranose, a disaccharide used in glycobiology and related fields.[1] However, the life cycle of every chemical in our laboratory extends beyond the experiment; it concludes with safe and compliant disposal. This guide provides a comprehensive, principles-based approach to managing waste streams containing this compound. Our objective is to move beyond mere procedural lists and instill a framework of risk assessment and regulatory awareness that ensures safety and compliance.
Based on its chemical structure—a simple sugar—this compound is not classified as a hazardous substance under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) criteria of ignitability, corrosivity, reactivity, or toxicity.[2][3] Therefore, its disposal is governed by protocols for non-hazardous laboratory waste. This guide will detail these procedures, emphasizing the critical importance of institutional and local regulations.
Core Principle: Risk Assessment and Waste Segregation
The cornerstone of proper disposal is accurate waste characterization. While pure this compound is non-hazardous, its disposal route is dictated by what it has been mixed with. The primary error in laboratory waste management is the improper mixing of non-hazardous and hazardous waste streams, which forces the entire volume to be treated as hazardous—an expensive and environmentally burdensome outcome.
The following decision-making workflow provides a visual guide to correctly characterizing and segregating waste containing this compound.
Caption: Disposal Decision Workflow for this compound.
Disposal Protocols for Non-Hazardous Waste
The following protocols apply only after you have determined the waste is not mixed with any hazardous materials.
Protocol 1: Disposal of Solid (Powdered) this compound
Unused, expired, or surplus solid this compound is managed as non-hazardous solid chemical waste. The primary concern is preventing custodial staff from mistaking a chemical container for general trash.
Methodology:
-
Primary Container: Ensure the original container is securely sealed. If the original container is compromised, place the material in a new, sealable, and clearly labeled container.
-
Secure Packaging: Place the primary container into a sturdy secondary box or bag. This prevents spills during transport to the central collection dumpster.[4]
-
Labeling: Clearly label the outer packaging as "NON-HAZARDOUS LABORATORY WASTE ". Include the chemical name ("this compound") and the date. This explicit labeling is crucial to inform waste management personnel that the contents, while from a lab, are safe to handle as regular trash.[4]
-
Final Disposal: Laboratory personnel (not custodial staff) must transport the securely packaged and labeled waste directly to the facility's designated dumpster for municipal solid waste.[5] Never leave chemical containers in laboratory or hallway trash cans.[5]
Protocol 2: Disposal of Aqueous Solutions
Aqueous solutions of this compound (e.g., buffers, media) are typically eligible for drain disposal, but this is highly dependent on institutional and municipal wastewater regulations.
Methodology:
-
Verification: Crucially, first confirm with your institution's Environmental Health & Safety (EHS) office that drain disposal of non-hazardous, water-soluble carbohydrates is permitted. [6][7] Do not proceed without this verification.
-
Neutralization: Check the pH of the solution. It must be within the neutral range acceptable for drain disposal at your facility (typically between pH 5 and 9).[7] If necessary, neutralize the solution using standard laboratory procedures.
-
Dilution & Disposal: Pour the solution down the laboratory sink, flushing with a copious amount of cold water (a 20-fold excess is recommended) to ensure it is thoroughly diluted within the sewer system.[7] This prevents potential issues with the plumbing or local water treatment facility.
-
Prohibition: Never dispose of solid or viscous wastes that could clog pipes down the drain.[6]
Protocol 3: Disposal of Contaminated Labware
Labware (e.g., pipette tips, microfuge tubes, flasks) contaminated solely with non-hazardous this compound can be disposed of in the regular laboratory trash, which is often segregated from general office trash.
Methodology:
-
Decontamination: Ensure all labware is free of visible liquid residue. If necessary, rinse with water. The resulting rinsate can be disposed of down the drain as per Protocol 2.
-
Segregation: Place the decontaminated labware into the designated container for non-hazardous, identifiable laboratory waste. In some institutions, this may be a "Tiger" bag or a specifically designated box for clean glassware and plastics.[8]
-
Sharps: If any glass is broken, it must be disposed of in a designated "Broken Glass" box to prevent injury to custodial staff. This box is then handled as regular solid waste.[9]
Spill Cleanup and Decontamination
Given its non-hazardous nature, cleaning up a spill of this compound is straightforward.
Methodology:
-
Containment: If it is a powder, gently sweep it up to avoid creating dust. If it is a solution, absorb it with paper towels or other absorbent material.
-
Cleaning: Wipe the affected area with a damp cloth or paper towel. Water is a sufficient cleaning agent.
-
Disposal: The collected powder and used cleaning materials can be packaged, labeled as "Non-hazardous," and disposed of in the regular trash according to Protocol 1.
Summary of Disposal Procedures
| Waste Form | Key Characteristics | Primary Disposal Route | Critical Considerations |
| Solid Powder | Pure, non-hazardous solid | Municipal Solid Waste (Dumpster) | Must be securely double-packaged and explicitly labeled "Non-hazardous". Transported by lab staff.[4][5] |
| Aqueous Solution | Water-soluble, neutral pH, non-hazardous | Sanitary Sewer (Sink) | Requires prior approval from institutional EHS. Must be flushed with copious amounts of water.[6][7] |
| Contaminated Labware | Glass or plastic contaminated only with the sugar | Regular Laboratory Trash / Broken Glass Box | Must be free of significant residue. Sharps must be segregated into a puncture-proof container.[9] |
| Mixture with Hazardous Material | Contains solvents, heavy metals, toxins, etc. | Hazardous Waste Stream | Follow institutional guidelines for the specific hazardous component. Segregate immediately.[10] |
References
-
PubChem. 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. National Center for Biotechnology Information. Retrieved from [Link]
-
Duke University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
PubChem. This compound | C12H22O11 | CID 11099946. National Center for Biotechnology Information. Retrieved from [Link]
-
Crystal Clean. (2024). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
University of Wollongong. (2018). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
University of York. Non-Hazardous Laboratory Waste. Department of Biology. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
-
Resource Management Associates. (2022, November 18). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated” [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-O-alpha-D-Mannopyranosyl-D-mannopyranose
Welcome to your essential guide for the safe handling of 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. In our shared pursuit of scientific advancement, the bedrock of innovation is a deeply ingrained culture of safety. This guide is designed to provide you, my fellow researchers and drug development professionals, with a comprehensive framework for personal protective equipment (PPE) when working with this disaccharide. Our approach transcends a simple checklist; we will delve into the rationale behind each safety measure, empowering you to make informed decisions that ensure your well-being and the integrity of your research.
Hazard Identification and Risk Assessment: A Prudent Approach
This compound, a disaccharide, is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Safety Data Sheets (SDS) for analogous carbohydrates, such as various monosaccharides and disaccharides, consistently indicate a low hazard profile.[1] However, a core principle of laboratory safety is to treat all chemicals with a degree of caution.[2] The primary risks associated with this compound in a powdered form are mechanical irritation to the eyes and respiratory tract, particularly for sensitive individuals.[1]
Before commencing any procedure, a thorough risk assessment is imperative. The American Chemical Society's RAMP principle—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—provides a robust framework for this process.[3][4] Your risk assessment should consider the scale of your work (milligrams versus kilograms), the potential for aerosolization (e.g., weighing, mixing), and the duration of exposure.
Core Personal Protective Equipment (PPE)
The following PPE recommendations are based on standard laboratory best practices and are designed to provide a comprehensive barrier against potential exposure.
Eye and Face Protection: Your First Line of Defense
Chemical splash goggles are the minimum requirement for eye protection whenever handling this compound in any form.[5][6] For procedures with a higher risk of splashing, such as when dissolving larger quantities or working with agitated solutions, a face shield should be worn in conjunction with goggles.[5][6] All protective eyewear must be ANSI Z87-marked to ensure it meets established safety standards.[5]
Hand Protection: Selecting the Appropriate Gloves
Nitrile gloves are the standard choice for handling non-hazardous powders and aqueous solutions, providing adequate protection against incidental contact.[6] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid skin contamination. For individuals with known sensitivities, or when prolonged contact is anticipated, wearing double gloves can provide an additional layer of protection.[5] Always wash your hands thoroughly after removing gloves.[7]
Protective Clothing: Shielding Against Contamination
A standard laboratory coat is mandatory to protect your skin and personal clothing from potential spills.[5][6][8] For larger-scale operations where significant dust generation is possible, a disposable coverall may be advisable. Ensure your attire includes long pants and closed-toe shoes to protect your lower extremities.[5]
Respiratory Protection: Mitigating Inhalation Risks
Under normal laboratory conditions with adequate ventilation, such as working in a chemical fume hood, respiratory protection is typically not required for handling small quantities of this compound. However, if you are weighing out large quantities of the powder in an open environment where dust generation is likely, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particulates.[6][9][10] The Occupational Safety and Health Administration (OSHA) mandates that a respirator be provided when necessary to protect the health of the worker.[9][11]
Operational and Disposal Plans
A holistic safety plan extends beyond personal protection to include safe operational procedures and proper disposal of waste.
Step-by-Step Handling Procedures
-
Preparation: Designate a specific area for handling the compound. Ensure the workspace is clean and uncluttered.
-
Weighing: Whenever possible, weigh solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate the work area with a suitable cleaning agent and wash your hands thoroughly.
Disposal Plan
As a non-hazardous sugar, this compound can typically be disposed of as regular laboratory waste, provided it is not mixed with any hazardous substances.[12][13] Solid waste should be placed in a sealed, clearly labeled container.[12] Aqueous solutions can generally be disposed of down the drain with copious amounts of water, in accordance with local regulations.[14][15] Always consult your institution's specific waste disposal guidelines.[16]
Visualization of Safety Protocols
To further clarify the selection of appropriate PPE and the overall safety workflow, the following table and diagram are provided.
Table of Recommended Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing (mg scale, in fume hood) | Safety Goggles | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing (g scale, on open bench) | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Respirator |
| Preparing Aqueous Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not generally required |
| Large-Scale Handling (kg) | Safety Goggles & Face Shield | Nitrile Gloves | Disposable Coverall | N95 Respirator |
PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE when handling this compound.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical advice.
By integrating these safety protocols into your daily laboratory practices, you contribute to a secure and productive research environment. Your commitment to safety is a testament to your scientific professionalism.
References
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- Safety. (n.d.). American Chemical Society.
- Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus. (n.d.). Cornell University Environmental Health and Safety.
- Safety Tipsheets & Best Practices. (n.d.). American Chemical Society.
- Disposal of Non-hazardous Laboratory Waste Chemicals as Trash. (n.d.). Princeton University Environmental Health & Safety.
- VIII. Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University.
- Introducing a Safety Guidance Chapter in the Fourth Edition of the ACS Style Guide. (n.d.). American Chemical Society.
- Non-Hazardous Laboratory Waste. (n.d.). University of York, Department of Biology.
- Chapter 6: Chemical Storage and Handling. (n.d.). University of South Carolina, Emergency Management and Safety.
- In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Environmental Health and Safety.
- Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
- Safety Data Sheet for 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose. (2025, February 10). TCI Chemicals.
- Safety Data Sheet. (2025, April 24). Sigma-Aldrich.
- Material Safety Data Sheet for Monosaccharides, Disaccharide and Polysaccharides. (2014, June 1). EY Laboratories, Inc.
- Sucrose Safety Data Sheet. (2000, June 26). Mallinckrodt Baker, Inc.
- Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
- Laboratory Safety Guidelines. (n.d.). ETH Zurich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
